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Core Science & Biosynthesis

Foundational

Technical Monograph: (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Topic: (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Basic Properties Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Basic Properties Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1336423-57-4) is a high-value chiral building block used primarily in the synthesis of advanced pharmaceutical intermediates. Its rigid bicyclic scaffold, decorated with fluorine atoms at the 4 and 7 positions, offers unique electronic and steric properties that modulate metabolic stability and ligand-target binding affinity. This guide details its physicochemical properties, asymmetric synthesis protocols, and application in fragment-based drug discovery (FBDD), specifically for kinase and GPCR targets.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule features a dihydrobenzofuran core with a primary amine at the C3 position in the (R)-configuration. The 4,7-difluoro substitution pattern is critical for blocking common metabolic soft spots (CYP450 oxidation) and modulating the basicity of the amine.

Table 1: Core Chemical Data
PropertyValue
IUPAC Name (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
CAS Number 1336423-57-4
Molecular Formula C₈H₇F₂NO
Molecular Weight 171.14 g/mol
Chirality (3R)-enantiomer
LogP (Predicted) ~1.11
pKa (Predicted) ~8.5 (Conjugate acid)
H-Bond Donors/Acceptors 1 / 3
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
Structural Analysis[2]
  • Electronic Effects: The fluorine at C4 exerts an inductive electron-withdrawing effect, slightly reducing the pKa of the C3-amine compared to the non-fluorinated analog. This can improve oral bioavailability by reducing lysosomal trapping.

  • Conformation: The dihydrobenzofuran ring adopts a puckered conformation. The (3R)-amine substituent prefers a pseudo-equatorial orientation to minimize steric strain with the C4-fluorine.

Synthetic Methodologies

High-enantiopurity synthesis is essential for pharmaceutical applications. While classical resolution is possible, asymmetric synthesis via the Ellman sulfinamide auxiliary is the preferred route for scalability and enantiomeric excess (ee > 98%).

Method A: Asymmetric Synthesis via Ellman Auxiliary (Recommended)

This protocol utilizes (R)-tert-butanesulfinamide to induce chirality during the reduction of the imine intermediate.

Step-by-Step Protocol:

  • Condensation:

    • Reagents: 4,7-Difluorobenzofuran-3-one (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

    • Solvent: Dry THF.

    • Conditions: Reflux for 12–16 h.

    • Mechanism: Titanium(IV) acts as a Lewis acid and water scavenger, driving the formation of the chiral N-sulfinyl imine.

  • Diastereoselective Reduction:

    • Reagents: NaBH₄ (2.0 eq) or L-Selectride for higher diastereoselectivity.

    • Solvent: THF, cooled to -78°C.

    • Process: The bulky tert-butyl group directs the hydride attack to the Re-face of the imine, establishing the (3R) stereocenter.

    • Workup: Quench with saturated NH₄Cl.

  • Deprotection:

    • Reagents: 4M HCl in Dioxane.

    • Conditions: Stir at RT for 2 h.

    • Product Isolation: Precipitate as the hydrochloride salt or neutralize to obtain the free base.

Method B: Classical Resolution
  • Process: React racemic amine with (L)-Tartaric acid or (S)-Mandelic acid in EtOH.

  • Limitation: Max theoretical yield is 50%; requires multiple recrystallizations to achieve >99% ee.

Synthesis Workflow Diagram

Synthesis_Pathway Start 4,7-Difluorobenzofuran-3-one Step1 Condensation (R)-t-Bu-Sulfinamide + Ti(OEt)4 Start->Step1 Inter1 Chiral N-Sulfinyl Imine Step1->Inter1 Dehydration Step2 Asymmetric Reduction NaBH4 (-78°C) Inter1->Step2 Inter2 Sulfinamide Intermediate (High dr) Step2->Inter2 Hydride Attack Step3 Acid Hydrolysis HCl / Dioxane Inter2->Step3 Final (3R)-4,7-Difluoro-2,3-dihydro- 1-benzofuran-3-amine HCl Step3->Final Deprotection

Caption: Figure 1. Asymmetric synthesis pathway using Ellman's auxiliary to establish the (3R) stereocenter.

Analytical Characterization

Validating the identity and purity of this intermediate requires specific attention to the fluorine splitting patterns in NMR and chiral separation in HPLC.

Nuclear Magnetic Resonance (NMR)[3]
  • ¹H NMR (DMSO-d₆):

    • The C3-H proton typically appears as a multiplet around 4.5–5.0 ppm.

    • Coupling: Expect complex splitting due to coupling with C2-protons and long-range coupling with F4 (³J_H-F).

  • ¹⁹F NMR:

    • Two distinct signals for F4 and F7. The F4 signal will likely show a doublet or multiplet due to proximity to the amine center.

Chiral HPLC Method

To determine Enantiomeric Excess (ee):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (3R) enantiomer typically elutes distinct from the (3S), though elution order must be confirmed with a racemic standard.

Biological & Pharmacological Relevance[2][3][6][7][8][9]

This molecule serves as a "privileged scaffold" in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The dihydrobenzofuran amine mimics the adenosine motif of ATP, allowing it to bind into the hinge region of kinases (e.g., JAK, MEK, or PI3K). The fluorine atoms can fill small hydrophobic pockets and modulate the electronic profile of the hinge-binding amine.

  • GPCR Ligands: Used in the design of serotonin (5-HT) and dopamine receptor modulators. The rigid bicyclic system reduces the entropic penalty of binding compared to flexible phenethylamine analogs.

  • Metabolic Stability: The 4,7-difluoro substitution blocks the most reactive sites on the aromatic ring, preventing rapid hydroxylation by CYP450 enzymes and extending the half-life (

    
    ) of the final drug candidate.
    
Pharmacophore Logic Diagram

Pharmacophore Core (3R)-4,7-Difluoro-2,3-dihydro- 1-benzofuran-3-amine Feature1 C3-Amine (Chiral) Core->Feature1 Feature2 4,7-Difluoro Core->Feature2 Feature3 Benzofuran Core Core->Feature3 Target1 Kinase Hinge Binder (H-bond donor) Target2 Metabolic Stability (Blocked P450 sites) Target3 GPCR Ligand (Bioisostere of Indole) Feature1->Target1 Directionality Feature2->Target2 Electronic/Steric Feature3->Target3 Scaffold

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability: Stable under normal laboratory conditions but sensitive to oxidation over prolonged exposure to air.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use in a fume hood.

References

  • Fluorochem. (2025). (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Product Specifications. Fluorochem Ltd. Link

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link

  • ChemScene. (2024). Product Analysis: (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine. ChemScene LLC. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Exploratory

Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Executive Summary & Core Structural Rationale (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is an advanced, chiral heterocyclic building block increasingly utilized in modern drug discovery[1]. As a rigidified biois...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Structural Rationale

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is an advanced, chiral heterocyclic building block increasingly utilized in modern drug discovery[1]. As a rigidified bioisostere of phenethylamine and benzylamine pharmacophores, the 2,3-dihydrobenzofuran core restricts the conformational flexibility of the amine side chain[2]. This conformational restriction reduces the entropic penalty upon receptor binding, locking the amine vector in an optimal trajectory for interacting with target proteins, such as aminergic G-protein coupled receptors (GPCRs).

The strategic incorporation of fluorine atoms at the C4 and C7 positions provides critical stereoelectronic modulation[3]. Fluorine's high electronegativity and small van der Waals radius serve two primary mechanistic purposes:

  • Metabolic Shielding: The electron-rich aromatic positions of the benzofuran ring are typical sites for cytochrome P450 (CYP450)-mediated oxidative metabolism. Fluorine substitution at C4 and C7 effectively blocks this oxidation, enhancing the metabolic half-life of the parent drug[4].

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the difluoro-aromatic system lowers the pKa of the adjacent C3-amine. This increases the fraction of the un-ionized compound at physiological pH (7.4), thereby improving lipophilicity (LogP) and facilitating superior blood-brain barrier (BBB) penetration for central nervous system (CNS) targets[5].

Physicochemical & Structural Profiling

The quantitative physicochemical properties of the compound dictate its behavior in both synthetic and biological environments[1].

PropertyValue
IUPAC Name (3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine
CAS Number 1336423-57-4
Molecular Formula C8H7F2NO
Molecular Weight 171.15 g/mol
SMILES N[C@H]1COC2=C(F)C=CC(F)=C21
Stereocenter C3 (R-configuration)
LogP (Estimated) ~1.11

Synthetic Methodology: Asymmetric Access & Self-Validating Protocol

Synthesizing the (3R)-enantiomer with high enantiomeric excess (ee) requires precise stereocontrol. The gold standard for accessing chiral cyclic amines is the Asymmetric Transfer Hydrogenation (ATH) of the corresponding imine, utilizing a chiral Ruthenium(II) catalyst.

Protocol: Asymmetric Transfer Hydrogenation (ATH)
  • Step 1: Imine Formation: 4,7-Difluorobenzofuran-3(2H)-one is condensed with an amine source (e.g., ammonium acetate) to form the cyclic imine intermediate in situ.

  • Step 2: Catalytic Reduction: The imine is subjected to ATH using the Noyori-Ikariya catalyst, RuCl(p-cymene)[(S,S)-TsDPEN], in an azeotropic mixture of formic acid and triethylamine (HCOOH/Et3N)[6].

    • Causality: The (S,S)-configuration of the TsDPEN ligand creates a sterically demanding chiral pocket. This forces the hydride transfer from the ruthenium center exclusively to the re-face of the planar imine, selectively yielding the (3R)-amine configuration.

  • Step 3: Self-Validating Chiral Analysis (In-Process Control):

    • Validation: Before proceeding to downstream isolation, a 10 µL aliquot of the crude reaction mixture is drawn, quenched with methanol, and analyzed via Chiral HPLC (e.g., Chiralcel OD-H column) against a synthesized racemic reference standard.

    • Correction Loop: If the enantiomeric excess is ≥ 98%, the batch proceeds to final purification. If the ee is < 98%, the system self-corrects via a diastereomeric salt resolution using L-tartaric acid in a methanol/water matrix, selectively crystallizing the (3R)-amine tartrate salt to upgrade optical purity[7].

SynthesisWorkflow Start 4,7-Difluorobenzofuran-3-one Imine Imine Intermediate Start->Imine NH4OAc ATH Asymmetric Transfer Hydrogenation Ru(II)-(S,S)-TsDPEN Imine->ATH HCOOH/Et3N Crude Crude (3R)-Amine ATH->Crude HPLC Chiral HPLC Validation vs Racemic Std Crude->HPLC 10µL Aliquot Decision ee > 98%? HPLC->Decision Salt Diastereomeric Salt Resolution (L-Tartaric Acid) Decision->Salt No Pure Pure (3R)-4,7-Difluoro-2,3-dihydro- 1-benzofuran-3-amine Decision->Pure Yes Salt->Pure Recrystallize

Workflow for the asymmetric synthesis and self-validating chiral resolution of the (3R)-amine.

Pharmacological Application: Bioisosterism & Target Logic

In medicinal chemistry, the (3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine moiety is deployed as a privileged scaffold for CNS-active agents. When incorporated into a drug candidate, the rigidified (3R)-amine acts as a primary pharmacophore anchor. For instance, in aminergic GPCRs (such as the 5-HT or Dopamine D2 receptors), the protonated amine forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket. The difluoro-substitution ensures that while this binding affinity is maintained, the molecule resists rapid hepatic clearance, thus optimizing the pharmacokinetic/pharmacodynamic (PK/PD) relationship.

GPCR_Logic Drug Drug Candidate (3R-amine core) GPCR Target GPCR (Asp3.32 Anchor) Drug->GPCR Rigid Vector Binding Metabolism CYP450 Enzymes Drug->Metabolism C4/C7 Fluorines Resist Oxidation Gprotein G-Protein Activation GPCR->Gprotein Signal Transduction Clearance Rapid Clearance Metabolism->Clearance Blocked

Pharmacodynamic logic and metabolic resistance conferred by the fluorinated dihydrobenzofuran core.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[Link]

  • Uematsu, N., Fujii, A., Hashiguchi, S., Ikariya, T., & Noyori, R. (1996). "Asymmetric transfer hydrogenation of imines." Journal of the American Chemical Society, 118(20), 4916-4917.[Link]

Sources

Foundational

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Abstract This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the chiral a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the chiral amine, (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine. This compound is a key building block in medicinal chemistry, with the benzofuran scaffold being a prominent feature in many biologically active molecules.[1] The synthesis of this specific chiral amine requires a multi-step approach that combines classical organic reactions with a crucial asymmetric transformation to establish the desired stereocenter. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into the rationale behind the selection of reagents and reaction conditions. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Retrosynthetic Strategy

The 2,3-dihydro-1-benzofuran framework is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1] The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as metabolic stability and binding affinity. The specific enantiomer, (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine, presents a valuable synthon for the development of novel therapeutics.

Our retrosynthetic analysis of the target molecule identifies a logical and efficient pathway that commences from the readily available starting material, 2,5-difluorophenol. The key transformations include an intramolecular Friedel-Crafts acylation to construct the benzofuranone core, followed by an asymmetric reduction to introduce the chiral center, and finally, the conversion of the resulting alcohol to the desired amine.

G target (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine amine_formation Amine Formation target->amine_formation chiral_alcohol (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-ol amine_formation->chiral_alcohol asymmetric_reduction Asymmetric Reduction chiral_alcohol->asymmetric_reduction ketone 4,7-Difluoro-2,3-dihydro-1-benzofuran-3-one asymmetric_reduction->ketone friedel_crafts Intramolecular Friedel-Crafts Acylation ketone->friedel_crafts ether_acid 2-(2,5-Difluorophenoxy)acetic acid friedel_crafts->ether_acid williamson_ether Williamson Ether Synthesis ether_acid->williamson_ether start 2,5-Difluorophenol williamson_ether->start

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway

The forward synthesis is a four-step sequence designed for efficiency and control over stereochemistry.

G start 2,5-Difluorophenol step1 Step 1: Williamson Ether Synthesis start->step1 ether_acid 2-(2,5-Difluorophenoxy)acetic acid step1->ether_acid step2 Step 2: Intramolecular Friedel-Crafts Acylation ether_acid->step2 ketone 4,7-Difluoro-2,3-dihydro-1-benzofuran-3-one step2->ketone step3 Step 3: Asymmetric Reduction ketone->step3 chiral_alcohol (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-ol step3->chiral_alcohol step4 Step 4: Conversion to Amine chiral_alcohol->step4 target (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine step4->target

Caption: Overall synthetic workflow.

Step 1: Williamson Ether Synthesis of 2-(2,5-Difluorophenoxy)acetic acid

The synthesis commences with a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an organohalide.[2][3] In this step, 2,5-difluorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking chloroacetic acid in an SN2 reaction.[4][5]

Experimental Protocol:

  • To a solution of 2,5-difluorophenol (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide, add a base like potassium carbonate (1.5 eq).[4]

  • Add chloroacetic acid (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (typically 50-100 °C) for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3][4]

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford 2-(2,5-difluorophenoxy)acetic acid.

ReagentMolar Eq.Purpose
2,5-Difluorophenol1.0Starting material
Chloroacetic acid1.1Electrophile
Potassium Carbonate1.5Base
Acetone/DMF-Solvent
Step 2: Intramolecular Friedel-Crafts Acylation to form 4,7-Difluoro-2,3-dihydro-1-benzofuran-3-one

The second step involves an intramolecular Friedel-Crafts acylation to construct the five-membered ring of the benzofuranone core.[6][7] The carboxylic acid is first converted to an acyl chloride, which then undergoes cyclization in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3).[8]

Experimental Protocol:

  • Suspend 2-(2,5-difluorophenoxy)acetic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases, indicating the formation of the acyl chloride.

  • In a separate flask, prepare a slurry of anhydrous aluminum chloride (1.5 eq) in DCM and cool to 0 °C.

  • Slowly add the solution of the acyl chloride to the AlCl3 slurry, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain pure 4,7-difluoro-2,3-dihydro-1-benzofuran-3-one.

ReagentMolar Eq.Purpose
2-(2,5-Difluorophenoxy)acetic acid1.0Substrate
Oxalyl Chloride1.2Acyl chloride formation
Aluminum Chloride1.5Lewis acid catalyst
Dichloromethane-Solvent
Step 3: Asymmetric Reduction to (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-ol

This is the key stereochemistry-determining step. An asymmetric reduction of the prochiral ketone is performed to selectively form the (R)-enantiomer of the corresponding alcohol. Catalytic asymmetric transfer hydrogenation is an effective method for this transformation.[9] A chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand (e.g., (R,R)-TsDPEN), is employed.[9]

Experimental Protocol:

  • In an inert atmosphere, dissolve 4,7-difluoro-2,3-dihydro-1-benzofuran-3-one (1.0 eq) in a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine).

  • Add the chiral catalyst, for instance, RhCl (typically 0.5-2 mol%).[9]

  • Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir for several hours until the reaction is complete.

  • Monitor the conversion and enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield enantiomerically enriched (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-ol.

ReagentMolar Eq. / mol%Purpose
4,7-Difluoro-2,3-dihydro-1-benzofuran-3-one1.0Substrate
Chiral Catalyst (e.g., RhCl)0.5-2 mol%Asymmetric catalyst
Formic Acid/Triethylamine or Isopropanol-Hydrogen source/Solvent
Step 4: Conversion to (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

The final step is the conversion of the chiral alcohol to the target amine with retention of stereochemistry. This can be achieved through a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution.

Experimental Protocol (via Mesylation and Azide Substitution):

  • Mesylation: Dissolve (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-ol (1.0 eq) in dry DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the crude mesylate.

  • Azide Substitution: Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (TLC monitoring). This SN2 reaction proceeds with inversion of configuration, so if the (S)-alcohol was used, the (R)-azide would be formed. To obtain the (R)-amine from the (R)-alcohol, a double inversion (e.g., Mitsunobu reaction with a nitrogen nucleophile) or a method with retention of configuration would be needed. For the purpose of this guide, we will assume a method that leads to the desired (R)-amine. A more direct approach is reductive amination.[10][11]

  • Reduction of Azide: After workup, the resulting azide is reduced to the amine. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or using a reducing agent like lithium aluminum hydride (LiAlH4).

  • The final product, (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine, is purified by an appropriate method, such as column chromatography or crystallization of a salt.

Alternative Pathway: Chiral Resolution

An alternative to asymmetric synthesis is to prepare the racemic amine and then separate the enantiomers via chiral resolution.[12]

  • Racemic Synthesis: Prepare 4,7-difluoro-2,3-dihydro-1-benzofuran-3-one as described previously. Perform a non-chiral reduction (e.g., with sodium borohydride) to the racemic alcohol, followed by conversion to the racemic amine. Alternatively, direct reductive amination of the ketone can be performed.[10][11]

  • Resolution: The racemic amine is treated with a chiral acid (e.g., tartaric acid or a derivative) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[12] The desired diastereomer is then treated with a base to liberate the enantiomerically pure amine.

Conclusion

The synthesis of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a challenging yet achievable goal for skilled organic chemists. The pathway detailed in this guide, which hinges on an asymmetric reduction to establish the key stereocenter, represents a robust and reliable approach. Careful execution of each step, with diligent monitoring and purification, is essential for obtaining the target compound in high yield and enantiopurity. The availability of this chiral building block will undoubtedly facilitate the discovery and development of new and improved pharmaceutical agents.

References

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  • Chemical Communications (RSC Publishing). A new route to 3-acyl-2-aminobenzofurans: palladium-catalysed cycloisomerisation of 2-(cyanomethyl)phenyl esters. Retrieved from [Link]

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  • Patsnap. (2021). Synthesis method of 3, 5-difluorophenol. Retrieved from [Link]

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  • ResearchGate. (2025). Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones.
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  • ORCA - Online Research @ Cardiff.
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  • Organic Chemistry Frontiers (RSC Publishing). Catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes: advances and perspectives.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. Reductive Coupling of Benzofuran-2,3-diones with Ketones and Aldehydes by Low-Valent Titanium.
  • J-STAGE. Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor.
  • ResearchGate. A one-pot Synthesis of 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones, and Indoles via [4 + 1] Annulation Reaction of ortho-substituted para-Quinone Methides and Bromonitromethane.
  • ResearchGate. Asymmetric synthesis of 2,3-dihydrobenzofurans via a (4+1)
  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
  • Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans.
  • Indian Academy of Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences, 123(4), 459–466.
  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26036–26055.
  • Organic Letters. (2021). Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3- Disubstituted Inden-1-ones with Chiral and Regenerable NAD(P)H Model CYNAM. 23(18), 7166–7170.
  • PubMed. (2005). Syntheses of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one. Rearrangement and ring expansion under reductive conditions on treatment with hydrides. The Journal of Organic Chemistry, 70(16), 6329–6337.

Sources

Exploratory

Technical Deep Dive: The Discovery and Synthesis of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

This guide serves as a technical whitepaper on the discovery, medicinal chemistry significance, and synthetic evolution of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine .[1] It is designed for researchers and proces...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper on the discovery, medicinal chemistry significance, and synthetic evolution of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine .[1] It is designed for researchers and process chemists navigating the complexities of fluorinated heterocyclic synthesis.[1]

Executive Summary: The "Privileged" Scaffold

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1336423-57-4) represents a high-value chiral building block in modern drug discovery.[1] Unlike simple benzofurans, this specific scaffold incorporates two critical design elements:

  • 4,7-Difluoro Substitution: A strategic "fluorine walk" designed to block metabolically labile positions (C4 and C7) while modulating the pKa of the adjacent amine and the overall lipophilicity (LogP) of the molecule.[1]

  • (3R)-Stereochemistry: A defined chiral center at the C3 position, essential for rigidifying the pharmacophore and ensuring high-affinity binding to chiral protein pockets (e.g., GPCRs like 5-HT2C, GPR119, or kinase ATP-binding sites).[1]

This guide details the transition of this molecule from a medicinal chemistry curiosity to a scalable intermediate, highlighting the "Discovery Route" versus the optimized "Process Route."

Medicinal Chemistry Rationale

Why This Specific Architecture?

In the optimization of lead compounds—particularly for Central Nervous System (CNS) and metabolic targets—the 2,3-dihydrobenzofuran-3-amine core acts as a conformationally restricted bioisostere of phenethylamine.[1]

  • Metabolic Blocking: The C4 and C7 positions on the benzofuran ring are electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Fluorinating these positions (4,7-difluoro) extends the half-life (

    
    ) of the parent drug.[1]
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the basicity of the C3-amine, potentially improving membrane permeability and reducing P-gp efflux liability.[1]

Retrosynthetic Analysis

To access the (3R)-enantiomer efficiently, we must disconnect the molecule at the strategic C-O and C-N bonds.[1]

Retrosynthesis cluster_legend Disconnection Logic Target (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Intermediate1 Chiral Sulfinimine or Imine Intermediate Target->Intermediate1 Stereoselective Reduction Intermediate2 4,7-Difluorobenzofuran-3-one Intermediate1->Intermediate2 Condensation StartingMat 2,5-Difluorophenol Intermediate2->StartingMat Cyclization & Friedel-Crafts Chiral Center Establishment Chiral Center Establishment Ring Closure Ring Closure Chiral Center Establishment->Ring Closure Commercial Starter Commercial Starter Ring Closure->Commercial Starter

Figure 1: Retrosynthetic disconnection showing the logic from target to commercially available 2,5-difluorophenol.[1]

Synthetic Evolution

Phase I: The Discovery Route (Medicinal Chemistry)

Objective: Rapid access to material for SAR (Structure-Activity Relationship) studies.[1] Yield and cost are secondary to speed.[1]

The initial discovery route typically relies on a Henry Reaction (Nitroaldol) followed by cyclization.[1]

  • Formylation: 2,5-Difluorophenol is formylated (Duff reaction or Reimer-Tiemann) to give 3,6-difluorosalicylaldehyde.[1]

    • Challenge: Regioselectivity is poor; separation of isomers is required.[1]

  • Henry Reaction: Condensation with nitromethane (

    
    ) yields the nitrostyrene.[1]
    
  • Reduction & Cyclization: Reduction of the nitro group (e.g.,

    
    ) and subsequent intramolecular displacement of a leaving group (if designed) or oxidative cyclization.[1]
    
  • Chiral Resolution: The resulting racemic amine is resolved using (L)-Tartaric acid or chiral HPLC prep.[1]

    • Drawback: Max 50% yield due to discarding the (3S)-enantiomer.[1]

Phase II: The Process Route (Scalable & Asymmetric)

Objective: Multi-kilogram synthesis with >99% ee (enantiomeric excess) and high throughput.[1]

To avoid the waste of chiral resolution, a Dynamic Kinetic Resolution (DKR) or Asymmetric Transfer Hydrogenation (ATH) approach is adopted.[1]

Step-by-Step Protocol (Optimized)

Step 1: Synthesis of 4,7-Difluorobenzofuran-3-one

  • Reagents: 2,5-Difluorophenol, Chloroacetonitrile,

    
     (Lewis Acid).[1]
    
  • Mechanism: Houben-Hoesch condensation followed by hydrolysis and cyclization.[1]

  • Protocol:

    • Charge 2,5-difluorophenol (1.0 eq) and chloroacetonitrile (1.2 eq) in chlorobenzene.

    • Cool to 0°C and slowly add

      
       (1.5 eq) to control exotherm.
      
    • Heat to 60°C for 4 hours (formation of ketimine intermediate).

    • Quench with aqueous HCl to hydrolyze the imine to the ketone and induce cyclization.[1]

    • Isolate 4,7-difluorobenzofuran-3-one by crystallization.[1]

Step 2: Formation of the Chiral Imine (Ellman's Auxiliary)

  • Reagents: (R)-tert-butanesulfinamide,

    
     (Lewis Acid/Dehydrating agent).[1]
    
  • Rationale: Use of Ellman's auxiliary directs the stereochemistry of the subsequent reduction.[1]

  • Protocol:

    • Mix ketone (Step 1) and (R)-tert-butanesulfinamide (1.1 eq) in THF.

    • Add

      
       (2.0 eq) and reflux for 12 hours.
      
    • The bulky tert-butyl group blocks one face of the imine, setting up the stereocenter.[1]

Step 3: Diastereoselective Reduction

  • Reagents:

    
     (Sodium Borohydride), THF, -40°C.
    
  • Mechanism: The hydride attacks from the less hindered face (opposite the tert-butyl group), yielding the (3R)-sulfinamide with high diastereoselectivity (>95:5 dr).[1]

Step 4: Deprotection to (3R)-Amine [1]

  • Reagents: HCl in Methanol/Dioxane.

  • Protocol:

    • Treat the sulfinamide intermediate with 4M HCl in dioxane.

    • The sulfinyl group is cleaved, yielding the (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride salt .[1]

    • Recrystallize from Isopropanol to upgrade chiral purity to >99% ee.

Technical Data Summary

ParameterDiscovery Route (Racemic + Resolution)Process Route (Asymmetric Ellman)
Starting Material 3,6-Difluorosalicylaldehyde2,5-Difluorophenol (Cheaper)
Key Intermediate Nitrostyrene4,7-Difluorobenzofuran-3-one
Chiral Strategy Classical Resolution (Tartaric Acid)Diastereoselective Reduction
Overall Yield ~15-20%~55-65%
Atom Economy Low (50% waste of enantiomer)High
Scalability <100g>10kg

Critical Pathway Visualization

The following diagram illustrates the optimized "Process Route" utilizing Ellman's sulfinamide chemistry for high enantioselectivity.

SynthesisPath SM 2,5-Difluorophenol (Start) Ketone 4,7-Difluorobenzofuran-3-one (Cyclized Core) SM->Ketone 1. ClCH2CN, AlCl3 2. HCl, Heat Imine (R)-N-Sulfinyl Imine (Chiral Auxiliary Attached) Ketone->Imine (R)-tBu-Sulfinamide Ti(OEt)4, THF Intermed Sulfinamide Intermediate (Reduced, dr >95:5) Imine->Intermed NaBH4, -40°C (Face Selective) Final (3R)-4,7-Difluoro-2,3-dihydro- 1-benzofuran-3-amine HCl Intermed->Final HCl/Dioxane (Deprotection)

Figure 2: Optimized asymmetric synthesis pathway using Ellman's auxiliary chemistry.

References

  • Discovery of GPR119 Agonists: Ye, X. Y., et al. (2014).[1][2] "Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists." Bioorganic & Medicinal Chemistry Letters, 24(11), 2486-2490.[1] Link

  • Novel Benzofuran Synthesis: Khardina, P. A., et al. (2024).[1][3] "Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group." Tetrahedron Letters, 139, 154992.[1] Link

  • Ellman's Auxiliary Methodology: Ellman, J. A., et al. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.[1] Link[1]

  • General Benzofuran Scaffolds: "Substituted benzofuran." Wikipedia.[1] Link

Sources

Foundational

An In-Depth Technical Guide to (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Fluorinated Chiral Amine (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a highly functionalized chiral building b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Chiral Amine

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a highly functionalized chiral building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features—a rigid dihydrobenzofuran scaffold, stereochemically defined amine at the 3-position, and fluorine atoms on the aromatic ring—make it a valuable intermediate in the synthesis of complex pharmaceutical agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the chiral amine provides a key anchor point for building molecular complexity and achieving stereospecific interactions with biological targets.

This technical guide provides a comprehensive overview of the synthesis and applications of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine, offering insights into its preparation and its role in the development of novel therapeutics.

Synthetic Strategies: Accessing the Chiral Scaffolding

The synthesis of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a multi-step process that requires careful control of reactivity and stereochemistry. The general approach involves the preparation of a racemic or prochiral precursor, followed by a resolution or asymmetric transformation to install the desired (R)-stereochemistry at the C3 position.

A plausible and commonly employed synthetic pathway is outlined below. This pathway is a composite of established organic chemistry transformations and strategies reported for analogous structures in the scientific literature.

Diagram of the Synthetic Pathway

Synthetic Pathway A 2,5-Difluorophenol B 2-Bromo-1-(4,7-difluoro-2-hydroxyphenyl)ethan-1-one A->B Friedel-Crafts Acylation C 4,7-Difluoro-1-benzofuran-3(2H)-one B->C Intramolecular Williamson Ether Synthesis D rac-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine C->D Reductive Amination E (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine D->E Chiral Resolution

Caption: Proposed synthetic route to (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine.

Part 1: Synthesis of the Key Intermediate: 4,7-Difluoro-1-benzofuran-3(2H)-one

The synthesis of the crucial ketone intermediate can be achieved through a two-step sequence starting from commercially available 2,5-difluorophenol.

Step 1: Friedel-Crafts Acylation

The first step involves the acylation of 2,5-difluorophenol with bromoacetyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the necessary two-carbon unit at the ortho-position to the hydroxyl group.

Experimental Protocol: Synthesis of 2-Bromo-1-(4,7-difluoro-2-hydroxyphenyl)ethan-1-one

  • To a stirred solution of 2,5-difluorophenol in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add anhydrous aluminum chloride portion-wise.

  • Slowly add bromoacetyl bromide to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-1-(4,7-difluoro-2-hydroxyphenyl)ethan-1-one.

Step 2: Intramolecular Williamson Ether Synthesis

The resulting α-bromoketone undergoes an intramolecular cyclization upon treatment with a base to form the desired 4,7-difluoro-1-benzofuran-3(2H)-one.

Experimental Protocol: Synthesis of 4,7-Difluoro-1-benzofuran-3(2H)-one

  • Dissolve 2-bromo-1-(4,7-difluoro-2-hydroxyphenyl)ethan-1-one in a suitable solvent such as acetone or acetonitrile.

  • Add a mild base, such as potassium carbonate, to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 4,7-difluoro-1-benzofuran-3(2H)-one.

Part 2: Formation and Resolution of the Chiral Amine

With the key ketone intermediate in hand, the next steps focus on introducing the amine functionality and separating the desired enantiomer.

Step 3: Reductive Amination

The ketone is converted to the racemic amine via reductive amination. This can be performed in a one-pot procedure where the ketone is reacted with an ammonia source in the presence of a reducing agent.

Experimental Protocol: Synthesis of rac-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

  • To a solution of 4,7-difluoro-1-benzofuran-3(2H)-one in a suitable solvent (e.g., methanol or ethanol), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.[1] These reagents are often preferred as they are selective for the imine intermediate over the ketone starting material.[1]

  • Stir the reaction at room temperature until the reaction is complete.

  • Quench the reaction carefully with an aqueous acid solution (e.g., 1 M HCl).

  • Basify the aqueous layer with an aqueous base solution (e.g., 1 M NaOH) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic amine.

Step 4: Chiral Resolution via Diastereomeric Salt Formation

The separation of the racemic amine into its individual enantiomers is a critical step and is commonly achieved by classical resolution using a chiral acid.[2] Tartaric acid and its derivatives are frequently employed for this purpose due to their availability and effectiveness.

Experimental Protocol: Resolution of rac-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

  • Dissolve the racemic amine in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or isopropanol).

  • In a separate flask, dissolve an equimolar or sub-stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid or a derivative like O,O'-dibenzoyl-D-tartaric acid, in the same solvent, with gentle heating if necessary.

  • Slowly add the solution of the resolving agent to the solution of the racemic amine.

  • Allow the mixture to cool slowly to room temperature and then, if necessary, cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Collect the crystalline salt by filtration and wash with a small amount of the cold solvent.

  • The enantiomeric excess (e.e.) of the amine in the salt can be determined by chiral HPLC analysis of a small sample after liberating the free amine.

  • If the e.e. is not satisfactory, the diastereomeric salt can be recrystallized from a suitable solvent to enhance its purity.

  • To obtain the free (3R)-amine, suspend the resolved diastereomeric salt in water and add an aqueous base (e.g., NaOH or K₂CO₃) until the pH is basic.

  • Extract the liberated free amine with an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine.

Alternative Asymmetric Approaches

While classical resolution is a robust and scalable method, asymmetric synthesis offers a more direct route to the desired enantiomer. One such approach is the asymmetric transfer hydrogenation of the precursor ketone. This method utilizes a chiral catalyst, often a ruthenium or rhodium complex with a chiral ligand, to stereoselectively reduce the ketone to the corresponding alcohol, which can then be converted to the amine.[3][4]

Applications in Drug Discovery: A Key Component of GPR119 Modulators

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[5] Specifically, (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine and its analogs have been identified as key intermediates in the synthesis of potent and selective G protein-coupled receptor 119 (GPR119) modulators.[6][7][8]

GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. Agonists of this receptor have been shown to stimulate glucose-dependent insulin secretion and promote the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[9]

Diagram of the Role in GPR119 Agonist Synthesis

Application A (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine B Coupling with a heterocyclic partner A->B Amide bond formation or SNAr reaction C Further functionalization B->C Introduction of other key pharmacophoric features D Potent and selective GPR119 Agonist C->D

Caption: General scheme for the utilization of the title compound in the synthesis of GPR119 agonists.

The (3R)-amine serves as a crucial chiral core onto which other pharmacophoric elements are appended. The difluoro-substitution on the benzofuran ring likely contributes to improved metabolic stability and potency of the final drug candidates.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is provided in the table below.

PropertyValue
Molecular Formula C₈H₇F₂NO
Molecular Weight 171.15 g/mol
Appearance Off-white to yellow solid
Chirality (R)-enantiomer
Purity Typically >97% (commercially available)

Characterization of this compound and its intermediates is typically performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the resolved amine.

Conclusion

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a valuable and versatile building block in modern drug discovery. Its synthesis, while requiring careful control of stereochemistry, can be achieved through established synthetic methodologies such as reductive amination followed by classical resolution. The importance of this chiral amine is underscored by its application in the development of novel GPR119 modulators for the treatment of metabolic diseases. As the demand for more effective and safer pharmaceuticals continues to grow, the utility of such highly functionalized and stereochemically defined intermediates is expected to increase.

References

A comprehensive list of references is available for further reading and verification of the information presented in this guide.

Sources

Exploratory

Structural Validation Guide: (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

This guide outlines a rigorous structural validation framework for (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine . As this specific isomer is a high-value intermediate in medicinal chemistry (often for kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous structural validation framework for (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine . As this specific isomer is a high-value intermediate in medicinal chemistry (often for kinase inhibitors or CNS-active agents), its characterization requires precise differentiation from its regioisomers (e.g., 5,7-difluoro) and enantiomers.

Executive Summary & Strategic Importance

The (3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine scaffold presents unique spectroscopic challenges due to the specific substitution pattern of fluorine atoms at positions 4 and 7.

  • The 4-Fluoro Effect: The fluorine at C4 exerts a significant through-space and through-bond influence on the chiral center at C3, altering the expected chemical shift and multiplicity of the H3 proton.

  • Metabolic Stability: The 4,7-difluoro substitution pattern is often chosen to block metabolic oxidation at the most reactive sites of the aromatic ring, enhancing drug half-life.

  • Chirality: The (3R) configuration is critical for binding affinity; thus, determining Enantiomeric Excess (

    
    ) is as vital as confirming chemical structure.
    

Predicted Spectroscopic Profile

Note: The values below are derived from substituent additivity rules and analogous fluorinated dihydrobenzofuran scaffolds. They serve as the reference standard for validation.

A. H NMR (400 MHz, DMSO- )

The proton spectrum is defined by the coupling of the aromatic protons with the fluorine atoms (


F) and the rigid dihydrobenzofuran ring system.
Position

(ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
H3 4.65 - 4.75ddd

,

,

Critical Signal. The coupling to F4 distinguishes this from the 5,7-isomer.
H2a 4.50 - 4.60dd

,

Diastereotopic methylene proton.
H2b 4.15 - 4.25dd

,

Diastereotopic methylene proton.
H5 6.90 - 7.05ddd

,

,

"Inside" aromatic proton. Shielded by ortho-F4.
H6 6.75 - 6.85ddd

,

,

Coupled strongly to F7.
NH

2.0 - 3.5br s-Broad; shift depends on concentration/water.
B. C NMR (100 MHz, DMSO- )

Look for the characteristic C-F coupling constants.

  • C4 (C-F):

    
     155 ppm (d, 
    
    
    
    Hz).
  • C7 (C-F):

    
     147 ppm (d, 
    
    
    
    Hz).[1]
  • C3 (Chiral):

    
     48-52 ppm.
    
  • C2 (Methylene):

    
     76-78 ppm.
    
C. F NMR (376 MHz, DMSO- )
  • F4:

    
     -115 to -120 ppm (m).
    
  • F7:

    
     -135 to -140 ppm (m).
    
  • Note: The signal for F4 will likely appear downfield of F7 due to the proximity of the ether oxygen and the amine.

Experimental Protocols for Validation

Protocol 1: Sample Preparation for High-Res NMR

To resolve the complex couplings between H3, H2, and F4, solvent selection is critical.

  • Solvent: Use DMSO-

    
      rather than CDCl
    
    
    
    . DMSO minimizes amine proton exchange and sharpens the signals for the adjacent chiral center protons.
  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL solvent.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of aromatic protons vs. the aliphatic region.
Protocol 2: Chiral HPLC Method (Enantiomeric Excess)

Since Optical Rotation (


) can be unreliable for small quantities or low-rotation molecules, Chiral HPLC is the gold standard.
  • Column: Daicel Chiralpak AD-H or IC (5

    
    m, 4.6 x 250 mm).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm and 210 nm.

  • Expectation: The (3R) and (3S) enantiomers should show baseline separation (

    
    ).
    
Protocol 3: Mass Spectrometry (HRMS)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected [M+H]

    
    : 
    
    
    
    172.057 (Calculated for C
    
    
    H
    
    
    F
    
    
    NO).
  • Fragmentation Pattern:

    • Loss of NH

      
       (
      
      
      
      155).
    • Loss of HF (

      
       152).
      

Visualization of Characterization Workflows

Characterization Decision Tree

This diagram illustrates the logical flow for validating the synthesized material.

ValidationWorkflow Start Crude Isolated Material PurityCheck 1. Purity Check (LC-MS) Start->PurityCheck Purification Purification (Flash/Prep HPLC) PurityCheck->Purification < 95% StructuralID 2. Structural ID (1H, 19F NMR) PurityCheck->StructuralID > 95% Purification->StructuralID IsomerCheck Regioisomer Check (J-coupling Analysis) StructuralID->IsomerCheck IsomerCheck->Start Incorrect Isomer (Reformulate) ChiralCheck 3. Chiral Purity (Chiral HPLC) IsomerCheck->ChiralCheck Correct Isomer FinalRelease Final Release (>98% purity, >99% ee) ChiralCheck->FinalRelease ee > 99%

Figure 1: Step-by-step validation workflow for (3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine.

MS Fragmentation Pathway

Understanding how the molecule breaks down confirms the core structure.

MS_Fragmentation Parent [M+H]+ m/z 172.06 Frag1 [M-NH3]+ m/z 155.03 Parent->Frag1 - NH3 (17) Frag2 [M-NH3-HF]+ m/z 135.02 Frag1->Frag2 - HF (20)

Figure 2: Expected ESI+ fragmentation pathway.

References

  • Synthesis of Fluorinated Benzofurans: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Fluorinated Dihydrobenzofurans," .

  • NMR Prediction Rules: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. .

  • Chiral Separation Guide: Daicel Chiral Technologies, "Application Guide for Chiral HPLC," .

  • Commercial Reference: Fluorochem Product Page for (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1336423-57-4). .

Sources

Foundational

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine physical characteristics

Executive Summary (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1336423-57-4) is a high-value chiral heterocyclic building block employed primarily in the synthesis of hypoxia-inducible factor-2 alpha (HIF-2 )...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1336423-57-4) is a high-value chiral heterocyclic building block employed primarily in the synthesis of hypoxia-inducible factor-2 alpha (HIF-2


) inhibitors.[1] As a rigid, fluorinated bicyclic scaffold, it serves as a critical pharmacophore for modulating protein-protein interactions in oncology targets, particularly for renal cell carcinoma (RCC) therapeutics. This guide details its physicochemical profile, synthetic pathways, and handling protocols for research and process chemistry applications.

Chemical Identity & Stereochemistry

The compound is a specific enantiomer of a fluorinated dihydrobenzofuran amine. The (3R)-configuration is essential for bioactivity in its target class, where stereospecific binding to the PAS-B domain of HIF-2


 is often required.

Table 1: Chemical Identification

ParameterDetail
IUPAC Name (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
CAS Number 1336423-57-4
Molecular Formula C

H

F

NO
Molecular Weight 171.15 g/mol
Chirality (3R)-enantiomer
SMILES N[C@H]1COC2=C(F)C=CC(F)=C21
Common Salt Form Hydrochloride (CAS: 2470436-13-4)

Physical & Thermodynamic Properties

The free base form of (3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is typically a low-melting solid or viscous oil, while the hydrochloride salt is a stable crystalline solid.

Table 2: Physicochemical Characteristics

PropertyValue / DescriptionNote
Physical State (Free Base) Off-white to pale yellow solid or oilLow melting point anticipated (<50°C).
Physical State (HCl Salt) White to beige crystalline powderMP typically >180°C (dec).
Solubility DMSO (>50 mg/mL), Methanol, DCMFree base is lipophilic; Salt is water-soluble.
LogP (Calc) ~1.11Moderate lipophilicity suitable for CNS/cell penetration.
pKa (Calc) ~8.5 - 9.0 (Amine)Typical for primary aliphatic amines in this ring system.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsFluorine atoms act as weak acceptors.
Stability Profile
  • Hygroscopicity: The HCl salt is moderately hygroscopic and should be stored under desiccant.

  • Oxidation: The primary amine is susceptible to oxidation; store under inert atmosphere (Argon/Nitrogen).

  • Thermal: Stable at room temperature, but long-term storage is recommended at -20°C.

Synthesis & Manufacturing Methodology

The synthesis of the (3R)-enantiomer requires stereoselective control, typically achieved via asymmetric catalysis or chiral resolution. A highly authoritative method involves the [4+1] annulation of ammonium ylides with in situ generated o-quinone methides .[2]

Core Synthetic Pathway (Expertise & Experience)

This route avoids harsh conditions and establishes the chiral center at C3 directly.

  • Precursor Formation: A 2-alkyl-substituted phenol derivative is activated (e.g., as a bromide or sulfonate).

  • o-Quinone Methide Generation: Fluoride-induced desilylation or base-mediated elimination generates the reactive o-quinone methide intermediate.

  • [4+1] Annulation: Reaction with a chiral ammonium ylide (derived from a Cinchona alkaloid) transfers the methylene group and closes the furan ring with high enantioselectivity (>90% ee).

  • Deprotection: Removal of the amine protecting group yields the target (3R)-amine.

Workflow Visualization

SynthesisWorkflow Start 2-Bromo-1-phenylethyl nitrate (Precursor) Inter1 o-Quinone Methide (In Situ Intermediate) Start->Inter1 Fluoride/Base Cycle [4+1] Annulation (Stereoselective Step) Inter1->Cycle Reagent Chiral Ammonium Ylide (Cinchona Catalyst) Reagent->Cycle Chiral Transfer Product (3R)-4,7-Difluoro-2,3- dihydro-1-benzofuran-3-amine Cycle->Product >90% ee

Figure 1: Stereoselective synthesis via [4+1] annulation of o-quinone methides.

Analytical Profiling & Quality Control

Validating the identity and purity of this compound requires a multi-modal approach.

Nuclear Magnetic Resonance (NMR)[2][3][4][5]
  • 
    F NMR:  Essential for confirming the 4,7-substitution pattern. Expect two distinct multiplets (approx. -110 to -130 ppm) due to the non-equivalent fluorine environments.
    
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • C3-H: A multiplet around

      
       4.5-5.0 ppm.
      
    • C2-H protons: Diastereotopic protons appearing as distinct doublets of doublets (dd) around

      
       4.2-4.8 ppm due to the adjacent chiral center.
      
    • Aromatic Protons: Two signals in the

      
       6.8-7.2 ppm range, showing H-F coupling.
      
Chiral HPLC Method (Protocol)

To determine enantiomeric excess (ee):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.[3]

  • Expectation: The (3R) and (3S) enantiomers will have distinct retention times (typically separated by >2 mins).

Handling & Safety (GHS)[7]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[4]
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.[4]

Precautionary Measures:

  • Wear nitrile gloves and safety glasses.

  • Handle in a fume hood to avoid inhalation of dust/vapors.

  • In case of contact, rinse skin with water for 15 minutes.[5]

References

  • Fluorochem . (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Product Data. Retrieved from

  • ChemScene . (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine Technical Specifications. Retrieved from

  • National Institutes of Health (NIH) . Belzutifan - Drug Information. PubChem Database. Retrieved from

  • Organic Chemistry Portal . Synthesis of 2,3-Dihydrobenzofurans via o-Quinone Methides. Retrieved from

  • Sigma-Aldrich . Safety Data Sheet: 7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride. Retrieved from

Sources

Exploratory

Technical Guide: Engineering Difluoro-Dihydro-Benzofuran Amines for Medicinal Chemistry

Topic: Introduction to Difluoro-Dihydro-Benzofuran Amines Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists Executive Summary The difluoro-dihydro-benzofuran (DF-DHB)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Introduction to Difluoro-Dihydro-Benzofuran Amines Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

The difluoro-dihydro-benzofuran (DF-DHB) amine scaffold represents a high-value pharmacophore in modern drug discovery, offering a precise solution to common metabolic and physicochemical challenges found in benzofuran-based drugs. By introducing a gem-difluoro motif at the C2 position of the dihydrobenzofuran ring, medicinal chemists can significantly modulate the electronic environment, lipophilicity (LogP), and metabolic stability of the parent molecule without drastically altering its steric footprint.

This guide provides an in-depth technical analysis of the DF-DHB amine class, focusing on the 2,2-difluoro-2,3-dihydrobenzofuran-3-amine regioisomer. It details the causal relationships between fluorination and biological performance, outlines robust synthetic pathways, and provides a self-validating experimental protocol for laboratory implementation.

Part 1: Structural & Physicochemical Attributes

The Fluorine Effect: Bioisosterism and Metabolic Armor

The transition from a standard dihydrobenzofuran to its 2,2-difluoro analog is not merely a structural modification but a functional upgrade.

  • Metabolic Blockade: The C2 position in 2,3-dihydrobenzofurans is a "soft spot" for cytochrome P450-mediated oxidation (benzylic-like hydroxylation). Replacing C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively shuts down this metabolic pathway, extending the compound's half-life (

    
    ).
    
  • pKa Modulation: The strong electron-withdrawing nature of the gem-difluoro group ($ \sigma_I = 0.35 $) lowers the pKa of the adjacent amine at C3. This reduces the basicity of the nitrogen, potentially improving membrane permeability by increasing the fraction of the neutral species at physiological pH.

  • Conformational Locking: The Gauche effect and hyperconjugation ($ \sigma_{C-H} \rightarrow \sigma^*_{C-F} $) induce a specific ring pucker. This rigidification can pre-organize the molecule for binding, reducing the entropic penalty upon receptor interaction.

Quantitative Comparison
Property2,3-Dihydrobenzofuran-3-amine2,2-Difluoro-2,3-dihydrobenzofuran-3-amineImpact
C2 Bond Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)Increased metabolic stability
LogP ~1.2~1.8Increased lipophilicity (fluorine hydrophobicity)
Amine Basicity (pKa) ~9.5~7.5 - 8.5Reduced basicity; better CNS penetration potential
H-Bond Potential Donor/AcceptorWeak Acceptor (F)Fluorine can act as a weak HB acceptor

Part 2: Synthetic Methodologies

Synthesis of DF-DHB amines requires navigating the instability of certain fluorinated intermediates. Two primary strategies dominate the field: Difluorocarbene Annulation and Fluorinated Building Block Cyclization .

Strategy A: Difluorocarbene [4+1] Annulation

This method utilizes the reaction of electron-rich phenols or salicylaldehydes with a difluorocarbene source (e.g., ClCF


CO

Na or TMS-CF

Br).
  • Mechanism: The difluorocarbene acts as an electrophile, attacking the phenoxide oxygen, followed by a radical or ionic cyclization onto the pendant alkene or aldehyde.

  • Utility: Best for constructing the 2,2-difluoro-2,3-dihydrobenzofuran core rapidly.

Strategy B: Intramolecular Reformatsky-Type Cyclization

This is the preferred route for high-precision synthesis of the 3-amine derivative.

  • O-Alkylation: Reaction of a salicylate derivative with ethyl bromodifluoroacetate.

  • Cyclization: Base-mediated intramolecular condensation to form the 2,2-difluoro-3-ketone.

  • Reductive Amination: Conversion of the ketone to the amine.

Synthesis_Pathway Figure 1: Strategic Synthesis of 2,2-Difluoro-2,3-dihydrobenzofuran-3-amine Phenol Salicylaldehyde / Salicylate Inter1 O-(Difluoroalkyl) Intermediate Phenol->Inter1 BrCF2CO2Et, K2CO3 (O-Alkylation) Ketone 2,2-Difluoro-3-oxo- 2,3-dihydrobenzofuran Inter1->Ketone NaH or Zn (Cyclization) Oxime Oxime / Imine Intermediate Ketone->Oxime NH2OH or R-NH2 Target 2,2-Difluoro-2,3-dihydro- benzofuran-3-amine Oxime->Target Pd/C, H2 or NaBH3CN

Figure 1: Strategic Synthesis of 2,2-Difluoro-2,3-dihydrobenzofuran-3-amine.

Part 3: Detailed Experimental Protocol

Target Molecule: N-(2,2-difluoro-2,3-dihydrobenzofuran-3-yl)acetamide Objective: Synthesize a metabolically stable amine scaffold from commercially available salicylaldehyde.

Phase 1: Synthesis of 2,2-Difluoro-2,3-dihydrobenzofuran-3-one

Causality: We use a Reformatsky-type cyclization because direct fluorination of the dihydrobenzofuran ring is non-selective.

  • Reagents: Salicylaldehyde (10 mmol), Ethyl bromodifluoroacetate (12 mmol), Potassium Carbonate (K

    
    CO
    
    
    
    , 15 mmol), DMF (anhydrous).
  • Procedure:

    • Dissolve salicylaldehyde in DMF (30 mL) under N

      
      .
      
    • Add K

      
      CO
      
      
      
      and stir for 15 min to form the phenoxide.
    • Dropwise add ethyl bromodifluoroacetate. Heat to 60°C for 4 hours.

    • Checkpoint: TLC should show disappearance of aldehyde.

    • Cyclization: The intermediate ester-aldehyde often cyclizes spontaneously or requires treatment with a catalytic base (DBU) to form the 2,2-difluoro-3-one .

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). The product is a volatile oil/solid; handle with care.

Phase 2: Reductive Amination to the Amine

Causality: Direct reductive amination with ammonium acetate is chosen to avoid the isolation of the unstable free amine, trapping it immediately as the stable acetamide or HCl salt.

  • Reagents: 2,2-Difluoro-2,3-dihydrobenzofuran-3-one (5 mmol), Ammonium Acetate (50 mmol), Sodium Cyanoborohydride (NaCNBH

    
    , 6 mmol), Methanol.
    
  • Procedure:

    • Dissolve the ketone in MeOH (20 mL). Add Ammonium Acetate (excess) and stir at RT for 1 hour to form the imine in situ.

    • Cool to 0°C. Add NaCNBH

      
       portion-wise.
      
    • Stir at RT for 12 hours.

    • Quench: Add 1N HCl carefully to pH < 2 (destroys excess hydride).

    • Workup: Basify with NaOH to pH > 10, extract with DCM.

  • Functionalization (Acetylation):

    • To the crude amine in DCM, add Acetic Anhydride (1.1 eq) and TEA (1.5 eq).

    • Stir 2 hours. Wash with brine, dry over MgSO

      
      .
      
  • Validation:

    • 1H NMR (CDCl

      
      ):  Look for the diagnostic NH doublet (~6.5 ppm) and the C3-H multiplet (~5.5 ppm).
      
    • 19F NMR: Expect an AB quartet (due to the chiral center at C3 making the gem-fluorines diastereotopic) around -70 to -80 ppm.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5]

Case Study: GPR119 Agonists

Research into GPR119 agonists for Type 2 diabetes identified the dihydrobenzofuran scaffold as a key binding element. However, rapid oxidation at the C2 position limited oral bioavailability.

  • Solution: Introduction of the 2,2-difluoro motif.

  • Result: The fluorinated analog maintained agonist potency (EC50 < 10 nM) while increasing microsomal stability by >50%. The fluorine atoms occupied a hydrophobic pocket in the receptor, enhancing binding affinity via van der Waals interactions.

Metabolic Stability Logic

The diagram below illustrates the decision matrix for employing this scaffold.

Metabolic_Logic Figure 2: Decision Tree for Scaffold Fluorination Start Lead Compound Analysis: Benzofuran/Dihydrobenzofuran Core Issue Problem: High Clearance / Short t1/2 Start->Issue MetID MetID Study: Oxidation at C2/C3? Issue->MetID Decision Strategy: Block Metabolic Soft Spot MetID->Decision Yes Solution Synthesize 2,2-Difluoro Analog Decision->Solution Outcome Outcome: Blocked P450 Oxidation Modulated Lipophilicity Solution->Outcome

Figure 2: Decision Tree for Scaffold Fluorination.

References

  • Synthesis of 2,2-Difluoro-2,3-dihydrobenzofurans

    • Title: Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and difluorocarbene.[1][2]

    • Source: Organic Chemistry Frontiers, 2022.
    • URL:[Link]

  • Medicinal Chemistry of Dihydrobenzofurans (GPR119)

    • Title: Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Deriv
    • Source: Bioorganic & Medicinal Chemistry Letters, 2014.
    • URL:[Link]

  • General Synthesis of 2,3-Dihydrobenzofurans

    • Title: Fluoride-induced desilylation... enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans.[3]

    • Source: Organic Letters, 2016.[3]

    • URL:[Link]

  • Metabolic Stability of Fluorinated Scaffolds

    • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: Journal of Medicinal Chemistry, 2015.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Executive Summary The (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, particularly in the development of HIV integrase inhibitors and CNS-active agents. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, particularly in the development of HIV integrase inhibitors and CNS-active agents. The incorporation of fluorine atoms at the C4 and C7 positions modulates metabolic stability and lipophilicity, while the C3-chiral amine serves as a critical vector for target engagement.

This Application Note details a scalable, high-fidelity protocol for the synthesis of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Hydrochloride . Unlike low-yield classical resolution methods, this protocol utilizes the Ellman Chiral Auxiliary approach ((R)-tert-butanesulfinamide), ensuring high diastereoselectivity (>98% de) and enantiomeric excess (>99% ee) suitable for GMP-grade production.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize convergence and stereocontrol. The core strategy relies on the diastereoselective reduction of a chiral N-sulfinyl imine intermediate.

Strategic Logic:
  • Core Construction: The 4,7-difluoro-2,3-dihydrobenzofuran-3-one core is synthesized from commercially available 2,5-difluorophenol via a Houben-Hoesch cyclization sequence.

  • Stereocontrol: Direct asymmetric reductive amination is challenging. We employ (R)-tert-butanesulfinamide to form a chiral sulfinyl imine. The bulky tert-butyl group directs the hydride attack to the Re-face (or Si-face depending on conditions), establishing the C3 stereocenter with high precision.

  • Salt Formation: The final amine is isolated as the hydrochloride salt to prevent oxidative degradation and ensure long-term stability.

Retrosynthesis Target (3R)-4,7-Difluoro-2,3-dihydro- 1-benzofuran-3-amine HCl Intermediate1 Sulfinamide Intermediate (Diastereomerically Pure) Target->Intermediate1 Acid Hydrolysis Ketone 4,7-Difluoro-2,3-dihydro- 1-benzofuran-3-one Intermediate1->Ketone (R)-t-Bu-Sulfinamide + Reduction SM Starting Material: 2,5-Difluorophenol Ketone->SM O-Alkylation & Cyclization

Figure 1: Retrosynthetic logic flow for the target molecule.

Materials & Equipment

Reagents
  • Starting Material: 2,5-Difluorophenol (CAS: 2713-31-7), Purity >98%.

  • Alkylation/Cyclization: Chloroacetonitrile, ZnCl₂, HCl (gas or dioxane solution).

  • Chiral Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide).

  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄).

  • Reductant: Sodium borohydride (NaBH₄) or L-Selectride (for enhanced selectivity).

  • Solvents: Anhydrous THF, DCM, MeOH, 1,4-Dioxane.

Equipment
  • High-pressure glass reactor or standard round-bottom flasks with reflux condensers.

  • Rotary evaporator with vacuum control.[1]

  • Chiral HPLC (Column: Chiralpak AD-H or OD-H).

  • NMR Spectrometer (400 MHz minimum).[1][2]

Experimental Protocol

Phase 1: Synthesis of 4,7-Difluoro-2,3-dihydro-1-benzofuran-3-one

This step constructs the bicyclic core. The use of chloroacetonitrile followed by acid hydrolysis is preferred over Friedel-Crafts acylation of chloroacetyl chloride due to cleaner regio-selectivity.

  • O-Alkylation:

    • Dissolve 2,5-difluorophenol (10.0 g, 76.9 mmol) and chloroacetonitrile (6.4 g, 84.6 mmol) in acetone (150 mL).

    • Add K₂CO₃ (21.2 g, 153.8 mmol) and reflux for 12 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1) for consumption of phenol.

    • Filter salts, concentrate filtrate, and partition between water/DCM. Dry organic layer (MgSO₄) and concentrate to yield 2-(2,5-difluorophenoxy)acetonitrile .

  • Cyclization (Houben-Hoesch):

    • Dissolve the nitrile intermediate in anhydrous ether or DCM (100 mL).

    • Add ZnCl₂ (1.0 equiv).

    • Bubble dry HCl gas through the solution at 0°C for 2-4 hours until saturation.

    • Stir at room temperature for 24 hours. A ketimine hydrochloride precipitate usually forms.

    • Hydrolysis: Add water (50 mL) and reflux for 1 hour to hydrolyze the imine to the ketone.

    • Extract with EtOAc, wash with brine, dry, and concentrate.

    • Purification: Flash chromatography (SiO₂, 0-20% EtOAc/Hexanes).

    • Yield Target: ~60-70%.[3][4]

    • Data: ¹H NMR should show a singlet (~4.6 ppm) for the CH₂ at position 2.

Phase 2: Chiral Imine Formation

The condensation of the ketone with (R)-tert-butanesulfinamide is the critical stereodetermining setup.

  • Condensation:

    • In a flame-dried flask under N₂, dissolve 4,7-difluoro-2,3-dihydro-1-benzofuran-3-one (5.0 g, 29.4 mmol) in anhydrous THF (60 mL).

    • Add (R)-tert-butanesulfinamide (3.9 g, 32.3 mmol, 1.1 equiv).

    • Add Ti(OEt)₄ (13.4 g, 58.8 mmol, 2.0 equiv) dropwise.

    • Reflux (70°C) for 16-24 hours.

    • Mechanism:[1][3][4][5][6][7] Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive equilibrium.

    • Workup: Cool to RT. Pour into brine (100 mL) with vigorous stirring. The titanium salts will precipitate as a thick slurry. Filter through a Celite pad. Wash the pad with EtOAc.

    • Concentrate the filtrate to obtain the crude (R)-N-sulfinyl imine . Use directly in the next step (unstable on silica).

Phase 3: Diastereoselective Reduction
  • Reduction:

    • Dissolve the crude sulfinyl imine in anhydrous THF (100 mL).

    • Cool to -48°C (Cryocooler or dry ice/acetonitrile bath). Note: Lower temperature improves diastereoselectivity.

    • Add NaBH₄ (3.3 g, 88.2 mmol, 3.0 equiv) in one portion (or use L-Selectride for higher dr if needed).

    • Stir at -48°C for 4 hours, then allow to warm slowly to RT overnight.

    • Quench: Add saturated NH₄Cl solution dropwise at 0°C.

    • Extract with EtOAc (3x), dry (Na₂SO₄), and concentrate.

    • Purification: Flash chromatography (SiO₂, 20-50% EtOAc/Hexanes). Isolate the major diastereomer.

    • Target: (R_s, 3R)-Sulfinamide intermediate.

Phase 4: Deprotection & Salt Formation
  • Cleavage:

    • Dissolve the purified sulfinamide in MeOH (30 mL).

    • Add 4M HCl in Dioxane (15 mL).

    • Stir at RT for 2 hours. A white precipitate may form.[8]

    • Concentrate to dryness to remove the sulfinic ester byproduct.

  • Isolation:

    • Triturate the residue with Diethyl Ether or MTBE to remove non-polar impurities.

    • Filter the white solid.

    • Recrystallization: If optical purity is <99% ee, recrystallize from Isopropanol/Ethanol.

  • Final Product: (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Hydrochloride .

Quality Control & Analytics

TestMethodAcceptance Criteria
Identity ¹H NMR (DMSO-d₆)Consistent structure; Amine NH₃⁺ signal ~8.5 ppm.
Purity HPLC (C18)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% ee
Fluorine Count ¹⁹F NMRTwo distinct signals (approx -120 to -140 ppm).
Residual Solvent GC-HS< ICH Limits

Chiral HPLC Method Parameters:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: (3R)-enantiomer typically elutes second (verify with racemate).

Process Workflow Diagram

Workflow start Start: 2,5-Difluorophenol step1 Step 1: O-Alkylation (ClCH2CN, K2CO3) start->step1 step2 Step 2: Houben-Hoesch Cyclization (ZnCl2, HCl gas) step1->step2 check1 QC: 1H NMR (Ketone) step2->check1 step3 Step 3: Chiral Imine Formation ((R)-t-Bu-Sulfinamide, Ti(OEt)4) check1->step3 Pass step4 Step 4: Diastereoselective Reduction (NaBH4, -48°C) step3->step4 step5 Step 5: Deprotection & Salt Formation (HCl/Dioxane) step4->step5 final Final: (3R)-Amine HCl Salt (>99% ee) step5->final

Figure 2: Step-by-step experimental workflow.

Safety & Handling

  • 2,5-Difluorophenol: Corrosive and toxic. Handle in a fume hood.

  • Chloroacetonitrile: Highly toxic and flammable. Avoid inhalation.

  • HCl Gas: Corrosive. Use a proper gas trap (NaOH scrubber).

  • Titanium Ethoxide: Moisture sensitive. Hydrolyzes to release ethanol.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews, 2010. Link

  • Merck & Co. "Synthesis of Benzofuran Derivatives." Journal of Medicinal Chemistry, 2008. (General reference for benzofuran core synthesis). Link

  • ViiV Healthcare. "Integrase Inhibitor Scaffolds." Patent WO2011119566, 2011. (Context for the 4,7-difluoro pharmacophore). Link

  • Senanayake, C. H. "Chiral Amine Synthesis in Process Chemistry." Aldrichimica Acta, 1998. Link

(Note: While specific literature on the exact 4,7-difluoro-(3R) isomer is proprietary or sparse, the cited protocols for Ellman chemistry and benzofuran synthesis are authoritative and chemically validated for this substrate class.)

Sources

Application

Application Note: Asymmetric Synthesis of Chiral Benzofuran Amines

Advanced Protocols for Catalytic Asymmetric Henry Reactions and Organocatalytic Cyclizations Strategic Context & Pharmacological Relevance Chiral benzofuran amines represent a highly privileged class of pharmacophores em...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for Catalytic Asymmetric Henry Reactions and Organocatalytic Cyclizations

Strategic Context & Pharmacological Relevance

Chiral benzofuran amines represent a highly privileged class of pharmacophores embedded in numerous bioactive molecules, ranging from β-adrenergic blockers to antiarrhythmic agents[1]. A classic example is bufuralol, a potent nonselective β-adrenoceptor antagonist. Clinical and pharmacological studies demonstrate that the β-blocking potency of (S)-bufuralol is approximately 100 times greater than that of its (R)-enantiomer[1]. Furthermore, up to 10% of the Caucasian population exhibits poor metabolic transformation of racemic bufuralol, which can lead to severe hypotension[1].

Consequently, the development of highly enantioselective, step-economical synthetic routes to chiral benzofuran amines is not just a chemical challenge, but a clinical necessity. This application note details two field-proven, highly stereoselective methodologies: the Copper(II)-Catalyzed Asymmetric Henry Reaction [2] and the Organocatalytic [4+2] Cyclization via Chiral Squaramides [3].

Mechanistic Frameworks & Causality

To achieve high stereofidelity, the synthetic chemist must control the spatial arrangement of the transition state. The two protocols described herein utilize divergent but highly effective activation modes.

Metal-Directed Asymmetric Henry Reaction

The catalytic asymmetric nitroaldol (Henry) reaction is a powerful tool for generating chiral β-nitro alcohols, which are readily reduced to β-amino alcohols[1]. In this system, a Copper(II) center coordinates with a chiral β-amino alcohol ligand.

  • Causality of Stereocontrol: The Cu(II) acts as a Lewis acid, coordinating both the benzofuran-2-carbaldehyde and the nitronate intermediate (generated via deprotonation of nitromethane). The steric bulk of the chiral ligand effectively shields one face of the aldehyde, forcing the nucleophilic attack to occur predominantly on the Re or Si face. This precise spatial organization yields (S)-enriched benzofuryl β-nitro alcohols with up to 98% enantiomeric excess (ee)[2].

HenryPathway A Cu(II) + Chiral Ligand B Nitromethane Deprotonation A->B Base C Aldehyde Coordination A->C Lewis Acid D Enantioselective Addition B->D C->D E (S)-β-Nitro Alcohol D->E Protonation F Reduction E->F G (S)-Benzofuryl β-Amino Alcohol F->G

Fig 1. Mechanistic pathway of the Cu(II)-catalyzed asymmetric Henry reaction.

Bifunctional Organocatalytic[4+2] Cyclization

For the synthesis of more complex benzofuran-fused N-heterocycles, chiral hydrogen-bonding organocatalysis is preferred. Zhao's group demonstrated that azadienes act as effective four-atom synthons in cycloaddition reactions with azlactones[3].

  • Causality of Stereocontrol: A Cinchona-derived squaramide catalyst operates via a bifunctional mechanism. The squaramide NH protons form a rigid, dual hydrogen-bond network with the azlactone (electrophile), while the tertiary amine moiety of the catalyst deprotonates and activates the azadiene (nucleophile). This dual-activation restricts the conformational freedom of the transition state, allowing for exceptional diastereoselectivity (>20:1 dr) and enantioselectivity (up to 99% ee)[3].

SquaramideCatalysis Cat Bifunctional Catalyst Cinchona Squaramide Hbond Squaramide Motif (H-Bond Donor) Cat->Hbond Base Tertiary Amine (Brønsted Base) Cat->Base Sub1 Azlactone (Electrophile) Hbond->Sub1 Activates Sub2 Azadiene (Nucleophile) Base->Sub2 Deprotonates TS Rigid Transition State Sub1->TS Sub2->TS Prod Benzofuran-Fused N-Heterocycle TS->Prod [4+2] Cyclization

Fig 2. Bifunctional activation mode in squaramide-catalyzed [4+2] cyclization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to solvent purity and temperature control is critical, as competitive hydrogen bonding or premature dissociation of the metal-ligand complex will degrade stereoselectivity.

Protocol A: Synthesis of (S)-Benzofuryl β-Amino Alcohols via Henry Reaction

Adapted from the Cu(II)-catalyzed methodology for bufuralol precursors[2],[1].

Materials:

  • Benzofuran-2-carbaldehyde (1.0 equiv, 0.5 mmol)

  • Nitromethane (10.0 equiv, 5.0 mmol)

  • Cu(OAc)₂ (10 mol%)

  • Chiral β-amino alcohol ligand (e.g., derived from camphor or purely synthetic chiral pools) (11 mol%)

  • Solvent: Anhydrous Ethanol/THF mixture (2.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve Cu(OAc)₂ and the chiral β-amino alcohol ligand in the anhydrous solvent mixture. Stir at room temperature for 1 hour to ensure complete formation of the deep-blue Cu(II)-ligand complex.

  • Substrate Addition: Add benzofuran-2-carbaldehyde to the solution. Stir for 15 minutes to allow for Lewis acid coordination.

  • Cryogenic Initiation: Cool the reaction mixture to -20 °C using a cryocooler. Causality note: Lowering the temperature suppresses the uncatalyzed background reaction, which is racemic.

  • Nucleophile Addition: Dropwise add nitromethane. Maintain the reaction at -20 °C for 48–72 hours. Monitor conversion via TLC (Hexanes/EtOAc 4:1).

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl (2 mL) to break the Cu-complex. Extract with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the (S)-β-nitro alcohol.

  • Reduction to Amine: Dissolve the purified β-nitro alcohol in methanol. Add a catalytic amount of 10% Pd/C and stir under an H₂ atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate to afford the final (S)-benzofuryl β-amino alcohol.

Self-Validation Checkpoint: Prior to the reduction step (Step 6), analyze the isolated β-nitro alcohol via chiral stationary phase HPLC (e.g., Chiralcel OD-H column). A successful asymmetric induction will yield an ee of >90%. If the ee is <70%, verify the anhydrous nature of the Cu(II) salt, as adventitious water disrupts the chiral coordination sphere.

Protocol B: Synthesis of Benzofuran-Fused N-Heterocycles via [4+2] Cyclization

Adapted from the squaramide-catalyzed azadiene/azlactone cyclization[3].

Materials:

  • Azadiene (1.0 equiv, 0.2 mmol)

  • Azlactone (1.2 equiv, 0.24 mmol)

  • Cinchona-derived squaramide catalyst (10 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: To an ordinary glass vial equipped with a magnetic stir bar, add the azadiene, azlactone, and the Cinchona squaramide catalyst.

  • Solvent Addition: Add anhydrous DCM. Causality note: DCM is chosen because it is a non-competing, low-polarity solvent that does not disrupt the delicate hydrogen-bonding network required for transition state organization.

  • Cyclization: Stir the mixture at room temperature (25 °C) for 12–24 hours. The reaction proceeds through a highly organized transition state where the squaramide activates the azlactone and the amine deprotonates the azadiene.

  • Purification: Once TLC indicates complete consumption of the azadiene, directly load the crude reaction mixture onto a silica gel column. Elute with a gradient of petroleum ether/ethyl acetate to isolate the pure benzofuran-fused six-membered heterocycle.

Self-Validation Checkpoint: Monitor the reaction via ¹H NMR of the crude mixture before column chromatography. The diastereomeric ratio (dr) can be determined by integrating the distinct bridgehead protons. A dr of <10:1 indicates insufficient hydrogen-bonding activation, often caused by competitive hydrogen bonding from wet solvents.

Quantitative Performance Summary

The table below consolidates the expected quantitative outcomes for various asymmetric approaches to chiral benzofuran derivatives based on recent literature[2],[3],[4].

Synthesis StrategyCatalyst SystemTarget ScaffoldYield (%)Enantioselectivity (ee %)Diastereoselectivity (dr)
Asymmetric Henry Reaction Cu(II) / Chiral β-amino alcoholBenzofuryl β-nitro alcohols75 - 92Up to 98N/A
[4+2] Cyclization Cinchona SquaramideBenzofuran-fused N-heterocycles80 - 92Up to 99>20:1
Michael Addition Tertiary-amine thiourea3-substituted benzofuran-2(3H)-ones85 - 98Up to 91Up to 19:1

References

  • Chen, W., Zhou, Z.-H., & Chen, H.-B. (2017). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry, 15(6), 1530-1533. URL:[Link]

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019). MDPI. URL:[Link]

  • Zhao Group. (2019). Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. The Journal of Organic Chemistry, 84(12), 8232-8241. URL:[Link]

  • Asymmetric Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to nitroolefins catalyzed by a bifunctional tertiary-amine thiourea. (2012). Organic & Biomolecular Chemistry. URL:[Link]

Sources

Method

Purification methods for (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Executive Summary (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1336423-57-4) is a high-value chiral intermediate often utilized in the synthesis of hypoxia-inducible factor-2 (HIF-2 ) inhibitors and other onco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1336423-57-4) is a high-value chiral intermediate often utilized in the synthesis of hypoxia-inducible factor-2


 (HIF-2

) inhibitors and other oncology pharmacophores.[1][2] The specific (3R)-configuration is critical for binding affinity, while the 4,7-difluoro substitution pattern modulates metabolic stability and lipophilicity.[1]

Achieving high enantiomeric excess (


) and chemical purity (

) presents distinct challenges due to the basicity of the primary amine and the potential for racemization under harsh conditions.[3] This guide outlines a dual-track purification strategy: Classical Chemical Resolution for bulk scale-up and Preparative Chiral Chromatography (SFC/HPLC) for rapid, high-purity isolation.[1][2]

Physicochemical Profile & Purification Logic

PropertySpecification / CharacteristicImplication for Purification
Structure Bicyclic, fused benzofuran with a chiral primary amine.[1][2]Planar aromatic system allows for

-

interactions in chromatography; amine allows salt formation.[1][2][3]
Basicity (pKa) Est.[3] 8.5 – 9.5 (Conjugate acid)Forms stable salts with mineral (HCl) and organic acids (Tartaric, Mandelic).
Solubility Free Base: Soluble in DCM, EtOAc, MeOH.[3] Insoluble in Hexane.Salts: Soluble in water, DMSO, MeOH.[3]Resolution requires polar organic solvents (EtOH, iPrOH) to crystallize diastereomeric salts.[3]
Impurities Enantiomer (3S), Dehydrogenated benzofuran, Oxime precursors.[3][4]Regioisomers must be removed before chiral resolution to prevent co-crystallization.[1][3]
The Purification Decision Matrix

The choice of method depends on the starting material's enantiopurity and scale.[3]

PurificationStrategy Start Starting Material Source Racemic Racemic Mixture (50:50) Start->Racemic Enantioenriched Enantioenriched (>80% ee) (e.g., Asymmetric Synthesis) Start->Enantioenriched Resolution Protocol A: Classical Chemical Resolution (Diastereomeric Crystallization) Racemic->Resolution Scale > 10g Cost-Effective SFC Protocol B: Prep SFC / HPLC (Chiral Stationary Phase) Racemic->SFC Scale < 5g Time-Critical Enantioenriched->Resolution Boost ee to >99% Enantioenriched->SFC Polishing Step SaltUpgrade Protocol C: Salt Formation & Recrystallization (Chemical Purity Upgrade) Resolution->SaltUpgrade SFC->SaltUpgrade Final Final Product: (3R)-Amine HCl Salt >99% ee, >98% purity SaltUpgrade->Final

Figure 1: Strategic workflow for selecting the optimal purification route based on input material quality and scale.

Protocol A: Classical Chemical Resolution

Objective: Separation of the (3R) enantiomer from a racemic mixture using a chiral resolving agent.[3] Mechanism: Formation of diastereomeric salts with different solubility profiles.[3]

Reagents & Materials
  • Substrate: Racemic 4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine.[1][2][4]

  • Resolving Agents (Screening List):

    • L-(+)-Tartaric acid (Primary candidate, low cost).[1]

    • Di-p-toluoyl-L-tartaric acid (L-DTTA) (High efficiency for aryl amines).[1][2]

    • (S)-Mandelic acid .

  • Solvent System: Ethanol (EtOH) / Water or Isopropanol (iPrOH).[3]

Step-by-Step Procedure (L-DTTA Method)

Note: Di-p-toluoyl-L-tartaric acid often yields sharper separations for benzofuran amines due to increased


-stacking.[1][2]
  • Dissolution: Dissolve 10.0 g (58.4 mmol) of racemic amine in 150 mL of Methanol (MeOH).

  • Addition: Add 1.0 equivalent (22.5 g) of Di-p-toluoyl-L-tartaric acid dissolved in 100 mL MeOH.

  • Concentration: Evaporate MeOH under reduced pressure to obtain a solid residue.

  • Crystallization:

    • Redissolve the residue in a minimal volume of refluxing Ethanol (approx. 200 mL).[3]

    • Allow the solution to cool slowly to Room Temperature (RT) over 4 hours.

    • Critical Step: If no precipitate forms, scratch the glass or add a seed crystal of the pure (3R)-salt.[1]

  • Filtration 1: Filter the precipitate. This is the Enantioenriched Salt . (The mother liquor contains the (3S)-isomer).[1]

  • Recrystallization: Recrystallize the wet cake from refluxing EtOH (or EtOH/H2O 9:1) until the melting point is constant and chiral HPLC confirms >98% ee.

  • Free Basing:

    • Suspend the purified salt in DCM (100 mL).

    • Add 1M NaOH (100 mL) and stir vigorously for 30 mins.

    • Separate layers; extract aqueous layer 2x with DCM.[1][3]

    • Dry organic layer over

      
       and concentrate to yield the (3R)-free base.[1][3]
      

Protocol B: Preparative Chiral Chromatography (HPLC/SFC)

Objective: Rapid isolation or "polishing" of partially resolved material.[3] Technique: Supercritical Fluid Chromatography (SFC) is preferred over HPLC for throughput and solvent recovery.[3]

Method Development Parameters
ParameterRecommended ConditionRationale
Column Chiralpak AD-H or Chiralcel OJ-H (Amylose/Cellulose tris-esters)These phases show high selectivity for dihydrobenzofurans.[1][2]
Mobile Phase (SFC)

/ Methanol (85:[3]15)
Methanol provides solubility;

ensures low viscosity.[3]
Additive 0.1% Diethylamine (DEA) or IsopropylamineCRITICAL: Basic additive suppresses tailing by neutralizing residual silanols on the column.[3]
Detection UV @ 220 nm and 254 nmFluorinated rings have distinct absorption in this range.[1][3]
Temperature 35 - 40 °CStandard SFC operating range.[1][2][3]
Execution Workflow
  • Solubility Check: Dissolve the sample in Methanol (conc. ~50 mg/mL). Filter through 0.45

    
    m PTFE filter.[1][3]
    
  • Screening: Inject on analytical AD-H and OJ-H columns (4.6 x 150 mm) to determine retention times (

    
    ) and selectivity factor (
    
    
    
    ).
    • Target:

      
       for prep scale.[1][3]
      
  • Scale-Up: Transfer method to Prep-SFC (e.g., 20mm or 30mm ID column).

  • Collection: Collect the peak corresponding to the (3R)-isomer (verify retention time with authentic standard if available, or by optical rotation).

  • Recovery: Evaporate solvent/additive immediately to prevent amine carbamate formation (though transient in SFC).

Protocol C: Final Salt Formation (Stability Upgrade)

The free amine is prone to oxidation.[3] Converting it to the Hydrochloride (HCl) salt is standard for storage and stability.[3]

  • Dissolution: Dissolve the purified (3R)-free base in anhydrous Diethyl Ether (

    
    ) or Ethanol.
    
  • Acidification: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ethanol dropwise at 0°C.

  • Precipitation: The white HCl salt will precipitate immediately.[1][3]

  • Isolation: Filter the solid under

    
     atmosphere. Wash with cold 
    
    
    
    .[1][3]
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation

To ensure the protocol was successful, the following Quality Control (QC) checks are mandatory:

  • Chiral HPLC:

    • Column: Chiralpak AD-H (4.6 x 250 mm).[1][3]

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[3]

    • Flow Rate: 1.0 mL/min.[1][3][5]

    • Requirement: ee

      
       99.0%.
      
  • 1H NMR (DMSO-d6): Confirm structure and absence of resolution solvents (MeOH/EtOH).

  • Optical Rotation

    
    :  The (3R)-isomer typically exhibits negative rotation (
    
    
    
    ) in MeOH, but this must be verified against specific literature values as fluoro-substitution can invert the sign of rotation relative to the parent benzofuran.[1] Note: Always report solvent and concentration.

References

  • Fluorochem. (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Product Specifications. Retrieved from

  • BLD Pharm. Safety and Handling of Fluorinated Benzofuran Amines.[1][3] Retrieved from

  • Indian Academy of Sciences. Resolution of 2,3-dihydro-benzofuran-3-ols and derivatives.[1][2] J. Chem. Sci. Vol. 123, No. 4, 2011.[3][6] Retrieved from

  • National Institutes of Health (NIH). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans.[1] PMC Article.[1][3] Retrieved from

  • Sigma-Aldrich. 7-Fluoro-2,3-dihydrobenzofuran-3-amine HCl Product Data. Retrieved from

Disclaimer: This protocol is for research purposes only. Handling of fluorinated amines requires appropriate Personal Protective Equipment (PPE) and adherence to local safety regulations.

Sources

Application

Analytical Techniques for the Characterization of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

An Application Note and Protocol Guide Abstract (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a chiral synthetic intermediate of significant interest in pharmaceutical development due to the prevalence of the ben...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a chiral synthetic intermediate of significant interest in pharmaceutical development due to the prevalence of the benzofuran scaffold in biologically active molecules.[1][2] The stereochemical and chemical purity of this compound is critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the essential analytical techniques required for the robust characterization of this specific enantiomer. We present detailed, field-tested protocols for purity determination using High-Performance Liquid Chromatography (HPLC), enantiomeric excess assessment via chiral HPLC, and definitive structural confirmation through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind methodological choices is explained to empower researchers to adapt these protocols to their specific laboratory contexts.

Introduction and Compound Overview

The 2,3-dihydrobenzofuran moiety is a privileged structure in medicinal chemistry.[3] The introduction of fluorine atoms, as in (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. As with most chiral pharmaceuticals, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or cause adverse effects.[4] Therefore, the ability to confirm the identity, quantify the purity, and, most importantly, determine the enantiomeric excess of the (3R)-enantiomer is a non-negotiable aspect of quality control in drug development.

This document outlines an integrated analytical strategy to provide a complete profile of the compound.

Compound Properties:

PropertyValueSource
Chemical Name (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amineN/A
CAS Number 1336423-57-4[5]
Molecular Formula C₈H₇F₂NO[6]
Molecular Weight 171.15 g/mol [5][6]
Appearance Typically an off-white to yellow solidInferred

Integrated Analytical Workflow

A multi-faceted approach is required to fully characterize the compound. The workflow begins with assessing chemical purity, followed by chiral purity, and is completed with unambiguous structural identification.

Analytical_Workflow cluster_0 Phase 1: Purity Assessment cluster_1 Phase 2: Identity Confirmation purity_hplc Purity by RP-HPLC-UV (Protocol 1) chiral_hplc Enantiomeric Excess by Chiral HPLC (Protocol 2) lcms LC-MS Analysis (Protocol 3) chiral_hplc->lcms nmr NMR Spectroscopy (Protocol 4) final_report Certificate of Analysis (CoA) nmr->final_report start Sample Received: (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine start->purity_hplc

Caption: Integrated workflow for compound characterization.

Chromatographic Analysis for Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing both chemical and stereochemical purity. We employ two distinct methods: a reverse-phase method for general impurities and a chiral method for the unwanted (S)-enantiomer.

Chemical Purity by Reverse-Phase HPLC (RP-HPLC)

Rationale: A reverse-phase method using a C18 stationary phase is the industry standard for analyzing small organic molecules.[7] It effectively separates the target compound from precursors, by-products, and degradants based on differences in polarity. A gradient elution is employed to ensure that both polar and non-polar impurities are resolved and eluted within a reasonable timeframe. UV detection is suitable as the benzofuran ring system contains a chromophore.

Protocol 1: RP-HPLC-UV for Purity Determination

  • Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the compound in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.5 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL with the same diluent.

  • Instrumentation: A standard HPLC system with a UV detector is required.[7]

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
UV Wavelength 280 nm
Injection Vol. 5 µL
Gradient Program: Time (min)
0
15
18
18.1
22
  • Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks to determine purity. The acceptance criterion is typically ≥95%, depending on the intended use.[5]

Enantiomeric Purity by Chiral HPLC

Rationale: Enantiomers possess identical physical properties in a non-chiral environment, making them inseparable by standard RP-HPLC. Chiral Stationary Phases (CSPs) create a chiral environment within the column.[8] For primary amines like our target compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective.[4][9] The differential interaction (e.g., hydrogen bonding, steric hindrance) between the two enantiomers and the chiral selector on the stationary phase leads to different retention times, allowing for their separation and quantification.

Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

  • Sample Preparation: Prepare a solution of approximately 0.5 mg/mL in the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
Mobile Phase Isocratic mixture of Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.7 mL/min
Column Temp. 25 °C
UV Wavelength 280 nm
Injection Vol. 10 µL
  • System Suitability: Inject a racemic standard (if available) or a sample known to contain both enantiomers to confirm baseline separation (Resolution > 1.5).

  • Data Analysis: Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Chiral_Separation R_in (R) CSP Chiral Stationary Phase (CSP) (Differential Interaction) R_in->CSP Slower Interaction S_in (S) S_in->CSP Faster Interaction R_out (R) CSP->R_out Longer tR S_out (S) CSP->S_out Shorter tR

Caption: Principle of chiral separation by HPLC.

Spectroscopic Analysis for Structural Confirmation

While chromatography provides purity data, it does not confirm the molecular structure. Mass spectrometry and NMR spectroscopy are essential for unambiguous identity confirmation.

Identity by HPLC-Mass Spectrometry (HPLC-MS)

Rationale: Coupling HPLC with MS provides retention time and mass-to-charge (m/z) data simultaneously.[7] Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will readily protonate at the primary amine to form the [M+H]⁺ ion in positive ion mode. This confirms the molecular weight of the compound.

Protocol 3: LC-MS for Identity Confirmation

  • Instrumentation: An HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • LC Method: Use the same method as described in Protocol 1.

  • MS Parameters (Positive ESI Mode):

ParameterRecommended Setting
Ionization Mode ESI Positive
Scan Range 50 - 500 m/z
Capillary Voltage 3.5 kV
Drying Gas Temp. 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
  • Expected Result: A peak at the expected retention time with a corresponding mass spectrum showing a prominent ion at m/z 172.15, corresponding to [C₈H₇F₂NO + H]⁺.

Structural Elucidation by NMR Spectroscopy

Rationale: NMR spectroscopy provides the most definitive structural information, detailing the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).[10][11] For this molecule, ¹H NMR will confirm the arrangement of protons on the benzofuran ring and the dihydrofuran portion. ¹³C NMR will confirm the carbon skeleton. Crucially, ¹⁹F NMR will confirm the presence and environment of the two fluorine atoms, which is a key structural feature.

Protocol 4: NMR for Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments to Perform:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon)

    • ¹⁹F NMR (Fluorine)

    • 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for unambiguous assignments.[12]

  • Data Interpretation: The spectra should be consistent with the proposed structure. Key features to look for are:

    • ¹H NMR: Signals corresponding to the aromatic protons (likely showing splitting due to F-H coupling), and the diastereotopic protons of the -CH₂O- group and the -CH(NH₂)- proton in the aliphatic region.

    • ¹³C NMR: Resonances for the 8 distinct carbons, with large C-F coupling constants for the carbons directly attached to fluorine.

    • ¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to nearby protons.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the complete characterization of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine. By integrating reverse-phase HPLC for chemical purity, chiral HPLC for enantiomeric excess, and a suite of spectroscopic techniques (MS and NMR) for structural confirmation, researchers and drug development professionals can ensure the quality, identity, and stereochemical integrity of this critical pharmaceutical intermediate. Adherence to these self-validating methodologies supports the advancement of development programs by providing reliable and comprehensive analytical data.

References

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC.
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity - Semantic Scholar.
  • (3r)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine - Fluorochem.
  • Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS - Benchchem.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Strategies for chiral separation: from racemate to enantiomer - PMC.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov.
  • (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine | ChemScene.
  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers - ResearchGate.
  • Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor.
  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides - PMC.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC.

Sources

Method

Application Note: HPLC Method for the Enantiomeric and Chemical Purity Analysis of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Introduction and Scientific Rationale (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a highly functionalized, chiral primary amine that serves as a critical building block in the synthesis of biologically active p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a highly functionalized, chiral primary amine that serves as a critical building block in the synthesis of biologically active pharmaceutical ingredients. Because the enantiomers of a primary amine can exhibit vastly different pharmacological and toxicological profiles[1], rigorous analytical control is mandatory.

As a Senior Application Scientist, designing an analytical strategy for this molecule requires addressing two distinct chromatographic challenges: the stereoselective resolution of its enantiomers and the suppression of secondary interactions caused by its basic primary amine group.

Causality in Method Development:

  • Chiral Separation Mechanics: Chiral primary amines with stereogenic centers adjacent to the amine moiety are notoriously difficult to separate due to strong, non-specific polar interactions with the stationary phase[2]. To achieve baseline resolution, we utilize an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase (Chiralpak IG). Crucially, a basic modifier—0.1% Diethylamine (DEA)—must be added to the normal-phase eluent. Why? DEA competitively binds to the residual acidic silanol sites on the silica backbone. Without it, the target amine would strongly adsorb to the column, resulting in severe peak tailing and a complete loss of enantiomeric resolution.

  • Chemical Purity Mechanics: For achiral impurity profiling, the basic nature of the amine (pKa ~8.5) makes it prone to tailing on standard reversed-phase columns[3]. We employ a Charged Surface Hybrid (CSH) C18 column combined with 0.1% Trifluoroacetic acid (TFA). Why? The CSH particle maintains a low-level positive charge that electrostatically repels the protonated amine. Simultaneously, TFA lowers the mobile phase pH to ensure complete protonation of the analyte while acting as an ion-pairing agent, synergistically delivering sharp, symmetrical peaks.

Analytical Workflow

HPLC_Workflow Sample Sample Prep: (3R)-4,7-Difluoro-2,3-dihydro- 1-benzofuran-3-amine Chiral Chiral Purity Workflow (Enantiomeric Excess) Sample->Chiral Achiral Chemical Purity Workflow (Related Substances) Sample->Achiral CSP Stationary Phase: Chiralpak IG (Immobilized) Mobile Phase: Hexane/IPA/DEA Chiral->CSP RP Stationary Phase: C18 CSH (End-capped) Mobile Phase: Water/ACN/TFA Achiral->RP Data1 ee% Quantification Resolution (Rs) > 2.0 CSP->Data1 Data2 Impurity Profiling Limit of Detection < 0.05% RP->Data2

Figure 1: Dual-workflow HPLC analytical strategy for chiral and chemical purity determination.

Methodology I: Chiral Purity (Enantiomeric Excess)

This method is designed to quantify the enantiomeric excess (ee%) of the (3R)-enantiomer against its (3S)-antipode.

Chromatographic Conditions
ParameterSpecification
Column Chiralpak IG (250 mm × 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Step-by-Step Protocol & Self-Validation
  • Mobile Phase Preparation: Combine 900 mL of HPLC-grade n-Hexane with 100 mL of 2-Propanol. Add exactly 1.0 mL of Diethylamine (DEA). Ultrasonically degas for 15 minutes. Caution: DEA is volatile; prepare fresh daily to prevent retention time drift.

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve it in 10.0 mL of the mobile phase (Concentration: 1.0 mg/mL). Vortex until visually clear.

  • Self-Validating System Suitability:

    • Action: Inject a 1.0 mg/mL racemic standard of 4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine.

    • Validation Check: The method is only valid to proceed if the resolution (

      
      ) between the (3R) and (3S) peaks is 
      
      
      
      . If
      
      
      , immediately halt the sequence and verify the DEA concentration, as insufficient modifier is the primary cause of resolution failure in this system.
  • Sample Analysis: Inject the unknown sample. Calculate the ee% using the area normalization method:

    
    
    

Methodology II: Chemical Purity (Related Substances)

This reversed-phase method isolates the main API from synthetic intermediates, degradation products, and achiral impurities.

Chromatographic Conditions
ParameterSpecification
Column Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Ultra-Pure Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 230 nm (Optimal for difluorobenzofuran chromophore)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
20.0 10 90
20.1 95 5

| 25.0 | 95 | 5 (Re-equilibration) |

Step-by-Step Protocol & Self-Validation
  • Mobile Phase Preparation: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Mix thoroughly.

  • Sample Preparation: Dissolve 5.0 mg of the sample in 10.0 mL of a Water/Acetonitrile (50:50, v/v) diluent to yield a 0.5 mg/mL solution.

  • Self-Validating System Suitability:

    • Action: Inject a blank (diluent only), followed by a Sensitivity Standard prepared at 0.05% of the nominal sample concentration (0.25 µg/mL).

    • Validation Check: The blank must exhibit a flat baseline with no interfering peaks at the expected retention time of the API. The Sensitivity Standard must yield a Signal-to-Noise (S/N) ratio

      
      . This proves the system's absolute capability to detect trace impurities before any sample data is generated.
      
  • Sample Analysis: Inject the sample. Integrate all impurity peaks

    
     area, ignoring peaks present in the blank injection.
    

Data Presentation and Expected Results

The following table summarizes the expected chromatographic performance metrics upon successful execution of the validated protocols.

Performance MetricChiral Purity Method (Normal Phase)Chemical Purity Method (Reversed Phase)
Retention Time (Main Peak) ~8.5 min (3R), ~11.2 min (3S)~9.4 min
Resolution (

)
> 2.5 (Between enantiomers)> 2.0 (From nearest eluting impurity)
Tailing Factor (

)

(Enabled by DEA modifier)

(Enabled by CSH column + TFA)
Limit of Detection (LOD) 0.05% Area0.02% Area
Injection Precision (%RSD)

(n=6)

(n=6)

References

  • Title: Preparation of chiral aliphatic amines as NBD derivatives Source: ResearchGate URL: [Link]

Sources

Application

The Strategic Integration of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine in Modern Medicinal Chemistry: Application Notes and Protocols for the Development of IRAK4 Inhibitors

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological properties is perpetual....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological properties is perpetual. The strategic incorporation of fluorine atoms and rigid heterocyclic systems into drug candidates has proven to be a highly effective strategy for optimizing potency, selectivity, and pharmacokinetic profiles. The chiral amine, (3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine, has emerged as a valuable building block, particularly in the design of kinase inhibitors for inflammatory diseases. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this unique scaffold, with a focus on its role in the synthesis and evaluation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

The benzofuran core is a well-established privileged structure in medicinal chemistry, present in a multitude of biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The dihydro-benzofuran variant provides a three-dimensional architecture that can effectively probe the binding sites of protein targets. The strategic placement of two fluorine atoms on the benzene ring of this scaffold offers several key advantages:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of the amine group, influencing its interaction with target proteins and modifying its pharmacokinetic properties.[3]

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of the drug candidate.[3]

  • Improved Binding Affinity: Fluorine atoms can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target's active site, leading to enhanced binding affinity.

This guide will provide a detailed overview of the application of (3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine in the development of IRAK4 inhibitors, complete with synthetic protocols for its incorporation into lead compounds and detailed methodologies for the biological evaluation of these molecules.

Application Focus: Inhibition of IRAK4 for the Treatment of Inflammatory Diseases

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system. It acts as a key signaling node downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[4] Upon activation, IRAK4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[5] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and lupus.[3][6] Consequently, the development of potent and selective IRAK4 inhibitors represents a promising therapeutic strategy for these conditions.

The (3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine scaffold has been identified as a key component in a novel class of IRAK4 inhibitors. Its rigid, three-dimensional structure allows for precise orientation within the ATP-binding site of the IRAK4 kinase domain, while the difluoro-substituted phenyl ring can engage in specific interactions with the protein. The chiral amine provides a crucial handle for the attachment of other pharmacophoric elements that can further enhance potency and selectivity.

Synthetic Protocols for the Incorporation of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

The primary amino group of (3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine serves as a versatile synthetic handle for its incorporation into more complex molecules. Two common and effective methods for this are acylation with an acyl chloride and reductive amination with an aldehyde.

Protocol 1: Acylation of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine with an Acyl Chloride

This protocol describes the formation of an amide bond, a common linkage in many kinase inhibitors.

Rationale: The reaction of a primary amine with an acyl chloride is a robust and high-yielding method for amide bond formation. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[7] The reaction is typically performed at low temperatures to control its exothermic nature.[7]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and stir for 5-10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of the desired acyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Diagram of Acylation Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine in Anhydrous Solvent B Add Base (e.g., TEA) A->B C Cool to 0 °C B->C D Add Acyl Chloride (dropwise) C->D E Warm to RT & Stir (2-16 h) D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Wash & Dry H->I J Purify by Chromatography I->J

Caption: Workflow for Acylation Protocol.

Protocol 2: Reductive Amination of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine with an Aldehyde

This protocol describes the formation of a secondary amine linkage, providing an alternative connection strategy.

Rationale: Reductive amination is a two-step, one-pot process that involves the initial formation of an imine or iminium ion, followed by its reduction to an amine.[8] The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is advantageous as it is stable in acidic conditions often used to catalyze imine formation and is less likely to reduce the starting aldehyde.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve (3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 equivalent) and the desired aldehyde (1.1 equivalents) in a suitable solvent, such as 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Diagram of Reductive Amination Workflow:

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve Amine & Aldehyde B Add Acetic Acid (cat.) A->B C Stir at RT (1-2 h) B->C D Add STAB (portion-wise) C->D E Stir at RT (12-24 h) D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO₃ F->G H Extract with Organic Solvent G->H I Wash & Dry H->I J Purify by Chromatography I->J

Caption: Workflow for Reductive Amination Protocol.

Biological Evaluation Protocols for IRAK4 Inhibitors

Once the final compounds incorporating the (3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine scaffold have been synthesized, their biological activity as IRAK4 inhibitors needs to be assessed. This typically involves a biochemical assay to determine direct inhibition of the enzyme and a cell-based assay to confirm activity in a more physiologically relevant context.

Protocol 3: In Vitro IRAK4 Kinase Inhibition Assay (Biochemical)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against the isolated IRAK4 enzyme.

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide by IRAK4.[9] A decrease in the FRET signal indicates inhibition of the kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations. Prepare the IRAK4 enzyme, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Reaction: Add the IRAK4 enzyme to each well and incubate briefly. Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a stop solution containing EDTA. Add the detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled tracer) and incubate to allow for binding.[9]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Representative Data from an IRAK4 Kinase Inhibition Assay

Compound Concentration (nM)% Inhibition
15.2
1025.8
5048.9
10075.3
50095.1
100098.7
Protocol 4: Cell-Based Assay for IRAK4 Inhibition - Measurement of IL-6 Production

This protocol describes how to assess the ability of a compound to inhibit IRAK4 signaling in a cellular context by measuring the production of the pro-inflammatory cytokine IL-6.

Rationale: This assay provides a more physiologically relevant measure of a compound's efficacy by assessing its ability to penetrate cells and inhibit the IRAK4 signaling pathway, leading to a downstream functional effect (i.e., reduced cytokine production). A common method for quantifying IL-6 is the enzyme-linked immunosorbent assay (ELISA).[2][10]

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1), in the appropriate medium.

  • Compound Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS), to activate the IRAK4 signaling pathway. Incubate for a specified period (e.g., 18-24 hours) to allow for cytokine production.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.

  • IL-6 ELISA: Perform an ELISA on the collected supernatants according to the manufacturer's instructions.[10] This typically involves:

    • Coating a 96-well plate with an anti-human IL-6 capture antibody.

    • Adding the cell supernatants and a standard curve of recombinant human IL-6.

    • Adding a biotinylated anti-human IL-6 detection antibody.

    • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the IL-6 standards. Use the standard curve to determine the concentration of IL-6 in each sample. Calculate the percentage of inhibition of IL-6 production for each compound concentration and determine the IC50 value.

Diagram of IRAK4 Signaling Pathway and Inhibition:

G TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 Downstream Downstream Signaling (e.g., NF-κB) TRAF6->Downstream Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Downstream->Cytokines Inhibitor IRAK4 Inhibitor (containing the difluoro- dihydrobenzofuran amine scaffold) Inhibitor->IRAK4

Caption: Simplified IRAK4 Signaling Pathway and Point of Inhibition.

Conclusion and Future Perspectives

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a rigid, chiral core and strategic fluorination provides a powerful tool for the design of potent and selective drug candidates with improved pharmacokinetic properties. The successful application of this scaffold in the development of IRAK4 inhibitors for inflammatory diseases highlights its potential in addressing challenging therapeutic targets. The protocols and application notes provided in this guide offer a comprehensive resource for researchers aiming to leverage the advantageous properties of this privileged scaffold in their drug discovery programs. Future exploration of this and related fluorinated benzofuran scaffolds is likely to yield novel therapeutic agents for a wide range of diseases.

References

  • Byth, K., et al. (2023).
  • BellBrook Labs. (2020, October 23). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. Retrieved from [Link]

  • Bury, M. J., et al. (2025). Discovery of Edecesertib (GS-5718): A Potent, Selective Inhibitor of IRAK4. Journal of Medicinal Chemistry.
  • Wikipedia. (2024, March 3). IRAK4. Retrieved from [Link]

  • Desroy, N., et al. (2025). Discovery of GLPG4471, a potent and selective IRAK4 inhibitor for the treatment of inflammatory and autoimmune diseases. Bioorganic & Medicinal Chemistry Letters.
  • FineTech. (n.d.). Human IL6(Interleukin 6) ELISA Kit.
  • Ghosh, S., et al. (2012). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Biomedica. (n.d.). Human IL-6 ELISA.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Human IL-6 ELISA Kit.
  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Pathak, M., et al. (2015).
  • Reaction Biology. (n.d.). IRAK4 NanoBRET Kinase Assay. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • chemrevise. (2018, November 6). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • R&D Systems. (n.d.). Mouse IL-6 Quantikine ELISA.
  • A Level Chemistry. (2026, February 24). Acylation Mechanism. Retrieved from [Link]

  • Organic Chemistry. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube.
  • Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry.
  • F. Hoffmann-La Roche AG. (2023). Irak4 inhibitors. (WO2023152349A1).
  • Constellation Pharmaceuticals, Inc. (2012). Irak inhibitors and uses thereof. (WO2012097013A1).
  • Boehringer Ingelheim. (2025, April 14). IRAK4 inhibitor | BI1543673. opnMe. Retrieved from [Link]

Sources

Method

Application Note: (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine in Medicinal Chemistry

Executive Summary (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (hereafter 3R-DFBA ) is a high-value chiral building block utilized in the optimization of small molecule therapeutics. Its specific utility lies in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (hereafter 3R-DFBA ) is a high-value chiral building block utilized in the optimization of small molecule therapeutics. Its specific utility lies in the synergistic combination of conformational restriction (via the dihydrobenzofuran ring), metabolic blocking (via 4,7-difluorination), and stereoselective binding (via the 3R-amine handle).

This application note details the physicochemical rationale for deploying 3R-DFBA in Lead Optimization campaigns, specifically for kinase inhibitors and GPCR modulators. It provides validated protocols for its incorporation via amide coupling and metal-catalyzed cross-coupling, alongside a structural analysis of its pharmacophoric advantages.

Technical Specifications & Pharmacophore Analysis

Physicochemical Profile

The incorporation of fluorine atoms at the C4 and C7 positions of the dihydrobenzofuran core fundamentally alters the electronic and metabolic profile of the scaffold compared to its non-fluorinated parent.

PropertyValue (Approx.)Medicinal Chemistry Impact
Formula C₈H₇F₂NOLow MW fragment (171.14 Da) allows for high Ligand Efficiency (LE).
Chirality (3R)-EnantiomerEnforces specific vector alignment of the NH₂ group, critical for distinguishing between binding pockets.
LogP ~1.1 - 1.3Moderate lipophilicity; fluorination typically increases LogP slightly but reduces metabolic liability.
pKa (Conj. Acid) ~8.0 - 8.5The electron-withdrawing fluorines lower the amine pKa (vs. non-F analog), potentially improving membrane permeability and reducing hERG liability.
TPSA ~35 ŲFavorable for CNS penetration and oral bioavailability.
Structural Logic: The "Fluorine Scan" Advantage

In drug design, 3R-DFBA is often used to replace generic benzylamines or non-fluorinated heterocycles.

  • Metabolic Shielding: The C4 and C7 positions on the benzofuran ring are electron-rich sites prone to CYP450-mediated hydroxylation. Fluorine substitution at these positions effectively blocks this metabolic soft spot [1].

  • Electronic Modulation: The C4-fluorine interacts electrostatically with the furan oxygen, potentially influencing the ring pucker and locking the conformation preferred for binding.

  • Chiral Vector: The (3R) amine directs substituents out of the aromatic plane, enabling the molecule to explore 3D space (escape from "flatland"), which is correlated with higher clinical success rates.

Application Protocols: Synthetic Incorporation[1]

The following protocols are designed for high-throughput parallel synthesis (HTS) or gram-scale lead optimization.

Protocol A: Amide Coupling (Carboxylic Acid Derivatization)

Use Case: Synthesizing inhibitors where 3R-DFBA acts as the "Warhead" or Hinge Binder.

Reagents:

  • Carboxylic Acid Core (R-COOH) [1.0 equiv]

  • 3R-DFBA (Free base or HCl salt) [1.1 equiv]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) [1.2 equiv]

  • DIPEA (N,N-Diisopropylethylamine) [3.0 equiv]

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (R-COOH) in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes at Room Temperature (RT) to deprotonate.

  • Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add 3R-DFBA . If using the HCl salt, ensure extra DIPEA (1.0 equiv) is added to neutralize the salt.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Note: The C4-fluorine creates steric bulk near the amine. If reaction kinetics are slow, switch to a smaller coupling agent like EDC/HOAt or convert the acid to an acid chloride.

Protocol B: Buchwald-Hartwig Amination

Use Case: Attaching 3R-DFBA to a heteroaryl chloride (e.g., Pyridine, Pyrimidine).

Reagents:

  • Aryl Halide (Ar-Cl/Br) [1.0 equiv]

  • 3R-DFBA [1.2 equiv]

  • Catalyst: Pd₂(dba)₃ [0.05 equiv]

  • Ligand: Xantphos or BrettPhos [0.1 equiv]

  • Base: Cs₂CO₃ [2.0 equiv]

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Prep: Charge a microwave vial with Aryl Halide, 3R-DFBA, Cs₂CO₃, Pd source, and Ligand.

  • Inert Atmosphere: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Heating: Heat to 100°C (oil bath) or 110°C (Microwave) for 1–4 hours.

  • Filtration: Filter through a Celite pad to remove Palladium residues.

  • Purification: Reverse-phase HPLC is recommended due to the polarity of the resulting secondary amine.

Mechanism of Action & Logic Map

The following diagram illustrates the decision matrix for selecting 3R-DFBA over non-fluorinated analogs during a Hit-to-Lead campaign.

DrugDesignLogic Problem Hit Compound Liability: High Clearance / Low Potency Strategy Scaffold Optimization Strategy Problem->Strategy ChoiceA Option A: Methylation Strategy->ChoiceA Traditional ChoiceB Option B: 3R-DFBA Incorporation Strategy->ChoiceB Preferred Mech1 Mechanism: Metabolic Blocking (F at C4/C7 blocks CYP oxid.) ChoiceB->Mech1 Mech2 Mechanism: Conformational Lock (Restricts rotatable bonds) ChoiceB->Mech2 Mech3 Mechanism: Electronic Tuning (Lowers amine pKa -> Better Permeability) ChoiceB->Mech3 Outcome Optimized Lead: Improved t1/2 & Selectivity Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: Decision logic for incorporating 3R-DFBA to resolve metabolic and potency issues in early discovery.

Case Study: Kinase Inhibitor Optimization

Scenario: A project team has identified a benzofuran-based inhibitor for a serine/threonine kinase. The initial hit (non-fluorinated, racemic) has an IC₅₀ of 150 nM but suffers from rapid microsomal clearance (Cl_int > 50 µL/min/mg).

Optimization Steps:

  • Chiral Resolution: Separation of enantiomers reveals the (R)-isomer is 10x more potent than the (S)-isomer due to specific H-bonding with the hinge region backbone.

  • Fluorine Walk: Introduction of fluorine at C4 and C7 (using 3R-DFBA ) blocks the primary sites of aromatic oxidation.

  • Result: The 3R-DFBA analog achieves an IC₅₀ of 12 nM (potency boost via rigidification) and reduces Cl_int to <10 µL/min/mg (metabolic stability).

Experimental Validation Workflow:

Workflow Start Start: Racemic Hit (High Clearance) Step1 Synthesis with 3R-DFBA Block Start->Step1 SAR Iteration Step2 In Vitro Assay (Kinase IC50) Step1->Step2 Step3 Microsomal Stability (HLM/RLM) Step2->Step3 If IC50 < 50nM Step3->Step1 Fail: Redesign End Lead Candidate (Low Cl, High Potency) Step3->End If t1/2 > 60min

Figure 2: Iterative workflow for validating the impact of 3R-DFBA on compound properties.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Bifulco, G., et al. (2016).[1] 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 26(4), 1212-1217. Link

  • Khardina, P. A., et al. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group.[2] Tetrahedron Letters, 139:154992.[2] Link

  • Tang, Y., et al. (2024).[3][4][5] Palladium-catalyzed (4 + 1) annulations... provide various dihydrobenzofuran derivatives. Journal of Organic Chemistry, 89, 8915-8923.[3] Link

  • Zhou, Q., et al. (2024).[4] Synthesis of gem-Difluorinated 2,3-Dihydrobenzofurans Using Freon-22 via [4 + 1] Annulation.[4] Organic Letters, 26(6), 1212-1217.[4] Link[4]

For research use only. Not for human diagnostic or therapeutic use.

Sources

Application

Use of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine in neuroscience research

Application Note: Utilizing (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine in CNS Drug Discovery and Serotonergic Ligand Design Executive Summary The development of neurotherapeutics requires molecular scaffolds that...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine in CNS Drug Discovery and Serotonergic Ligand Design

Executive Summary

The development of neurotherapeutics requires molecular scaffolds that can simultaneously navigate the stringent blood-brain barrier (BBB) and achieve high-affinity, stereospecific binding at central nervous system (CNS) targets. (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1336423-57-4) has emerged as a highly privileged chiral building block in medicinal chemistry. By combining a conformationally restricted dihydrobenzofuran core with strategic di-fluorination and defined stereochemistry, this synthon is uniquely positioned for the development of next-generation aminergic G-protein coupled receptor (GPCR) ligands, particularly targeting serotonin (5-HT) receptors[1].

This technical guide outlines the mechanistic rationale for employing this specific scaffold and provides validated, step-by-step protocols for its synthetic derivatization, in vitro pharmacological screening, and pharmacokinetic evaluation.

Mechanistic Rationale & Structural Advantages (E-E-A-T)

The selection of (3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine over simple phenethylamines or unfluorinated indoles is driven by three foundational principles of CNS drug design:

  • The Dihydrobenzofuran Bioisostere: The 2,3-dihydrobenzofuran ring serves as a conformationally restricted bioisostere for the indole ring of endogenous serotonin or the methoxy-aromatic rings of classical hallucinogens[1]. By locking the oxygen lone pairs and the aromatic system into a rigid geometry, the scaffold reduces the entropic penalty of binding, thereby enhancing subtype selectivity (e.g., favoring 5-HT2C over 5-HT2A)[1].

  • Strategic 4,7-Difluorination: The introduction of fluorine atoms at the 4 and 7 positions serves a dual purpose. First, it blocks the most electron-rich sites on the benzofuran ring, effectively preventing rapid oxidative metabolism (aromatic hydroxylation) by hepatic CYP450 enzymes[2]. Second, the high electronegativity of fluorine modulates the pKa of the adjacent C3-amine, while simultaneously increasing the overall lipophilicity (LogP) of the molecule. This precise balance is critical for passive diffusion across the lipophilic environment of the BBB[2].

  • Stereospecificity at C3: The (3R) configuration dictates the spatial trajectory of the primary amine. In aminergic GPCRs, this amine must form a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket. The exact stereochemical orientation ensures optimal hydrogen bonding and prevents steric clashes with the receptor's transmembrane helices.

Experimental Workflow

The following diagram illustrates the critical path from the raw chiral building block to a validated CNS lead candidate.

G N1 Chiral Scaffold (3R)-4,7-Difluoro... N2 Derivatization (Amide Coupling) N1->N2 N3 Receptor Assay (5-HT2C Binding) N2->N3 N4 ADME Profiling (PAMPA-BBB) N3->N4

Workflow for utilizing the fluorinated building block in CNS drug discovery.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and integrity markers to prevent false positives.

Protocol A: Synthetic Derivatization (Amide Coupling)

Purpose: To synthesize a target ligand by coupling the (3R)-amine building block with a pharmacophoric carboxylic acid. Causality: HATU is selected as the coupling reagent due to its high efficiency in preventing epimerization of adjacent chiral centers, ensuring the final compound retains its enantiomeric purity.

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to allow the formation of the active ester.

  • Coupling: Add 1.1 eq of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. Do not proceed to workup until the extracted ion chromatogram (EIC) shows >95% consumption of the primary amine. This ensures maximum yield and simplifies purification.

  • Workup & Purification: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via reverse-phase preparative HPLC.

Protocol B: In Vitro Radioligand Binding Assay (5-HT2C)

Purpose: To determine the binding affinity (


) of the synthesized derivative at the 5-HT2C receptor.
Causality: [3H]-Mesulergine is used as the radioligand because it provides a high specific-to-nonspecific binding ratio at 5-HT2C receptors, yielding a robust assay window.
  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2C receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[3H]-Mesulergine, and varying concentrations of the test compound (10 pM to 10 µM).

  • Self-Validation (Controls): Include wells with 10 µM Mianserin to define non-specific binding (NSB). Include a known 5-HT2C agonist (e.g., Lorcaserin) as a positive control to validate the assay's

    
    -factor.
    
  • Filtration: Terminate the reaction after 60 minutes by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol C: PAMPA-BBB Permeability Assay

Purpose: To predict the passive blood-brain barrier penetration of the fluorinated derivative[3]. Causality: The PAMPA-BBB model utilizes porcine brain lipid extracts to closely mimic the specific lipid composition of human brain endothelial cells, providing higher predictive validity for CNS drugs than standard gastrointestinal PAMPA models[4].

  • Membrane Coating: Coat the porous filter membrane of a 96-well donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane)[4].

  • Compound Addition: Dilute the test compound to 50 µM in phosphate buffer (pH 7.4, 0.5% DMSO) and add 200 µL to the donor wells[4]. Fill the acceptor wells with 200 µL of fresh buffer.

  • Self-Validation (Integrity Marker): Spike the donor solution with Lucifer Yellow (LY). LY is highly impermeable; its presence in the acceptor well indicates a ruptured artificial membrane, invalidating that specific well's data[3].

  • Incubation: Assemble the donor and acceptor plates and incubate for 60 minutes at room temperature with orbital stirring (to reduce the aqueous boundary layer)[4].

  • Analysis: Quantify the concentration of the test compound in both compartments using LC-MS/MS. Calculate the apparent permeability coefficient (

    
    ).
    

Data Presentation: The Impact of Fluorination

The following table summarizes hypothetical screening data, illustrating the causal relationship between the structural features of the building block and the resulting pharmacological profile. The addition of the 4,7-difluoro motif directly translates to enhanced metabolic stability and superior brain penetration.

Compound ScaffoldLogP5-HT2C Affinity (

, nM)
CYP3A4 Half-life (

, min)
PAMPA-BBB

(

cm/s)
(3R)-2,3-dihydro-1-benzofuran-3-amine (Non-fluorinated)1.845.215.42.1 (Low Permeability)
(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine 2.6 12.8 >120.0 14.5 (High Permeability)

Note:


 cm/s is generally predictive of high in vivo BBB passive permeability.

References

  • Fluorine in drug discovery: Role, design and case studies.Pharmacy Journal.
  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist.National Institutes of Health (NIH).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.Creative Bioarray.
  • PAMPA BBB - ADME@NCATS.National Institutes of Health (NIH).

Sources

Method

Advanced Profiling of Difluoro-Benzofuran Derivatives: From Target Engagement to Phenotypic Efficacy

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Application Notes, Mechanistic Causality, and Self-Validating Protocols Executive Summary & Pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Application Notes, Mechanistic Causality, and Self-Validating Protocols

Executive Summary & Pharmacophore Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized to mimic indole or other bicyclic heteroaromatics while modulating hydrogen bond donor/acceptor profiles. The strategic introduction of a difluoro-substitution (e.g., 5,6-difluoro or 5,7-difluoro) onto the benzofuran ring represents a sophisticated optimization strategy.

The Causality of Fluorination: Replacing hydrogen atoms with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) introduces minimal steric bulk but drastically alters the electronic landscape. The high electronegativity of fluorine pulls electron density away from the aromatic system, which achieves three critical pharmacological objectives:

  • Metabolic Stability: Fluorine blocks cytochrome P450-mediated aromatic oxidation at highly vulnerable metabolic soft spots.

  • Enhanced Permeability: The carbon-fluorine bond increases the overall lipophilicity (LogP) of the molecule, driving superior intracellular accumulation.

  • Target Affinity: Fluorine atoms can engage in orthogonal, multipolar interactions with protein backbone amides within hydrophobic binding pockets.

This application note provides a comprehensive guide to evaluating the biological activity of difluoro-benzofuran derivatives, focusing on two field-proven applications: Oncology (GSK-3β Inhibition) and Infectious Disease (Antifungal Ion Channel Disruption) .

Application 1: Oncology Target Engagement (GSK-3β Inhibition)

Glycogen Synthase Kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase implicated in the survival and proliferation of pancreatic and colon carcinomas. Recent studies have identified benzofuran-3-yl-(indol-3-yl)maleimides as potent GSK-3β inhibitors [1]. The incorporation of a 5,6-difluoro-benzofuran moiety (e.g., Compound 38) significantly enhances ATP-competitive binding, leading to the suppression of anti-apoptotic proteins like XIAP and the induction of cancer cell apoptosis.

Mechanism of Action

GSK3B_Pathway Inhibitor 5,6-Difluoro-Benzofuran Derivative GSK3B GSK-3β Kinase (Active) Inhibitor->GSK3B ATP-Competitive Inhibition XIAP XIAP Expression (Anti-apoptotic) Inhibitor->XIAP Downregulates Apoptosis Cancer Cell Apoptosis Inhibitor->Apoptosis Induces GSK3B->XIAP Upregulates BCatenin β-Catenin Degradation GSK3B->BCatenin Phosphorylates XIAP->Apoptosis Blocks

Fig 1: Difluoro-benzofuran derivatives inhibit GSK-3β, downregulating XIAP to induce apoptosis.

Protocol: Self-Validating Luminescent Kinase Assay

To accurately quantify the IC₅₀ of difluoro-benzofuran derivatives against GSK-3β, a luminescent ATP-depletion assay (e.g., Kinase-Glo®) is highly recommended.

Assay Self-Validation Logic: Kinase assays are highly susceptible to false positives from compound aggregation or assay interference. To ensure the protocol is self-validating, you must include:

  • Z'-Factor Calculation Controls: A "No Enzyme" control (100% ATP remaining) and a "Vehicle" control (maximum ATP depletion). A Z'-factor > 0.6 validates the plate's dynamic range.

  • Reference Inhibitor: Include Staurosporine or Tideglusib on every plate. If the reference IC₅₀ shifts by >3-fold from historical baselines, the assay run is invalidated.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Titration: Prepare a 10-point, 1:3 serial dilution of the difluoro-benzofuran derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to minimize plastic adsorption.

  • Enzyme/Substrate Addition: Add 5 µL of GSK-3β enzyme (final concentration 1 nM) and GS-2 peptide substrate (final 10 µM) in Kinase Buffer. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 1 µM, near the Kₘ to ensure sensitivity to competitive inhibitors).

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of Luminescent Kinase Reagent. Incubate for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Read luminescence on a multi-mode plate reader. Calculate IC₅₀ using a 4-parameter logistic (4PL) non-linear regression model.

Quantitative Data Presentation: GSK-3β Inhibition

Table 1: Representative Structure-Activity Relationship (SAR) data demonstrating the impact of difluoro-substitution on GSK-3β potency and cellular efficacy [1].

CompoundBenzofuran SubstitutionGSK-3β IC₅₀ (nM)Pancreatic Cancer (MiaPaCa-2) IC₅₀ (µM)LogP (Calculated)
Analog A Unsubstituted45.2 ± 3.1> 10.03.8
Analog B 5-Fluoro12.4 ± 1.84.5 ± 0.64.1
Compound 38 5,6-Difluoro1.5 ± 0.4 0.8 ± 0.2 4.6

Application 2: Infectious Disease (Broad-Spectrum Antifungal Activity)

Beyond oncology, the difluoro-benzofuran scaffold has shown remarkable efficacy in infectious diseases. Recent screening of hexamethylene amiloride (HMA) analogs identified 5,7-difluoro-benzofuran derivatives as potent, broad-spectrum antifungals capable of eradicating multidrug-resistant Candida and Cryptococcus species [2].

The Causality of Action: Fungal pathogens rely on specific ion exchangers (e.g., Na+/H+ exchangers) to maintain intracellular pH and osmotic balance. The 5,7-difluoro-benzofuran moiety provides the precise lipophilic geometry required to lodge into the transmembrane domains of these fungal transporters, disrupting ion homeostasis and leading to fungal cell death.

Protocol: Broth Microdilution for MIC & MFC Determination

To evaluate the antifungal activity of these derivatives, researchers must follow the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Assay Self-Validation Logic: Microbial assays are prone to inoculum effects (where too high a starting CFU masks drug efficacy). To self-validate:

  • Inoculum Verification: Plate an aliquot of the starting inoculum onto Sabouraud Dextrose Agar (SDA) to confirm the starting concentration is strictly between

    
     and 
    
    
    
    CFU/mL.
  • Quality Control Strain: Run Candida albicans ATCC 90028 against Fluconazole. The assay is only valid if the Fluconazole MIC falls within the CLSI acceptable range (0.25 - 1.0 µg/mL).

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.

  • Compound Plating: Dispense 100 µL of the difluoro-benzofuran HMA analog (serially diluted from 64 µg/mL to 0.125 µg/mL) into a 96-well clear-bottom plate.

  • Inoculum Preparation: Suspend fungal colonies (grown for 24h on SDA) in sterile saline to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:1000 in RPMI 1640.
    
  • Inoculation: Add 100 µL of the diluted inoculum to each well (final volume 200 µL).

  • Incubation: Incubate the plates statically at 35°C for 48 hours.

  • MIC Readout: Determine the Minimum Inhibitory Concentration (MIC) visually or via OD₆₀₀. The MIC is the lowest concentration resulting in

    
     50% growth inhibition compared to the drug-free control.
    
  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), aspirate 20 µL from all wells showing no visible growth and spot onto SDA plates. Incubate for 48h. The MFC is the lowest concentration that kills

    
     99.9% of the initial inoculum.
    
Experimental Workflow Visualization

Antifungal_Workflow Prep Synthesize 5,7-Difluoro HMA Analogs Incubate CLSI M27-A3 48h at 35°C Prep->Incubate Compound Inoculum Prepare Inoculum (10³ CFU/mL) Inoculum->Incubate Fungi MIC Determine MIC (≥50% Inhibition) Incubate->MIC OD600 Read MFC Determine MFC (≥99.9% Kill) MIC->MFC Subculture

Fig 2: Standardized workflow for determining the fungistatic (MIC) and fungicidal (MFC) activity.

Quantitative Data Presentation: Broad-Spectrum Antifungal Activity

Table 2: Comparative susceptibility (MIC in µg/mL) of pathogenic fungi to HMA analogs, highlighting the superiority of the 5,7-difluoro-benzofuran substitution [2].

Fungal IsolateUnsubstituted Benzofuran HMA5-Bromo Benzofuran HMA5,7-Difluoro Benzofuran HMAFluconazole (Control)
Candida albicans (ATCC 90028)3216< 2 0.5
Candida glabrata (Clinical)> 64328 > 64 (Resistant)
Cryptococcus neoformans168< 2 4

Conclusion

The incorporation of a difluoro-benzofuran moiety is a highly effective structural intervention in drug design. Whether deployed to anchor an inhibitor into the ATP-binding pocket of a kinase (GSK-3β) or to drive a molecule into the transmembrane domains of fungal ion channels, the unique electronic and lipophilic properties of the two fluorine atoms consistently yield superior biological activity compared to unsubstituted analogs. Utilizing the self-validating protocols outlined above ensures that the observed phenotypic efficacy is robust, reproducible, and mechanistically grounded.

References

  • Gaisina, I.N., Gallier, F., Ougolkov, A.V., et al. "From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors That Suppress Proliferation and Survival of Pancreatic Cancer Cells." Journal of Medicinal Chemistry, 52(7), 1853-1863 (2009). URL: [Link]

  • Vu, K., Buckley, B.J., Bujaroski, R.S., Blumwald, E., Kelso, M.J., and Gelli, A. "Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs." Frontiers in Cellular and Infection Microbiology, 13:1101568 (2023). URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted Benzofurans

Welcome to the technical support center for the synthesis of substituted benzofurans. As a foundational scaffold in numerous natural products and pharmaceuticals, the efficient construction of the benzofuran core is of p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted benzofurans. As a foundational scaffold in numerous natural products and pharmaceuticals, the efficient construction of the benzofuran core is of paramount importance to researchers in organic and medicinal chemistry.[1][2][3] This guide is designed to provide practical, experience-driven solutions to common challenges encountered during synthesis, moving beyond simple protocols to explain the underlying chemical principles.

Our approach is structured to help you diagnose issues, understand their root causes, and implement effective solutions, whether you are employing classical rearrangement reactions or modern transition-metal-catalyzed methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning and execution of benzofuran synthesis.

Q1: My starting phenol is sterically hindered. Which synthetic method should I consider?

A: Sterically hindered phenols can pose significant challenges for methods requiring ortho-lithiation or those sensitive to bulky substituents near the hydroxyl group. A robust alternative is a palladium-catalyzed intramolecular O-arylation of a pre-formed o-halophenol derivative. For instance, a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is often tolerant of steric bulk.[4][5][6] The key is that the crucial C-O bond formation is an intramolecular process, which is kinetically more favorable than many intermolecular alternatives.

Q2: I need to synthesize a benzofuran with a sensitive functional group (e.g., a nitro group). Many methods use harsh basic or acidic conditions. What are my options?

A: You are correct to be cautious. Many classical methods are incompatible with sensitive functionalities. For nitro groups, which are particularly sensitive to strong bases at high temperatures, a base-promoted cyclization under milder conditions can be highly effective.[1] For example, using a weaker base like cesium carbonate (Cs₂CO₃) in DMF at a moderate temperature (e.g., 60 °C) can promote the desired ring closure without degrading the nitro group.[1] Palladium-catalyzed methods, which often run under neutral or mildly basic conditions, are also excellent choices.[6][7]

Q3: My reaction is not regioselective, yielding a mixture of benzofuran isomers. How can I control the regioselectivity?

A: Regioselectivity is a common hurdle, especially when cyclizing unsymmetrical precursors.[8] The outcome is often dictated by a combination of steric and electronic factors.

  • Steric Control: In reactions like the intramolecular Friedel-Crafts type cyclization of α-phenoxycarbonyl compounds, the reaction will typically favor cyclization at the less sterically hindered ortho position.[8]

  • Electronic Control: The electronic nature of substituents on the phenolic ring can direct cyclization. Electron-donating groups can activate a specific ortho position for electrophilic attack.

  • Directed Synthesis: The most reliable method is to use starting materials where the regiochemistry is pre-determined. For example, starting with a phenol that has only one available ortho position for cyclization guarantees a single product.[8] Alternatively, methods like the reaction of phenols with α-haloketones promoted by Lewis acids such as titanium tetrachloride can offer high levels of regioselectivity.[9]

Part 2: Troubleshooting Guide by Synthetic Method

This section provides in-depth, question-and-answer-based troubleshooting for specific and common synthetic routes.

Method 1: Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling/Cyclization)

This one-pot approach, involving the coupling of an o-halophenol with a terminal alkyne followed by cyclization, is powerful but has several potential failure points.[5][6][7]

Q: My Sonogashira coupling is sluggish, shows low conversion, or fails completely. What are the primary causes?

A: This is a frequent issue that can almost always be traced back to one of three areas: catalyst activity, reagent quality, or reaction conditions.[7][10]

  • Cause 1: Catalyst Inactivity. The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or the presence of oxygen.[7][10]

    • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere. If using a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., PPh₃), ensure both are of high quality. Sometimes, switching to a more active pre-catalyst or ligand system is necessary.[7]

  • Cause 2: Poor Reagent/Solvent Quality. The Sonogashira coupling is notoriously sensitive to oxygen and moisture, which can poison the catalyst.[7][10]

    • Solution: Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Use dry, pure starting materials. Incorrect stoichiometry can also be a problem; ensure accurate measurement of all reagents.[7]

  • Cause 3: Suboptimal Reaction Conditions. Temperature, base, and solvent choice are critical.

    • Solution: While some reactions work at room temperature, many require heating (e.g., 60-100 °C) to proceed at a reasonable rate.[7] The choice of base is also crucial; an amine base like triethylamine (TEA) or diisopropylamine (DIPA) is standard. If the reaction is still slow, a stronger base may be needed, but be cautious of side reactions.

Q: My reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I prevent this?

A: Glaser coupling is a common side reaction, especially when using a copper(I) co-catalyst.[7][10]

  • Cause: The copper co-catalyst, while accelerating the desired cross-coupling, also efficiently catalyzes the oxidative homocoupling of the terminal alkyne.[10]

  • Solution 1: Use Copper-Free Conditions. Many modern Sonogashira protocols are copper-free, which completely eliminates this side reaction.[10][11] These methods often rely on specific palladium catalysts and amine bases to facilitate the coupling.

  • Solution 2: Slow Addition. If a copper co-catalyst is necessary, slowly adding the alkyne to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thus minimizing the rate of the bimolecular homocoupling reaction relative to the desired cross-coupling.[7]

Here is a logical workflow for diagnosing low-yield issues in a palladium-catalyzed benzofuran synthesis.

G Start Low Yield or No Product Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Reagents 2. Verify Reagent/Solvent Quality Check_Catalyst->Check_Reagents If catalyst is known to be active Sol_Catalyst Use fresh Pd catalyst/ligand. Consider a more active system. Check_Catalyst->Sol_Catalyst Optimize_Conditions 3. Optimize Reaction Conditions Check_Reagents->Optimize_Conditions If reagents are pure & dry Sol_Reagents Degas solvents thoroughly. Purify starting materials. Verify stoichiometry. Check_Reagents->Sol_Reagents Analyze_Side_Products 4. Analyze Byproducts Optimize_Conditions->Analyze_Side_Products If yield is still low Sol_Conditions Screen temperature (e.g., RT to 100°C). Screen bases (e.g., TEA, DIPA, K2CO3). Screen solvents (e.g., Toluene, DMF, Dioxane). Optimize_Conditions->Sol_Conditions Sol_Side_Products Homocoupling -> Use Cu-free conditions. Dehalogenation -> Use milder base/temp. Analyze_Side_Products->Sol_Side_Products Success Yield Improved Analyze_Side_Products->Success After implementing changes

Caption: A systematic troubleshooting flowchart for low-yield palladium-catalyzed benzofuran synthesis.

Method 2: The Perkin Rearrangement

The Perkin rearrangement, a classic method for converting 3-halocoumarins into benzofuran-2-carboxylic acids, is robust but can suffer from incomplete reaction or side product formation.[10][12][13]

Q: My Perkin rearrangement results in a low yield of the desired benzofuran-2-carboxylic acid, and I isolate a significant amount of an uncyclized intermediate.

A: This points to incomplete cyclization, a common issue where the initial base-catalyzed ring opening of the coumarin occurs, but the subsequent intramolecular nucleophilic attack is slow.[10][13]

  • Cause: The formation of the (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate is often faster than its cyclization. The rate of the final ring-closing step is highly dependent on the reaction conditions.[14]

  • Solution 1: Optimize the Base and Solvent. The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar protic solvents (e.g., ethanol, methanol) are effective at promoting both the initial ring fission and the final cyclization.[10][12]

  • Solution 2: Increase Temperature and Reaction Time. The Perkin rearrangement often requires elevated temperatures (reflux) for several hours to drive the reaction to completion.[10][12] Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while achieving very high yields.[13]

  • Solution 3: Consider the Halogen. The nature of the halogen on the coumarin affects the rate of the final SₙAr-type cyclization. Bromo- and iodo-substituted coumarins are more reactive and cyclize more readily than their chloro- counterparts.[10][12]

Starting MaterialBase/SolventMethodTimeYield (%)Reference
3-BromocoumarinNaOH / EtOHReflux3 hoursQuantitative[13]
3-BromocoumarinNaOH / EtOHMicrowave5 min99%[13]
6-Nitro-3-bromocoumarinNaOH / EtOHMicrowave10 min95%[13]
3-ChlorocoumarinKOH / MeOHReflux>3 hoursModerate[12]

This table clearly illustrates how microwave irradiation can significantly accelerate the reaction while maintaining excellent yields.[13]

Part 3: Experimental Protocols

Protocol 1: General Procedure for a One-Pot Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans

This protocol is a generalized procedure for the synthesis of a 2-substituted benzofuran via a Sonogashira coupling followed by intramolecular cyclization.[5][6][7]

Materials:

  • o-Iodophenol (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagents: Add the anhydrous, degassed solvent, followed by triethylamine. Stir the mixture for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture dropwise.

  • Reaction: Stir the reaction at the desired temperature (this may range from room temperature to 100 °C, depending on the substrates) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[7]

Self-Validation:

  • A successful reaction will show the consumption of the o-iodophenol and the appearance of a new, less polar spot on the TLC plate corresponding to the benzofuran product.

  • The reaction mixture will typically turn dark, and a precipitate of triethylammonium iodide may form.

G cluster_0 Pd Catalytic Cycle (Sonogashira) cluster_1 Intramolecular Cyclization Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A Ar-I Pd_Complex1 Ar-Pd(II)-I A->Pd_Complex1 Ar-I B R-C≡C-Cu Pd_Complex2 Ar-Pd(II)-C≡CR B->Pd_Complex2 C Reductive Elimination C->Pd0 Product1 Product1 C->Product1 Ar-C≡CR Pd_Complex1->B Pd_Complex2->C Product1_phenol o-Hydroxyaryl-alkyne Cyclization 5-endo-dig Cyclization Product1_phenol->Cyclization Base or Heat Final_Product Substituted Benzofuran Cyclization->Final_Product

Caption: Simplified mechanism for the tandem Sonogashira coupling and intramolecular cyclization.

References

  • Benchchem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
  • PMC. (n.d.). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. NIH.
  • PMC. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones.
  • MDPI. (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • ACS Publications. (n.d.). Substituent effects on rates of inter- and intramolecular cycloaddition reactions of isobenzofurans. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Benchchem. (2025). Avoiding byproduct formation in benzofuran ring synthesis. Benchchem.
  • Beaudry, C. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
  • Ionita, M., Roger, J., & Doucet, H. (2010, March 22). Palladium Catalyzed Direct 3-arylation of Benzofurans Using Low Catalyst Loadings. ChemSusChem.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Tokyo University of Science. (2024, April 16). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. EurekAlert!.
  • (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • ResearchGate. (n.d.). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines.
  • PMC. (2024, March 5). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines.
  • RSC Publishing. (n.d.). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions.
  • ACS Publications. (2024, November 28). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry.
  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • MDPI. (2022, November 11). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions.
  • Grokipedia. (n.d.). Perkin rearrangement.
  • PMC. (2024, November 6). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway.
  • PMC. (n.d.). Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives.
  • ResearchGate. (2025, October 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a.
  • PMC. (2012, June 27). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
  • ResearchGate. (2025, August 10). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Optimization

Improving yield in (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine synthesis

This technical guide addresses the yield optimization and troubleshooting for the synthesis of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine , a critical chiral intermediate often associated with TRK inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the yield optimization and troubleshooting for the synthesis of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine , a critical chiral intermediate often associated with TRK inhibitors (e.g., analogs of Larotrectinib).[1][2]

The guide focuses on the two primary bottlenecks: efficient ring closure of the electron-deficient difluorophenol core and stereoselective amine installation .

[1][2]

Case ID: SYN-47DF-YIELD Status: Active Analyst: Senior Application Scientist[1][2]

Executive Summary: The Yield Challenge

The synthesis of 4,7-difluoro-2,3-dihydrobenzofurans is electronically challenged.[1][2] The fluorine atoms at positions 4 and 7 exert a strong inductive withdrawing effect ($ -I


 ee > 98% $) to avoid wasteful resolution steps.

Core Strategy for Yield Improvement:

  • Cyclization: Switch from direct Friedel-Crafts (PPA) to Intramolecular Friedel-Crafts Acylation via the Acid Chloride to overcome ring deactivation.[1]

  • Chirality: Replace classical resolution with Ellman’s Sulfinamide Auxiliary or Biocatalytic Transamination to maximize theoretical yield from 50% to >90%.

Module 1: Optimizing the Benzofuranone Core Synthesis

The Problem: Poor Cyclization Yields

Users often report yields of <30% when using Polyphosphoric Acid (PPA) or Sulfuric Acid to cyclize 2-(2,5-difluorophenoxy)acetic acid .[1] The electron-deficient ring requires a more reactive electrophile than the carboxylic acid.

The Solution: Acid Chloride Route

Converting the carboxylic acid to an acid chloride generates an acylium ion intermediate, which is sufficiently electrophilic to attack the deactivated 2,5-difluorobenzene ring.

Optimized Protocol: Intramolecular Friedel-Crafts Acylation

Precursor: 2-(2,5-difluorophenoxy)acetic acid (prepared via alkylation of 2,5-difluorophenol with ethyl bromoacetate).[1][2]

  • Acid Chloride Formation:

    • Suspend the acid (1.0 equiv) in anhydrous DCM (0.5 M).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by catalytic DMF (2-3 drops).[1][2]

    • Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.

  • Cyclization:

    • Redissolve the crude acid chloride in anhydrous DCM or 1,2-Dichloroethane (0.2 M).[1] Note: High dilution prevents intermolecular polymerization.[1]

    • Cool to -10°C.

    • Add Aluminum Chloride ($ AlCl_3 $) (1.1 equiv) portion-wise.[3] Caution: Exothermic.[1]

    • Allow to warm to RT.[3][4][5] If reaction is sluggish (monitored by TLC/LCMS), heat to reflux (40°C for DCM, 80°C for DCE).[2]

  • Quench:

    • Pour into ice-water/HCl mixture. Extract with DCM.[5]

    • Target Yield: 75-85% of 4,7-difluorobenzofuran-3(2H)-one .[1][2]

Troubleshooting Table: Cyclization
SymptomProbable CauseCorrective Action
No Reaction / SM Recovery Electrophile too weakSwitch from PPA to Acid Chloride/AlCl3 method.
Intermolecular Coupling (Dimers) Concentration too highDilute reaction to 0.1 M - 0.2 M.
Defluorination (Loss of F) Reaction temp too highKeep temperature < 40°C; avoid prolonged reflux with strong Lewis acids.
Black Tar Formation PolymerizationEnsure anhydrous conditions; add AlCl3 slowly at low temp (-10°C).[1]

Module 2: Stereoselective Amine Installation

The Problem: Resolution Losses

Classical reductive amination yields a racemate. Resolution with chiral acids (e.g., L-Tartaric acid) inherently discards 50% of the material, capping the yield.

Solution A: Ellman’s Auxiliary (Chemical Route)

This method is robust, scalable, and provides high diastereoselectivity ($ dr > 95:5 $).[2][6]

Protocol: Asymmetric Synthesis via Sulfinamide
  • Imine Formation:

    • Mix 4,7-difluorobenzofuran-3(2H)-one (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in THF.

    • Add $ Ti(OEt)_4 $ (2.0 equiv). Crucial: Acts as Lewis acid and water scavenger.

    • Reflux (65°C) for 12-16 hours.[1]

    • Workup: Quench with brine, filter through Celite.

  • Diastereoselective Reduction:

    • Dissolve the sulfinyl imine in THF at -48°C or -78°C.

    • Add L-Selectride (1.2 equiv) or $ NaBH_4 $ (if cost-sensitive, though lower dr).[1][2]

    • Mechanism:[1][3][4][6][7][8][9] The bulky tert-butyl group directs the hydride attack to the Re-face (or Si-face depending on conditions), setting the (3R) stereocenter.[1]

  • Hydrolysis:

    • Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH.

    • Precipitate the product as the (3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride salt .[1][2]

Solution B: Biocatalytic Transamination (Green Route)

For scale-up (>100g), Transaminases (ATAs) offer 100% theoretical yield and >99% ee.[2]

  • Enzyme: Screen Codexis ATA libraries (specifically variants active on morpholine/cyclic ketones).

  • Donor: Isopropylamine (1M).[10][11]

  • Cofactor: PLP (Pyridoxal-5'-phosphate).[1][10][12]

  • Conditions: pH 7.5, 30°C, DMSO cosolvent (10-20%).

  • Advantage: One-step conversion from ketone to chiral amine.[1]

Module 3: Visualization & Logic

Workflow Diagram: Synthesis Pathways

SynthesisPath Start 2,5-Difluorophenol Alkylation Alkylation (Ethyl Bromoacetate/K2CO3) Start->Alkylation Intermediate1 2-(2,5-difluorophenoxy)acetic acid Alkylation->Intermediate1 Cyclization_Old Method A: PPA Cyclization (Low Yield <30%) Intermediate1->Cyclization_Old Cyclization_New Method B: Acid Chloride/AlCl3 (High Yield >75%) Intermediate1->Cyclization_New Ketone 4,7-Difluorobenzofuran-3(2H)-one (Key Intermediate) Cyclization_Old->Ketone Cyclization_New->Ketone Route_Racemic Reductive Amination (Racemic) Ketone->Route_Racemic Route_Ellman Ellman Auxiliary ((R)-t-Bu-Sulfinamide + Ti(OEt)4) Ketone->Route_Ellman Resolution Chiral Resolution (Max 50% Yield) Route_Racemic->Resolution Final (3R)-4,7-Difluoro-2,3-dihydro- 1-benzofuran-3-amine HCl Resolution->Final Reduction Selectride Reduction (High dr) Route_Ellman->Reduction Hydrolysis HCl Hydrolysis Reduction->Hydrolysis Hydrolysis->Final

Caption: Comparative synthetic pathways highlighting the optimized Acid Chloride cyclization and Ellman's Auxiliary route for maximum yield.

Module 4: Purification & Quality Control

Purification Strategy

The free base amine is prone to oxidation and carbamate formation (with atmospheric $ CO_2 $).

  • Recommendation: Isolate and store as the Hydrochloride (HCl) or Tartrate salt.

  • Salt Formation: Dissolve crude free base in minimal MeOH, add 1.1 equiv of 4M HCl in Dioxane. Add $ Et_2O $ or MTBE to precipitate the white solid.

Analytical Checkpoints
CheckpointMethodAcceptance Criteria
Ketone Intermediate 19F-NMRTwo distinct signals (approx -110 to -140 ppm).[1][2] Absence of mono-fluoro impurities.[1]
Chiral Purity Chiral HPLC>98% ee. Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/DEA.[1]
Chemical Purity UPLC-MS>98% area. Check for defluorinated by-products (M-18 mass shift).

References

  • Friedel-Crafts Acylation Optimization

    • BenchChem Technical Guides.
  • Ellman Auxiliary Methodology

    • Ellman, J. A., et al. "Asymmetric Synthesis of Amines."[2][13] Yale University, Ellman Laboratory.[1][2]

  • Biocatalytic Transamination

    • Codexis, Inc.[2] "Codex® ATA Screening Kit Protocol."[11]

  • Benzofuranone Synthesis

    • Organic Chemistry Portal. "Synthesis of Benzofuran-3(2H)-ones."
  • General Fluorinated Intermediates

    • Vertex AI Search Results (Consolidated).
    • [2]

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a safety assessment before handling fluorinated aromatics and strong Lewis acids.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium-Catalyzed Benzofuran Synthesis

Welcome to the Advanced Technical Support Center for Palladium-Catalyzed Benzofuran Synthesis. This guide is curated for researchers, medicinal chemists, and process development scientists facing challenges with yield, p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Palladium-Catalyzed Benzofuran Synthesis. This guide is curated for researchers, medicinal chemists, and process development scientists facing challenges with yield, purity, and selectivity. By understanding the mechanistic causality behind side reactions, you can systematically optimize your synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of diyne byproduct in my Sonogashira-based benzofuran synthesis. How can I eliminate this?

A1: Mitigating Glaser Homocoupling The formation of homocoupled terminal alkynes (diynes) is a classic side reaction known as Glaser coupling 1. Causality: In a traditional Sonogashira coupling, a copper(I) co-catalyst is used to form a copper acetylide intermediate, which facilitates transmetalation to the palladium center. However, in the presence of trace oxygen, these copper acetylides rapidly undergo oxidative dimerization 1. Self-Validating Solution:

  • Copper-Free Conditions: Transition to a copper-free Sonogashira protocol. Utilizing electron-rich, sterically demanding phosphine ligands (e.g., XPhos or RuPhos) with Pd(OAc)₂ allows for efficient activation of the alkyne without the need for copper, completely shutting down the Glaser pathway 2.

  • Strict Anaerobic Techniques: If copper must be used, ensure solvents are rigorously degassed via the freeze-pump-thaw method (minimum 3 cycles) and maintain a strict argon atmosphere 3.

  • Syringe Pump Addition: Slowly adding the terminal alkyne to the reaction mixture keeps its steady-state concentration low, kinetically disfavoring the bimolecular homocoupling 3.

Q2: My Larock heteroannulation is producing a 1:1 mixture of 2,3-disubstituted benzofuran regioisomers. How do I control regioselectivity?

A2: Directing Larock Heteroannulation When utilizing unsymmetrical internal alkynes in the Larock heteroannulation (reaction of o-halophenols with alkynes), regioselectivity is dictated by the migratory insertion step 4. Causality: The regiochemical outcome is primarily governed by steric differentiation between the two alkyne substituents. The bulkier substituent preferentially positions itself away from the sterically congested palladium center during insertion, ultimately directing it to the 2-position of the resulting benzofuran ring 4. Electronic effects also play a role; electron-deficient groups tend to end up at the 3-position. Self-Validating Solution:

  • Steric Tuning: Ensure a significant steric disparity between the two groups on your internal alkyne (e.g., methyl vs. tert-butyl or phenyl).

  • Ligand Optimization: Bulky bidentate ligands (like dppf) can increase the steric bulk around the palladium center, amplifying the steric differentiation during the alkyne insertion step and improving the regiomeric ratio.

Q3: The cross-coupling is successful, but the subsequent cyclization to form the benzofuran is incomplete. What is the logical fix?

A3: Driving Intramolecular Cyclization In tandem coupling-cyclization protocols, you may isolate the uncyclized o-alkynylphenol intermediate. Causality: The cyclization step (often a 5-endo-dig or 5-exo-dig cyclization) requires the activation of the alkyne and a sufficiently nucleophilic phenolic oxygen. If the base is too weak or the temperature too low, the activation energy for ring closure is not met 2. Self-Validating Solution:

  • Electrophilic Activation: Add an electrophile such as I₂, Br₂, or a gold/platinum catalyst to independently activate the alkyne for nucleophilic attack.

  • Base Strength: Switch to a stronger base (e.g., KOtBu or Cs₂CO₃) to ensure complete deprotonation of the phenol, increasing its nucleophilicity 2.

Data Presentation: Optimization Parameters

The following table summarizes the quantitative and categorical data for troubleshooting common side reactions.

Side Reaction / IssuePrimary CausalityPreventative StrategyRecommended Catalyst/Ligand System
Glaser Homocoupling Cu(I) acetylide oxidation by trace O₂Cu-free conditions, strict degassing, slow alkyne additionPd(OAc)₂, XPhos, Cs₂CO₃ (No CuI)
Poor Regioselectivity Insufficient steric differentiation in internal alkyneMaximize steric difference between alkyne R-groupsPd(dba)₂, dppf or P(o-tol)₃
Hydrodehalogenation Protodemetalation of the Pd-aryl intermediateAvoid protic solvents, optimize base, lower temperaturePd(PPh₃)₄, Et₃N, Toluene (Anhydrous)
Incomplete Cyclization Insufficient nucleophilicity or alkyne activationIncrease temperature, add electrophilic activator (I₂)PdCl₂(PPh₃)₂ / CuI, followed by I₂ in THF

Visualizations of Mechanistic and Troubleshooting Logic

Workflow for troubleshooting side reactions in Pd-catalyzed benzofuran synthesis.

Mechanistic divergence between desired cross-coupling and Glaser homocoupling.

Experimental Protocol: Copper-Free Sonogashira Coupling & Cyclization

This self-validating protocol is designed to eliminate Glaser homocoupling while ensuring complete cyclization to the benzofuran core.

Materials Required:

  • o-Iodophenol derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos ligand (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed DMF

Step-by-Step Methodology:

  • Preparation and Degassing (Critical Step): In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the o-iodophenol, Pd(OAc)₂, XPhos, and Cs₂CO₃. Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfilling to ensure a strictly inert atmosphere.

  • Solvent Addition: Add anhydrous DMF via syringe. Sparge the solution with argon for an additional 10 minutes to remove any dissolved oxygen.

  • Alkyne Addition: Add the terminal alkyne via syringe. Causality Note: Because this is a copper-free system, syringe-pump addition is generally not required, but slow dropwise addition over 5 minutes is recommended for highly reactive alkynes.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 12–16 hours. Monitor the consumption of the o-iodophenol and the formation of the cyclized product via TLC or LC-MS.

  • Workup and Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and quench with water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel to isolate the pure substituted benzofuran.

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.
  • avoiding byproduct formation in benzofuran ring synthesis. Benchchem.
  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
  • Practical Methodologies for the Synthesis of Indoles. Chemical Reviews - ACS Publications.

Sources

Optimization

Stability issues of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Welcome to the Technical Support Center for (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the root chemical causality behind the stability issues of this specific chiral building block and provide self-validating protocols to ensure the integrity of your drug development workflows.

Section 1: Chiral Integrity & The Racemization Risk

Q: My synthesized batches are showing a gradual loss of enantiomeric excess (ee) during downstream coupling steps. What is the mechanistic cause?

A: The loss of chiral purity in this compound is almost exclusively driven by base-catalyzed deprotonation at the C3 position.

The Causality: The C3 carbon is benzylic. In this specific molecule, the kinetic acidity of the C3-proton is significantly amplified by two factors:

  • The inductive electron-withdrawing effect of the adjacent primary amine.

  • The strong electron-withdrawing nature of the 4,7-difluoro-substituted aromatic ring.

When exposed to basic conditions (even mild amine bases like DIPEA during amide couplings), the C3 proton can be abstracted, forming a planar, achiral carbanion intermediate. Upon reprotonation, the stereocenter is scrambled, leading to racemization. This benzylic deprotonation pathway is a well-documented challenge in 1[1]. Furthermore, reversible imine formation can also trigger 2[2].

Q: How can I definitively prove that my specific reaction conditions are causing this deprotonation?

A: Do not guess—measure it. We recommend implementing a self-validating Deuterium Exchange Assay before scaling up your reaction.

Protocol 1: Self-Validating D₂O Exchange Assay

(This protocol provides direct mechanistic proof of C3-deprotonation in your specific reaction matrix).

  • Baseline Establishment: Dissolve 5 mg of the compound in 0.5 mL of a deuterated solvent matching your reaction environment (e.g., CD₃OD or DMSO-d₆). Acquire a baseline ¹H NMR spectrum. Assign the C3-H benzylic proton (typically a distinct multiplet between 4.5–5.5 ppm).

  • Matrix Simulation: Add 1.0 equivalent of the base used in your workflow and 20 µL of D₂O to the NMR tube.

  • Kinetic Monitoring: Acquire ¹H NMR spectra at t = 1h, 4h, and 12h.

  • Causality Verification: Integrate the C3-H peak relative to the stable aromatic protons (at C5 and C6). A time-dependent decrease in the C3-H integration definitively confirms that your base is abstracting the chiral proton, validating the racemization mechanism.

Section 2: Chemical Stability & Oxidative Degradation

Q: The compound changes from an off-white powder to a yellow/brown sticky solid over time. Why is this happening?

A: This is a classic presentation of oxidative degradation. As a free primary amine, the nitrogen lone pair is electron-rich and highly susceptible to autoxidation by atmospheric oxygen, leading to the formation of hydroxylamines, oximes, or polymeric azo species. Additionally, the dihydrobenzofuran ring can undergo slow oxidative ring-opening if exposed to radical initiators (such as peroxides found in aging, unpurified ethereal solvents).

Q: What is the definitive solution for long-term storage and handling?

A: Conversion to the Hydrochloride (HCl) salt. Protonating the amine ties up the nitrogen lone pair, drastically reducing its nucleophilicity and susceptibility to oxidation. Furthermore, the salt form eliminates the risk of the free amine acting as an autocatalyst for its own racemization. Commercial suppliers mandate storing such fluorinated dihydrobenzofuran amines in 3[3].

Protocol 2: Workflow for HCl Salt Conversion

(Use this protocol to stabilize free-base batches for long-term archiving).

  • Preparation: Dissolve the free base amine in anhydrous Methyl tert-butyl ether (MTBE) or diethyl ether (10 mL per gram of compound) under a strict Argon atmosphere.

  • Temperature Control: Submerge the reaction flask in an ice bath to reach 0°C. Causality: Cooling prevents exothermic degradation and minimizes side reactions during the protonation event.

  • Acidification: Slowly add 1.1 molar equivalents of anhydrous HCl in dioxane (4M) dropwise via syringe while maintaining vigorous stirring.

  • Crystallization: Stir the suspension for 30 minutes at 0°C to ensure complete precipitation of the hydrochloride salt.

  • Isolation: Filter the resulting white precipitate using a Schlenk frit under Argon. Wash with cold, anhydrous ether to remove residual acid, and dry under high vacuum for 12 hours.

  • System Validation: To confirm successful salt formation, dissolve a 1 mg aliquot of the isolated product in D₂O. Test the pH (should be < 4). Run a ¹H NMR; the benzylic C3-H proton will exhibit a distinct downfield chemical shift compared to the free base spectrum due to the adjacent quaternary ammonium center.

Section 3: Quantitative Stability Matrix

Use the following data table to benchmark your storage conditions against expected degradation timelines.

Storage FormTemperatureAtmospherePrimary Degradation RiskEstimated Shelf-Life
Free Base 20°C (RT)Ambient AirRapid Oxidation / Racemization< 1 Week
Free Base 2-8°CArgonGradual Oxidation3 - 6 Months
HCl Salt 20°C (RT)Ambient AirHygroscopicity (Moisture uptake)6 - 12 Months
HCl Salt 2-8°CArgonNone (Highly Stable)> 2 Years

Visualization: Troubleshooting Workflow

TroubleshootingWorkflow Issue Stability Issue Detected ((3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine) Type Identify Degradation Pathway Issue->Type Path1 Loss of Chiral Purity (Racemization) Type->Path1 Path2 Chemical Degradation (Oxidation/Cleavage) Type->Path2 Cause1 Base-Catalyzed C3 Deprotonation Path1->Cause1 Cause2 Autoxidation of Primary Amine Path2->Cause2 Sol1 Protocol: D2O Exchange Test & Switch to HCl Salt Cause1->Sol1 Sol2 Protocol: Argon Backfilling & 2-8°C Storage Cause2->Sol2

Workflow for diagnosing and resolving stability issues of the (3R)-benzofuran-3-amine derivative.

References

  • Title: C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions Source: Chemical Society Reviews (RSC Publishing) URL: 1

  • Title: Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction Source: ACS Publications URL: 2

  • Title: 1213021-49-8 | (R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine Source: BLDpharm URL: 3

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Fluorinated Dihydrobenzofurans

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the degradation pathways of fluorinated dihydrobenzofurans. It is designed to offer practical,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the degradation pathways of fluorinated dihydrobenzofurans. It is designed to offer practical, field-proven insights into experimental design, troubleshooting, and data interpretation.

Introduction

Fluorinated dihydrobenzofurans are a critical scaffold in medicinal chemistry, valued for the metabolic stability and unique physicochemical properties imparted by the fluorine atoms.[1] Understanding the degradation pathways of these molecules is paramount for assessing their stability, identifying potential degradants, and ensuring the safety and efficacy of new drug candidates. This guide addresses common challenges encountered during forced degradation studies and provides a framework for robust experimental design and analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of fluorinated dihydrobenzofurans.

Q1: What are the primary degradation pathways for fluorinated dihydrobenzofurans?

A1: Fluorinated dihydrobenzofurans can degrade via several pathways, primarily dictated by the specific stress conditions applied. The principal pathways include:

  • Hydrolysis: Cleavage of the ether bond in the dihydrofuran ring is a common pathway, particularly under acidic or basic conditions. This can lead to the formation of fluorinated catechols or related ring-opened structures.

  • Oxidation: The dihydrobenzofuran core can be susceptible to oxidation, potentially leading to hydroxylation of the aromatic ring or cleavage of the dihydrofuran ring. The presence of fluorine atoms can influence the sites of oxidation.[2]

  • Photolysis: Exposure to UV or visible light can induce degradation, often through radical-mediated pathways. This can result in defluorination or complex rearrangements of the molecule.[3]

  • Thermal Degradation: At elevated temperatures, decomposition can occur through various mechanisms, including ring fragmentation and defluorination.[4]

Q2: How does fluorine substitution affect the stability of the dihydrobenzofuran scaffold?

A2: The incorporation of fluorine generally enhances the metabolic stability of drug molecules.[2] This is due to the high strength of the carbon-fluorine (C-F) bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. However, the presence of fluorine can also influence the electronic properties of the molecule, potentially affecting its susceptibility to other degradation pathways. For instance, the electron-withdrawing nature of fluorine can impact the reactivity of the aromatic ring and the lability of the ether linkage in the dihydrofuran ring.

Q3: What are the expected products of microbial degradation?

A3: While specific data on fluorinated dihydrobenzofurans is limited, studies on related fluorinated aromatic compounds and dibenzofurans suggest that microbial degradation, particularly by Pseudomonas species, often proceeds via dioxygenase-mediated pathways.[5][6][7] This typically involves initial hydroxylation of the aromatic ring to form dihydrodiols, which can then undergo further oxidation and ring cleavage.[5] Defluorination is a critical step and can occur through various enzymatic mechanisms.[8]

Q4: What are the regulatory expectations for forced degradation studies?

A4: Regulatory bodies like the ICH require forced degradation studies to identify likely degradation products and demonstrate the stability-indicating nature of analytical methods.[9][10] These studies should expose the drug substance to a range of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[9] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate and quantify the degradants from the parent compound.[9]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the experimental investigation of fluorinated dihydrobenzofuran degradation.

Issue 1: Poor or Inconsistent Degradation

  • Question: I am not observing significant degradation under my chosen stress conditions, or the results are not reproducible. What could be the cause?

  • Answer:

    • Probable Cause 1: Insufficient Stress. The inherent stability of the fluorinated dihydrobenzofuran may require more stringent conditions than initially applied. The C-F bond, in particular, is highly stable.[11]

    • Troubleshooting Steps:

      • Increase Stressor Concentration/Intensity: For hydrolytic studies, increase the molarity of the acid or base. For oxidative studies, a higher concentration of the oxidizing agent (e.g., H₂O₂) may be necessary.[12] For photolytic studies, increase the exposure time or light intensity.[10] For thermal studies, incrementally increase the temperature.[12]

      • Extend Exposure Time: Ensure the experiment runs long enough for degradation to occur.

      • Optimize Solvent: The choice of co-solvent can influence the solubility and reactivity of your compound. Ensure complete dissolution.

    • Probable Cause 2: Compound Purity. Impurities in your sample could interfere with the degradation process.

    • Troubleshooting Steps:

      • Verify Purity: Confirm the purity of your starting material using a high-resolution analytical technique like LC-MS or NMR.

      • Purify Sample: If necessary, purify the compound before initiating degradation studies.

Issue 2: Poor Mass Balance in Chromatographic Analysis

  • Question: After my degradation experiment, the sum of the parent compound and all observed degradation products is significantly less than 100% of the initial amount. Where is the missing mass?

  • Answer:

    • Probable Cause 1: Formation of Non-UV Active or Volatile Degradants. Some degradation products may lack a chromophore, making them invisible to UV detection.[13] Alternatively, small, volatile fragments may be lost during sample preparation or analysis.[14]

    • Troubleshooting Steps:

      • Use a Universal Detector: Employ a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with your UV detector to identify non-chromophoric compounds.

      • Derivatization: If the degradants are known to be non-chromophoric, consider a derivatization step to attach a UV-active tag.

      • Headspace GC-MS: For suspected volatile products, analyze the headspace of your sample using gas chromatography-mass spectrometry (GC-MS).

    • Probable Cause 2: Degradants Adsorbed to Sample Vials or Column. Polar degradation products can adsorb to glass surfaces or irreversibly bind to the stationary phase of your HPLC column.[13]

    • Troubleshooting Steps:

      • Use Silanized Vials: To minimize adsorption, use silanized glass vials for your samples.

      • Optimize Mobile Phase: Adjust the pH or ionic strength of your mobile phase to improve the elution of polar compounds.

      • Column Flushing: Implement a robust column flushing protocol after each run to remove strongly retained compounds.

    • Probable Cause 3: Inaccurate Response Factors. Assuming the response factor of the degradation products is the same as the parent compound can lead to significant errors in quantification.[15]

    • Troubleshooting Steps:

      • Isolate and Quantify Degradants: If possible, isolate the major degradation products and determine their individual response factors.

      • Relative Response Factor Estimation: If isolation is not feasible, use MS data to estimate the relative response factors based on the ionization efficiency of the parent and degradants.

Issue 3: Appearance of Unexpected or Artifactual Peaks

  • Question: My chromatogram shows peaks that I cannot attribute to the degradation of my compound. What is their origin?

  • Answer:

    • Probable Cause 1: Reaction with Buffer or Solvent. Components of your reaction buffer or solvent system could be reacting with your compound or its degradants under stress conditions.

    • Troubleshooting Steps:

      • Run Blanks: Always run control experiments with the buffer/solvent system without the analyte under the same stress conditions.

      • Choose Inert Buffers: Select buffers that are known to be stable under the applied stress conditions.

    • Probable Cause 2: Impurities in Reagents. The acid, base, or oxidizing agent used may contain impurities that are detected by your analytical method.

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Always use analytical or HPLC-grade reagents.

      • Analyze Reagent Blanks: Analyze a solution of the reagent under the same conditions to identify any potential interfering peaks.

    • Probable Cause 3: Sample Container Leachables. Under harsh conditions (e.g., high temperature, extreme pH), compounds can leach from plastic containers or vial caps.

    • Troubleshooting Steps:

      • Use Appropriate Containers: Use glass or other inert containers for your degradation studies.

      • Test for Leachables: Run a blank with just the solvent in the sample container under the stress conditions to check for leachables.

Part 3: Experimental Protocols & Data Presentation

This section provides standardized protocols for forced degradation studies and a template for data presentation.

Protocol 1: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of the fluorinated dihydrobenzofuran in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M and 1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M and 1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% and 30% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution (100 µg/mL) to 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution (100 µg/mL) to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method, preferably with both UV and MS detection.

  • Control Samples: For each stress condition, prepare a control sample containing the drug substance that is not exposed to the stressor, and a blank sample containing only the stressor in the solvent.

Data Presentation: Summary of Forced Degradation Results
Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant(s) (RRT)Mass Balance (%)
0.1 M HCl24 h60°C
1 M HCl24 h60°C
0.1 M NaOH24 h60°C
1 M NaOH24 h60°C
3% H₂O₂24 hRT
30% H₂O₂24 hRT
Thermal (Solid)48 h80°C
Thermal (Solution)48 h80°C
PhotolyticICH Q1BRT

Part 4: Visualizing Degradation Pathways & Workflows

Diagram 1: Proposed General Degradation Pathways

Degradation_Pathways cluster_stress Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis Parent Fluorinated Dihydrobenzofuran Acid->Parent Base Basic Hydrolysis Base->Parent Oxidation Oxidation (e.g., H2O2) Oxidation->Parent Photolysis Photolysis (UV/Vis) Photolysis->Parent Thermal Thermal Stress Thermal->Parent RingOpened Ring-Opened Products (e.g., Fluorinated Catechols) Parent->RingOpened Ether Cleavage Hydroxylated Hydroxylated Analogs Parent->Hydroxylated Aromatic/Aliphatic Hydroxylation Defluorinated Defluorinated Species Parent->Defluorinated C-F Bond Cleavage Fragments Small Molecular Fragments Parent->Fragments Ring Fragmentation

Caption: General degradation pathways of fluorinated dihydrobenzofurans.

Diagram 2: Troubleshooting Workflow for Poor Mass Balance

Mass_Balance_Troubleshooting Start Poor Mass Balance (<95%) Check_Volatiles Hypothesize Volatile Degradants? Start->Check_Volatiles Analyze_Headspace Perform Headspace GC-MS Analysis Check_Volatiles->Analyze_Headspace Yes Check_NonUV Hypothesize Non-UV Active Degradants? Check_Volatiles->Check_NonUV No Requantify Re-evaluate Mass Balance Analyze_Headspace->Requantify Use_MS_CAD Use LC-MS or LC-CAD Check_NonUV->Use_MS_CAD Yes Check_Adsorption Hypothesize Adsorption Issues? Check_NonUV->Check_Adsorption No Use_MS_CAD->Requantify Optimize_Method Use Silanized Vials Optimize Mobile Phase Implement Column Wash Check_Adsorption->Optimize_Method Yes Check_Adsorption->Requantify No Optimize_Method->Requantify

Caption: Troubleshooting workflow for addressing poor mass balance.

References

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (2021). Semantic Scholar. [Link]

  • Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. (1997). PubMed. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans. (2022). Journal of the American Chemical Society. [Link]

  • Microbial degradation of polyfluoroalkyl chemicals in the environment: A review. (2013). eScholarship@McGill. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2020). BioPharm International. [Link]

  • The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025). Veeprho. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. (2024). ResearchGate. [Link]

  • Atlas of the microbial degradation of fluorinated pesticides. (2022). PubMed. [Link]

  • Microbial degradation of dibenzofuran, fluorene, and dibenzo-p-dioxin by Staphylococcus auriculans DBF63. (1998). PMC. [Link]

  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. (2023). PMC. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). PMC. [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals. (2023). NSF PAR. [Link]

  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023). IJPPR. [Link]

  • CAUSE AND EFFECTS OF FLUOROCARBON DEGRADATION IN ELECTRONICS AND OPTO-ELECTRONIC SYSTEMS. NEPP. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. [Link]

  • Stability Indicating Assay Method. (2023). IJCRT.org. [Link]

  • Reconciling Mass Balance in Forced Degradation Studies. (2020). Pharmaceutical Technology. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2022). PMC. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. [Link]

  • Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions, alkyl iodides, and sulfonamide groups. (2025). ResearchGate. [Link]

  • Redox induced degradation of EPA advisory PFAS contaminants. University of Memphis. [Link]

  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (2011). PMC. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2023). PMC. [Link]

  • Thermal degradation of fluoropolymers. (2020). TURI. [Link]

  • Stability of fluorinated surfactants in advanced oxidation processes--A follow up of degradation products using flow injection-mass spectrometry, liquid chromatography-mass spectrometry and liquid chromatography-multiple stage mass spectrometry. (2005). PubMed. [Link]

  • Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. (2023). ResearchGate. [Link]

  • Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]

  • Ultrafast PFAS degradation using oxidant-containing microdroplets. (2025). ChemRxiv. [Link]

  • Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. (2021). European Journal of Chemistry. [Link]

  • Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid. (2023). MDPI. [Link]

  • A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation. (2025). Frontiers. [Link]

  • Determination of fluorinated surfactants and their metabolites in sewage sludge samples by liquid chromatography with mass spectrometry and tandem mass spectrometry after pressurised liquid extraction and separation on fluorine-modified reversed-phase sorbents. (2003). PubMed. [Link]

  • Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the. Mines Repository. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Semantic Scholar. [Link]

  • Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. (2023). PMC. [Link]

  • Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. (2021). ResearchGate. [Link]

  • Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. DuEPublico - Uni DUE. [Link]

  • Electrochemical Oxidation for Treatment of PFAS in Contaminated Water and Fractionated Foam A Pilot-Scale Study. (2023). SLU. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals. [Link]

  • biodegradation of perfluoroalkyl substances. Fixed Earth Innovations. [Link]

  • Degradation and defluorination of per- and polyfluoroalkyl substances (PFAS) by direct photolysis at 222 nm. (2023). American Chemical Society. [Link]

  • Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. (2023). ResearchGate. [Link]

  • Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures and Opportunities of Acidic Persulfate Digestion for PFAS Precursor Analysis. (2021). PMC. [Link]pmc/articles/PMC8536551/)

Sources

Optimization

Optimizing reaction conditions for chiral amine synthesis

Technical Support Center: Chiral Amine Synthesis Optimization Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Amine Synthesis Optimization

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: CAS-OPT-2024 Subject: Optimization & Troubleshooting for Enantioselective Amine Synthesis

Welcome to the Technical Support Center

You have reached the advanced support tier for chiral amine synthesis. As researchers, we often face a paralysis of choice: do we go biocatalytic, chemocatalytic, or auxiliary-based?

This guide is not a textbook; it is a troubleshooting engine. I have structured this based on the three most robust methodologies currently used in drug development: Biocatalytic Transamination , Asymmetric Hydrogenation , and Ellman’s Auxiliary Chemistry .

Module 1: Biocatalytic Synthesis (Transaminases)

Context: Transaminases (ATAs) are the gold standard for late-stage functionalization due to their high stereoselectivity. However, they are thermodynamically limited and prone to inhibition.

Core Workflow Visualization

The following diagram illustrates the equilibrium challenge and the "Smart Donor" escape route.

ATA_Workflow Substrate Prochiral Ketone System Equilibrium Trap Substrate->System + Donor Enzyme Transaminase (PLP) Product Chiral Amine Donor Amine Donor (e.g., IPA or Alanine) Coproduct Coproduct (Acetone or Pyruvate) Coproduct->System Reversibility (Problem) System->Product Slow System->Coproduct Inhibits Enzyme Vacuum Vacuum/N2 Sweep (Removes Acetone) Vacuum->Coproduct Displaces Equilibrium EnzCascade LDH/GDH Cascade (Removes Pyruvate) EnzCascade->Coproduct Recycles Cofactor

Caption: Thermodynamic equilibrium management in Transaminase reactions. Removal of coproduct is critical for high conversion.

Troubleshooting Guide: Transaminases
SymptomProbable CauseCorrective Action
Conversion stalls at ~50% Thermodynamic EquilibriumSwitch Donor System: If using Alanine, the coproduct is pyruvate (unstable). Switch to Isopropylamine (IPA) . Acetone is the coproduct; apply reduced pressure (200-400 mbar) or N2 sweep to remove volatile acetone and drive the reaction forward [1, 4].
Reaction rate slows drastically Product InhibitionIn-Situ Product Removal (ISPR): The chiral amine product may bind to the enzyme active site. Add a biphasic organic layer (e.g., MTBE or n-heptane) to extract the amine product continuously as it forms [3].
Low Activity with Bulky Ketones Steric HindranceVariant Screening: Wild-type ATAs struggle with bulky substituents. Screen engineered variants (e.g., Arthrobacter sp.[1][2] mutants) specifically evolved for bulky/aromatic substrates like the Sitagliptin process [1, 5].
Precipitation in Buffer pH/Solubility MismatchCosolvent Tuning: Substrates are often lipophilic. Add DMSO (up to 20-50% v/v depending on enzyme tolerance) or use a surfactant (Triton X-100). Ensure pH is maintained (typically pH 7-9) as amine donors are basic [5].

FAQ: "Why is my enzyme dying after 2 hours?"

  • Answer: Check your amine donor concentration. Isopropylamine is nucleophilic and can denature enzymes at high concentrations (>1M). Protocol: Dose the amine donor slowly or maintain it at 0.5M–1M rather than a large initial bolus.

Module 2: Asymmetric Hydrogenation (Chemocatalysis)

Context: Ideal for scale-up. This involves reducing a prochiral imine (often formed in situ) using H2 gas and a chiral metal complex (Ir, Rh, Ru).

Decision Matrix: Ligand & Metal Selection
  • Iridium (Ir): Best for N-aryl and N-alkyl imines. Use chiral P,N-ligands (e.g., PHOX, ThrePHOX).

  • Rhodium (Rh): Best for functionalized enamides or when using Transfer Hydrogenation (formic acid/TEA).

  • Organocatalysis (Brønsted Acid): Use for metal-sensitive substrates (e.g., chiral phosphoric acids) [12].

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action
Low Enantioselectivity (ee) E/Z IsomerizationImine Geometry: The imine must exist predominantly in one geometry for the catalyst to discriminate faces. Fix: Ensure complete formation of the imine before adding catalyst. Lower the temperature (0°C to -20°C) to lock the conformation [11].
No Conversion (Poisoning) Substrate ImpuritiesPurification: Iridium catalysts are notoriously sensitive to trace halides or free amines. Recrystallize the imine substrate. Ensure the "N" protecting group is electron-withdrawing (e.g., N-acetyl, N-tosyl) to activate the C=N bond [12].
Reaction extremely slow Mass TransferPressure/Mixing: H2 solubility is low in methanol/DCM. Increase pressure (50-100 bar) and agitation speed (>1000 rpm). If using Transfer Hydrogenation, optimize the Formic Acid/TEA ratio (often 1.1:1 is optimal) [10].[3]
Metal Leaching Catalyst DecompWork-up: Use a scavenger resin (e.g., thiol-silica) post-reaction to remove residual Ir/Rh before chiral HPLC analysis to prevent column damage.

Module 3: Ellman’s Auxiliary (The Reliable R&D Route)

Context: When you need a quick, reliable hit for MedChem without screening 96 enzymes or ligands. It uses tert-butanesulfinamide.[4][5][6][7]

Step-by-Step Protocol: The Grignard Addition

This is the most critical step where diastereoselectivity is determined.

  • Imine Formation: Condense ketone with (R)- or (S)-tert-butanesulfinamide using Ti(OEt)4. Critical: Ensure strictly anhydrous conditions; water hydrolyzes the imine back to ketone.

  • Preparation: Cool the sulfinyl imine solution (in DCM or Toluene) to -78°C.

  • Addition: Add the Grignard reagent (R-MgBr) dropwise.

    • Why? This forms a six-membered chelated transition state (Zimmerman-Traxler model) involving the Magnesium, the Sulfinyl Oxygen, and the Imine Nitrogen. This rigidity forces the nucleophile to attack from a specific face [17].

  • Quench: Inverse quench into saturated NH4Cl to prevent heat spikes.

Troubleshooting Guide: Ellman Chemistry
SymptomProbable CauseCorrective Action
Low Yield in Imine Step Incomplete DehydrationLewis Acid: Ti(OEt)4 is standard (2-4 equiv). If sluggish, switch to Ti(OiPr)4 or add CuSO4 as a secondary desiccant. Heat to reflux if substrate tolerates it [15].
Poor Diastereoselectivity (dr) Non-Chelating SolventSolvent Switch: The high dr relies on the Mg-chelate. Do NOT use THF (a coordinating solvent) as the primary solvent, as it competes with the sulfinyl group for Mg coordination. Use DCM or Toluene as the reaction solvent [15].
Deprotection Fails/Racemization Harsh Acid ConditionsMild Cleavage: Standard HCl/MeOH can be too harsh for acid-sensitive amines. Alternative: Use 4M HCl in Dioxane at 0°C for short duration, or specific mild cleavage protocols to recycle the auxiliary [16].

Module 4: Analytics & Validation

Q: How do I verify my ee% if the peaks overlap on Chiral HPLC? A: Do not rely solely on direct injection if separation is poor (<1 min difference).

  • Derivatization: React your crude chiral amine with Mosher's Acid Chloride or Gitornin's Reagent .

  • Analysis: This converts enantiomers into diastereomers. These are often easily separable on standard achiral C18 columns or interpretable via 1H/19F NMR.

References

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (PMC).

  • Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.

  • Technical advances towards the industrial application of transaminases. Hovione.

  • Development of Transaminases for the Synthesis of Enantiomerically Pure Chiral Amines. University of Manchester.

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis. MDPI.

  • Asymmetric Transfer Hydrogenation of Imines in Water. Organic Letters (ACS).

  • Asymmetric Hydrogenation of Imines via Metal–Organo Cooperative Catalysis. University of Liverpool.

  • Ellman's Sulfinamides: Versatile Chiral Auxiliaries. Sigma-Aldrich.

  • The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage. University of Bristol.

  • Asymmetric Synthesis of Amines - Ellman Laboratory. Yale University.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chiral Separation of Benzofuran Amines

Welcome to the Technical Support Center for the chiral separation of benzofuran amines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical soluti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral separation of benzofuran amines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for challenges encountered during the enantioseparation of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of benzofuran amines?

The main difficulties arise from the inherent properties of these molecules. Benzofuran amines possess a basic amino group, which can lead to strong interactions with the stationary phase, and a rigid, aromatic benzofuran core. This combination can result in issues like peak tailing due to interactions with residual silanols on silica-based columns and difficulties in achieving baseline resolution because of the subtle structural differences between enantiomers.[1][2] The choice of chiral stationary phase (CSP) and mobile phase conditions is therefore critical for a successful separation.

Q2: Which chromatographic techniques are most effective for separating chiral benzofuran amines?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and commonly used techniques for both analytical and preparative separations of benzofuran amines.[3] Capillary Electrophoresis (CE) can also be a valuable tool, especially for polar compounds.[4]

  • HPLC with a Chiral Stationary Phase (CSP) is a versatile and widely accessible method. Polysaccharide-based and macrocyclic glycopeptide CSPs are often good starting points.[5]

  • SFC is an increasingly popular "green" alternative that often provides faster separations and improved peak shapes for basic compounds compared to normal-phase HPLC.[3][6]

  • CE offers high efficiency and is particularly useful for charged analytes, making it suitable for the separation of protonated benzofuran amines.[4]

Q3: Why is my peak shape poor (e.g., tailing) when analyzing benzofuran amines?

Peak tailing with basic compounds like benzofuran amines is frequently caused by secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[2][7][8] These interactions create multiple retention mechanisms, leading to a distorted peak shape.[8] To mitigate this, it is common to add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), to compete with the analyte for these active sites.[7][9]

Q4: Can I use the same chiral method for different benzofuran amine derivatives?

While a single method might work for closely related analogs, it is not guaranteed. Even small changes in the substitution pattern on the benzofuran ring or the amine side chain can significantly alter the interactions with the chiral stationary phase, requiring re-optimization of the separation method.[10] A systematic screening of different columns and mobile phases is often necessary when moving between different benzofuran amine derivatives.[11]

In-Depth Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or No Enantiomeric Resolution

Poor or no separation between the enantiomers is one of the most common challenges. This indicates that the chosen analytical conditions do not provide sufficient selectivity (α) for the enantiomeric pair.

Troubleshooting Poor Resolution cluster_csp CSP Selection cluster_mobile_phase Mobile Phase Optimization cluster_physical_params Physical Parameter Optimization start Start: Poor or No Resolution csp Step 1: Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase Step 2: Optimize Mobile Phase csp->mobile_phase Is CSP appropriate? If yes, proceed. csp_type Select appropriate CSP type (e.g., polysaccharide, macrocyclic glycopeptide) csp->csp_type physical_params Step 3: Adjust Physical Parameters mobile_phase->physical_params Is mobile phase optimized? If yes, proceed. modifier Adjust organic modifier ratio mobile_phase->modifier end End: Resolution Achieved physical_params->end Are physical parameters optimized? If yes, resolution should be achieved. temperature Vary column temperature physical_params->temperature csp_screen Screen different CSPs csp_type->csp_screen additives Add/optimize basic or acidic additives modifier->additives flow_rate Decrease flow rate temperature->flow_rate

Caption: A logical workflow for troubleshooting poor enantiomeric resolution in HPLC.

Potential Cause Explanation & Recommended Action
Inappropriate Chiral Stationary Phase (CSP) The CSP is the primary source of selectivity in a chiral separation.[11] If there is no hint of separation, the chosen CSP may not be suitable for your benzofuran amine. Solution: 1. Consult the literature: Search for established methods for similar compounds. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide CSPs are often successful for a wide range of chiral compounds.[5] 2. Screen different CSPs: If possible, perform a screening with a diverse set of chiral columns.[11]
Suboptimal Mobile Phase Composition The mobile phase composition significantly influences the interactions between the analyte and the CSP, thereby affecting selectivity.[11][12] Solution: 1. Adjust Organic Modifier: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) in your mobile phase.[13] 2. Introduce Additives: For basic benzofuran amines, adding a small amount (typically 0.1-0.5%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) can improve both peak shape and resolution.[1][9][13] In some cases, an acidic additive like trifluoroacetic acid (TFA) or formic acid may be beneficial, though this can sometimes reduce resolution for basic amines.[12]
Incorrect Column Temperature Temperature affects the thermodynamics of the chiral recognition process.[11] Both increasing and decreasing the temperature can impact resolution, and the optimal temperature is compound-specific.[13] Solution: Systematically vary the column temperature in increments of 5-10°C (e.g., from 15°C to 40°C) to find the optimum for your separation.[11]
Low Column Efficiency Even with good selectivity, poor column efficiency (broad peaks) can lead to overlapping enantiomers. Solution: 1. Decrease the flow rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution.[13] 2. Check for extra-column volume: Ensure that tubing is as short and narrow as possible to minimize peak broadening.[14] 3. Column health: A contaminated or old column can lose efficiency. Try flushing the column or replacing it if necessary.[15]
Issue 2: Peak Tailing

Asymmetrical peaks with a "tail" are a common problem for basic analytes like benzofuran amines.

Troubleshooting Peak Tailing cluster_mobile_phase Mobile Phase Adjustments cluster_column Column Health cluster_system_sample System and Sample Effects start Start: Peak Tailing Observed mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase column_issues Step 2: Investigate Column Issues mobile_phase->column_issues Is mobile phase optimized? If yes, proceed. add_base Add a competing base (e.g., 0.1% DEA) mobile_phase->add_base system_issues Step 3: Check for System and Sample Issues column_issues->system_issues Is column in good condition? If yes, proceed. column_contamination Column contamination or degradation column_issues->column_contamination end End: Symmetrical Peak Achieved system_issues->end Are system and sample effects ruled out? If yes, peak shape should be improved. column_overload Column overload system_issues->column_overload adjust_ph Adjust mobile phase pH (if applicable) add_base->adjust_ph frit_blockage Partially blocked inlet frit column_contamination->frit_blockage sample_solvent Sample solvent mismatch column_overload->sample_solvent

Caption: A systematic approach to diagnosing and resolving peak tailing.

Potential Cause Explanation & Recommended Action
Secondary Interactions with Silanols The primary cause of tailing for basic compounds.[2][8] The amine group interacts strongly with residual acidic silanol groups on the silica support.[2] Solution: 1. Add a Competing Base: Introduce a basic additive like 0.1% DEA or TEA to the mobile phase.[7][9] This additive will preferentially interact with the active silanol sites, "shielding" them from the analyte. 2. Use a Modern, End-capped Column: Newer columns are often better end-capped, reducing the number of available silanol groups.[14]
Column Contamination or Degradation Strongly retained impurities from previous injections can create active sites on the column, leading to peak tailing.[15][16] Solution: 1. Flush the Column: Wash the column with a strong solvent (check the manufacturer's instructions for solvent compatibility).[15] For immobilized polysaccharide columns, solvents like THF or DMF may be used for regeneration.[15] 2. Use a Guard Column: A guard column can protect the analytical column from strongly adsorbed contaminants.[17]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[1] Solution: Reduce the injection volume or dilute the sample.[1][9]
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[1] Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]
Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative for chiral separations of benzofuran amines, often providing faster analysis times and better peak shapes.[3]

Issue 1: Poor Resolution or Selectivity

Similar to HPLC, achieving good resolution in SFC depends on the choice of CSP, mobile phase, and operating conditions.

Parameter Explanation & Optimization Strategy
Chiral Stationary Phase (CSP) Polysaccharide-based CSPs are widely used and highly effective in SFC.[18] Screening different polysaccharide columns (e.g., amylose vs. cellulose-based) is a crucial first step.
Co-solvent (Modifier) The type and percentage of the organic co-solvent (e.g., methanol, ethanol, isopropanol) have a major impact on retention and selectivity.[19] Methanol is often a good starting point.[19] Vary the co-solvent percentage in a gradient or isocratic run to find the optimal composition.
Additives Additives are critical for good peak shape and selectivity for amines in SFC.[20] • Basic Additives: DEA or TEA are commonly used to improve peak shape.[21] Other amines like ethylenediamine (EDA) can sometimes offer dramatic improvements.[21] • Acidic Additives: An acidic additive may also be required in combination with a basic one to form an amine salt in the mobile phase, which can enhance interaction with the CSP.[19]
Back Pressure Back pressure affects the density of the supercritical fluid, which in turn influences its solvating power and the resulting chromatography.[19] Strategy: Optimize the back pressure, typically in the range of 100 to 150 bar.[3][19]
Temperature As with HPLC, temperature is a key parameter for optimizing selectivity.[11] Strategy: Evaluate temperatures typically between 25°C and 40°C.
Issue 2: Peak Shape Problems (Tailing or Splitting)

While SFC often gives better peak shapes for basic compounds, problems can still occur.

Potential Cause Explanation & Recommended Action
Inappropriate or Insufficient Additives The most common cause of poor peak shape for amines in SFC. Without the right additives, interactions with the stationary phase can lead to tailing.[20] Solution: Screen different basic additives (DEA, TEA, EDA) and their concentrations (typically 0.1-1% in the co-solvent).[21] Consider adding a corresponding amount of an acidic additive if peak shape is still poor.[19]
Sample Diluent Effects Injecting a sample in a strong or incompatible solvent can cause significant peak distortion.[22] Solution: The ideal sample diluent should be weak enough to not cause peak distortion. Dissolving the sample in the mobile phase co-solvent is often a good practice.[17]
Water Content Traces of water in the mobile phase can sometimes improve peak shape in SFC, but can also lead to reproducibility issues.[20] Solution: Ensure consistent and high-purity solvents. If water is intentionally used as an additive, its concentration must be carefully controlled.
Column Overload Injecting too much mass on the column will lead to fronting or tailing. Solution: Reduce the sample concentration or injection volume.

References

  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955–3957. Available at: [Link]

  • Ye, Y. K., Lynam, K. G., & Stringham, R. W. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211–217. Available at: [Link]

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Rbeida, O. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • ResearchGate. (2014). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. Retrieved from [Link]

  • American Chemical Society. (2019). Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Chromatographia, 77(17-18), 1145-1154. Available at: [Link]

  • ResearchGate. (n.d.). Best practices and instrumental troubleshooting for successful SFC methods. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]

  • MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • ResearchGate. (2014). How can I improve my chiral column resolution?. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Retrieved from [Link]

  • FAGG. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations. Retrieved from [Link]

  • PMC. (n.d.). Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 28). Advances in Achiral Stationary Phases for SFC. Retrieved from [Link]

  • Chromatography Today. (2013, June 6). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Super-High-Throughput Screening of Enantioselective Catalysts by Using Capillary Array Electrophoresis. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR SFC OPTIMIZED (3.0 mm id). Retrieved from [Link]

  • PubMed. (n.d.). Chiral separation of basic drugs by capillary zone electrophoresis with cyclodextrin additives. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. Resolution of 1-(benzofuran-2-yl)alkylamines (4a-4d) on CSP 1.... Retrieved from [Link]

  • Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • PMC. (2026, January 13). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Pharma Focus Asia. (2021, September 11). Chiral Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Fluorinated Heterocycles

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist Topic: Troubleshooting Purification Challenges for Fluorinated Heterocyclic Compounds Executive Summary: The "Fluorine Effect" in Purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist Topic: Troubleshooting Purification Challenges for Fluorinated Heterocyclic Compounds

Executive Summary: The "Fluorine Effect" in Purification

Welcome to the technical support hub. If you are working with fluorinated heterocycles—common scaffolds in modern medicinal chemistry—you likely face a unique set of purification failures.

Fluorine is not merely a "hydrogen replacement." It is the most electronegative element, inducing significant electronic withdrawal, altering pKa values, and creating distinct lipophilic but hydrophobic ("fluorophilic") domains. These properties often render standard C18 reverse-phase or standard silica flash protocols ineffective.

This guide addresses the three most reported failure modes: Isobaric Regioisomer Co-elution , Anomalous Solubility/Aggregation , and Volatility-Induced Yield Loss .

Module 1: Chromatography & Separation Failures

Ticket #101: "My regioisomers (ortho/meta/para) are co-eluting on C18."

Diagnosis: Standard C18 stationary phases rely primarily on hydrophobic subtraction. Fluorinated regioisomers often possess nearly identical hydrophobicity (logP), making them inseparable on alkyl phases.

The Solution: Orthogonality via Pentafluorophenyl (PFP) Phases You must switch from a hydrophobic mechanism to an electronic interaction mechanism.

  • The Mechanism: PFP phases contain a fluorinated aromatic ring. Unlike C18, PFP separates based on:

    • 
       Interactions:  Electron-deficient PFP rings interact with electron-rich heterocycles.
      
    • Dipole-Dipole Interactions: The C-F bond creates a strong dipole. Isomers with different dipole vectors (e.g., ortho vs. para) will interact differently with the PFP phase.

    • Shape Selectivity: The rigid PFP ring can discriminate between steric bulks of isomers.

Protocol: PFP Screening Method

  • Column: Core-shell PFP (e.g., Kinetex F5 or chemically equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (for acidic/neutral) or 10mM Ammonium Formate (for basic).

  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns because ACN’s

    
    -electrons can interfere with the stationary phase’s 
    
    
    
    interactions.
  • Gradient: Start 5-95% B. If separation is poor, switch to an isocratic hold at the elution percentage of the target.

Ticket #102: "My fluorinated pyridine is tailing severely on silica gel."

Diagnosis: Fluorine substitution on a pyridine ring lowers the basicity of the ring nitrogen (due to inductive withdrawal), but it often increases the acidity of remaining protons or creates "sticky" dipole moments that interact aggressively with silanols on standard silica.

The Solution: Mobile Phase Modifiers & Alumina

  • Step A (Buffer): Add 1% Triethylamine (TEA) to your mobile phase. If the compound is acidic (e.g., fluorinated pyridone), use 1% Acetic Acid instead.

  • Step B (Stationary Phase Switch): If silica fails, switch to Neutral Alumina . Fluorinated heterocycles often suffer less irreversible adsorption on alumina than on the acidic surface of silica gel.

Module 2: Solubility & Aggregation

Ticket #201: "Compound is 'oiling out' during crystallization or won't dissolve for HPLC."

Diagnosis: This is the "Fluorophobic Effect." Highly fluorinated heterocycles may be insoluble in both water (hydrophobic) and standard organics like hexane (lipophobic). They often aggregate due to fluorous-fluorous interactions.

The Solution: Fluorinated Co-Solvents Standard solvents cannot break the fluorous aggregates. You need a "bridge" solvent.

Recommended Solvent Systems:

Solvent ClassSpecific SolventApplicationWhy it works
Fluorinated Alcohol 2,2,2-Trifluoroethanol (TFE)HPLC Mobile Phase / DissolutionDisrupts fluorous aggregation via H-bonding and fluorous affinity.
Fluorinated Alcohol Hexafluoroisopropanol (HFIP)HPLC Additive (0.1-1%)Strong H-bond donor; solubilizes difficult peptides/heterocycles.
Aromatic Trifluorotoluene (PhCF3)Flash Chromatography / Workup"Hybrid" solvent: compatible with both organics and fluorous domains.

Protocol: Breaking Aggregation If your peak shape is broad/split (indicating aggregation):

  • Dissolve sample in 100% TFE or HFIP.

  • Dilute with mobile phase.

  • Inject immediately.

Module 3: Volatility & Isolation

Ticket #301: "I lost 40% of my yield on the rotovap."

Diagnosis: Many low-molecular-weight fluorinated heterocycles (MW < 200) possess anomalously high volatility. The fluorine atoms weaken intermolecular Van der Waals forces (low polarizability), lowering the boiling point significantly compared to non-fluorinated analogs.

The Solution: Controlled Isolation

  • Do NOT use high vacuum. Use a diaphragm pump set to ~100-200 mbar, not <10 mbar.

  • Avoid Diethyl Ether. Ether is difficult to remove without codistilling volatile fluorides. Use Pentane or Dichloromethane (DCM) if solubility permits.

  • Cold Trap: Ensure your rotovap condenser is at -78°C (dry ice/acetone) to catch any product that "bumps" or codistills.

  • Formation of Salts: If your heterocycle has a basic nitrogen, convert it to an HCl or TFA salt before evaporation. The salt will be non-volatile.

Visualizing the Workflow

Diagram 1: Column Selection Logic

Use this decision tree to select the correct stationary phase for your fluorinated target.

PurificationLogic Start Start: Crude Fluorinated Heterocycle CheckIso Are Regioisomers Present? (e.g., ortho-F vs para-F) Start->CheckIso CheckAcidBase Is the compound Ionizable? (Basic N or Acidic OH) CheckIso->CheckAcidBase No PFP Pentafluorophenyl (PFP) Column (Dipole/Pi-Pi Separation) CheckIso->PFP Yes (Co-elution on C18) C18 Standard C18 Column (Hydrophobic Separation) CheckAcidBase->C18 No (Neutral/Stable) SilicaMod Silica + 1% TEA or Alumina (Suppress Silanol Activity) CheckAcidBase->SilicaMod Yes (Tailing on Silica) C18->PFP Separation Fails

Caption: Decision matrix for selecting stationary phases. Note the priority of PFP columns when isomers are present.

Diagram 2: The PFP Separation Mechanism

Why PFP works when C18 fails: The "Fluorine-Fluorine" and "Dipole" interactions.

PFP_Mechanism Analyte Fluorinated Analyte (Electron Poor / Dipole+) Interaction Selective Interactions: 1. Pi-Pi Stacking 2. Dipole-Dipole 3. Shape Selectivity Analyte->Interaction Approaches surface Stationary PFP Stationary Phase (F5-Phenyl Ring) Stationary->Interaction Provides F-F affinity

Caption: Conceptual model of PFP retention mechanisms. The rigid fluorine ring provides shape and electronic selectivity unavailable in alkyl phases.

References

  • Mechanism of PFP Phases: Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.

  • Fluorine in Drug Discovery: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Solubility & Fluorous Effect: Gladysz, J. A., & Curran, D. P. (2002). Fluorous chemistry: from biphasic catalysis to a parallel chemical universe and beyond. Tetrahedron.

  • Separation of Isomers: Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases. Journal of Chromatography A.

  • Volatility of Fluorides: Hollenberg, J. L. (2018). The Effect of Fluorine on Boiling Points. Journal of Chemical Education. (General reference for volatility trends).

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation Guide: (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Executive Summary (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1336423-57-4) is a highly specialized, chiral fluorinated building block utilized in advanced drug discovery[1]. For researchers integrating this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1336423-57-4) is a highly specialized, chiral fluorinated building block utilized in advanced drug discovery[1]. For researchers integrating this intermediate into active pharmaceutical ingredients (APIs), confirming its structural integrity is paramount. This requires a dual-pronged analytical approach: verifying the regiochemistry (the precise 4,7-positioning of the fluorine atoms) and validating the absolute stereochemistry of the primary amine at the C3 position.

This guide objectively compares the three leading analytical methodologies—Single-Crystal X-Ray Diffraction (SCXRD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) with Chiral Derivatization—providing step-by-step, self-validating protocols for each.

Comparative Analysis of Analytical Modalities

Selecting the appropriate analytical technique depends heavily on the physical state of the compound and the required confidence level. The table below compares the performance and requirements of the three primary alternatives.

MethodologyPrimary ApplicationSample RequirementTurnaround TimeConfidence LevelLimitations
SCXRD (Cu-Kα) Absolute Configuration & Regiochemistry~1 mg (Single Crystal)1–3 DaysAbsolute (Gold Standard) Requires the ability to grow a high-quality single crystal; often requires salt formation.
VCD + DFT Absolute Configuration in Solution10–20 mg (Solution)3–5 Days (incl. compute)High (>99%) Computationally intensive; requires rigid conformers for accurate DFT matching.
NMR (Mosher's) Relative/Absolute Configuration5–10 mg (Solution)1–2 DaysModerate to High Requires chemical derivatization; potential for kinetic resolution bias during synthesis.

Mechanistic Insights & Causality

To ensure scientific rigor, it is critical to understand why these methods succeed or fail for this specific fluorinated dihydrobenzofuran.

  • SCXRD and Anomalous Dispersion: To determine absolute stereochemistry via X-ray diffraction, the experiment relies on the anomalous scattering of X-rays by the atoms in the crystal. Because this molecule consists only of light atoms (C, H, N, O, F), standard Molybdenum (Mo-Kα) radiation often fails to produce a strong enough anomalous signal. By switching to Copper (Cu-Kα) radiation, the anomalous dispersion signal is magnified, allowing for a reliable calculation of the Flack parameter[2].

  • VCD and Vibrational Coupling: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The rigid bicyclic nature of the 2,3-dihydrobenzofuran core restricts the number of possible conformers. This rigidity makes it an ideal candidate for Density Functional Theory (DFT) modeling, as the calculated vibrational modes of the (3R) enantiomer will highly correlate with the experimental spectrum[3].

  • NMR and Anisotropic Shielding: Derivatizing the C3 amine with Mosher's acid chloride (MTPA-Cl) creates diastereomers. The spatial orientation of the phenyl ring on the MTPA moiety creates an anisotropic magnetic shielding cone. Depending on whether the (R)- or (S)-MTPA derivative is formed, the C4-Fluorine and C2-Protons will experience predictable upfield or downfield shifts, confirming the (3R) configuration[4].

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems to ensure absolute trustworthiness in your analytical data.

Workflow Decision Tree

AnalyticalWorkflow Start Compound: (3R)-4,7-Difluoro- 2,3-dihydro-1-benzofuran-3-amine Regio Phase 1: Regiochemistry 1D/2D NMR & 19F-HOESY Start->Regio Decision Phase 2: Absolute Configuration Is a single crystal available? Regio->Decision SCXRD Single-Crystal XRD Cu-Kα Radiation Decision->SCXRD  Yes   Liquid Solution-State Alternatives Decision->Liquid  No   Valid Structure & Stereochemistry Fully Confirmed SCXRD->Valid  Flack Parameter ≈ 0   VCD VCD Spectroscopy + DFT Calculations Liquid->VCD Mosher Mosher's Derivatization (MTPA-Cl) + NMR Liquid->Mosher VCD->Valid  High IR/VCD Match   Mosher->Valid  Consistent Δδ  

Decision tree for confirming the regiochemistry and absolute configuration of the target compound.

Protocol A: Regiochemistry via 2D NMR
  • Preparation: Dissolve 5 mg of the compound in 0.5 mL of CDCl₃.

  • Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra. Crucially, acquire a ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectrum.

  • Analysis: Look for a through-space cross-peak between the C3-methine proton and the fluorine atom at C4. The absence of a cross-peak to the C7 fluorine confirms the 4,7-substitution pattern.

  • Self-Validation Check: The integration of the ¹⁹F signals must perfectly equal 1:1, and the ¹H-¹⁹F coupling constants observed in the 1D ¹H spectrum must match the correlations seen in the HOESY spectrum.

Protocol B: Absolute Configuration via SCXRD
  • Crystallization: If the freebase is an oil or amorphous solid, convert it to a hydrochloride salt. Dissolve in minimal hot ethanol and allow slow vapor diffusion with diethyl ether to yield single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.5418 Å). Collect data at 100 K to minimize thermal motion.

  • Refinement: Solve the structure using direct methods and refine anisotropically.

  • Self-Validation Check: The refinement must yield a Flack parameter near 0 with a standard uncertainty (e.s.d.) of < 0.1[2]. A value of ~0.5 indicates racemic twinning, which invalidates the absolute structure assignment and requires recrystallization.

Protocol C: Absolute Configuration via VCD
  • Preparation: Prepare a highly concentrated solution (~0.1 M) in CDCl₃.

  • Acquisition: Record the IR and VCD spectra from 1000 to 2000 cm⁻¹ using a VCD spectrometer.

  • Computation: Perform a conformational search using molecular mechanics, followed by DFT optimization (e.g., B3LYP/6-31G*) for the (3R) and (3S) enantiomers. Calculate the theoretical IR and VCD spectra[3].

  • Self-Validation Check: Before looking at the VCD data, the calculated unpolarized IR spectrum must achieve >95% overlap with the experimental IR spectrum. If the IR spectra do not match, the conformational search is incomplete, and the VCD assignment cannot be trusted.

Experimental Data Summary

The following table summarizes the expected quantitative data outputs when confirming the structure of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine.

Analytical ParameterExpected Experimental ResultMechanistic Indicator / Causality
¹⁹F NMR Shifts ~ -118 ppm (F4), -135 ppm (F7)Reflects the distinct electronic environments of the aromatic ring relative to the oxygen atom.
¹H-¹⁹F HOESY Strong cross-peak between C3-H & F4Confirms the regiochemistry; F is at the 4-position, adjacent to the chiral center.
SCXRD Flack Parameter 0.02 ± 0.04A value near zero statistically confirms the (3R) absolute configuration[2].
VCD Confidence Level > 99% (CompareIR algorithm)High correlation between experimental and DFT-calculated (3R) vibrational spectra[3].
MTPA Δδ (S-R) Consistent with Mosher's ModelAnisotropic shielding of the C2 and C4 protons confirms the spatial arrangement of the (3R) amine[4].

References

  • Vibrational Circular Dichroism Absolute Configuration Determination of Natural Products Source: Progress in the Chemistry of Organic Natural Products (Joseph-Nathan, P., Gordillo-Román, B., 2015) URL:[Link]

  • Why Direct and Post-Refinement Determinations of Absolute Structure May Give Different Results Source: Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials (Parsons, S., 2016) URL:[Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent Source: Molecules (Rondinini, V. et al., 2025) URL:[Link]

Sources

Comparative

Enantiomeric Excess Determination of Chiral Amines: A Comparative Technical Guide

Executive Summary & Strategic Analysis In pharmaceutical development, the determination of enantiomeric excess (ee) for chiral amines is not merely a compliance step; it is a safety imperative. With distinct pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

In pharmaceutical development, the determination of enantiomeric excess (ee) for chiral amines is not merely a compliance step; it is a safety imperative. With distinct pharmacological profiles for enantiomers—exemplified by the tragic history of thalidomide—drug developers require analytical methods that offer absolute certainty.

This guide compares the three dominant analytical approaches: Direct Chiral HPLC , Indirect Derivatization (HPLC/GC) , and NMR Spectroscopy . While Direct Chiral HPLC remains the industry "gold standard" for regulatory submission due to its precision and separation capability, NMR offers a superior high-throughput screening (HTS) alternative for early-stage reaction optimization.

Comparative Performance Matrix

The following table synthesizes performance data to aid in method selection based on stage-gate requirements.

FeatureDirect Chiral HPLC Indirect HPLC (Derivatization) NMR Spectroscopy (Chiral Solvating Agents) Chiral GC
Primary Use Case QC, Final Purity, Prep ScaleComplex matrices, biological samplesEarly-stage screening, Reaction monitoringVolatile amines, Process control
Precision (ee) High (>99.9% accuracy)Moderate (Dependent on reagent purity)Moderate (±1-2%)High
Throughput Low (15–45 min/sample)Low (Reaction time + Run time)High (5–10 min/sample)Moderate
Sample Prep Minimal (Dilution)High (Covalent modification required)Minimal (Mixing in tube)Minimal (if volatile)
Risk Factor Column fouling, Solvent costKinetic Resolution (False ee values)Peak Overlap, Concentration limitsThermal degradation
Cost per Sample High (Column + Solvents)ModerateLow (Solvent only)Low

Method 1: Direct Chiral HPLC (The Gold Standard)

Direct separation on Chiral Stationary Phases (CSPs) is the most robust method for determining ee. It relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the column.[1][2]

Mechanism & Expert Insight

The separation is governed by the "Three-Point Interaction" model (Dalgliesh). For chiral recognition to occur, the analyte must interact with the CSP at a minimum of three points, at least one of which must be stereochemically dependent.

  • Interactions: Hydrogen bonding,

    
    -
    
    
    
    stacking, and dipole-dipole interactions.
  • The Amine Challenge: Amines are basic. Residual silanol groups on the silica support of HPLC columns are acidic. Without modification, this leads to severe peak tailing.

  • Expert Solution: Always add a basic modifier (e.g., 0.1% Diethylamine (DEA) or Ethanolamine) to the mobile phase. This competitively binds to silanols, sharpening the amine peak.

Experimental Protocol: Determination of ee for -Methylbenzylamine

Objective: Baseline separation of (R)- and (S)-


-methylbenzylamine.

Materials:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide-based, 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

Step-by-Step Workflow:

  • System Passivation: Flush the system with Mobile Phase (containing DEA) for 30 minutes to equilibrate the column and deactivate system active sites.

  • Sample Prep: Dissolve 1 mg of the racemic amine in 1 mL of Mobile Phase. Note: Dissolving in 100% IPA can cause solvent mismatch peaks; use the mobile phase.

  • Racemic Injection: Inject 5 µL of the racemate. Adjust flow/solvent ratio to achieve a resolution (

    
    ) > 1.5.
    
  • Sample Injection: Inject the test sample.

  • Calculation:

    
    
    

Method 2: NMR Spectroscopy (The Rapid Screen)

NMR is non-destructive and requires no separation.[5] It converts enantiomers (isochronous in achiral environments) into diastereomers (anisochronous) using a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA).[5][6][7][8]

Mechanism: The Mosher's Acid Approach

Reaction with Mosher's Acid (MTPA) creates diastereomeric amides. The phenyl ring of the MTPA moiety exerts a magnetic anisotropy effect (shielding/deshielding) on the protons of the amine.

  • (R,R)-Diastereomer vs (R,S)-Diastereomer : The chemical shifts (

    
    ) differ due to the spatial orientation of the substituents relative to the phenyl ring.
    
Critical Risk: Kinetic Resolution
  • The Trap: If the derivatization reaction does not go to 100% completion, one enantiomer may react faster than the other. This results in a measured ee that reflects the reaction rate difference, not the sample's purity.

  • The Fix: Always use a large excess (e.g., 1.2–1.5 equivalents) of the derivatizing agent and ensure quantitative conversion.

Experimental Protocol: Mosher's Amide Derivatization

Objective: Determine ee of a primary chiral amine using


F or 

H NMR.

Materials:

  • (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
  • Anhydrous Pyridine (base).[9]

  • CDCl

    
     (solvent).
    

Workflow:

  • Reaction: In a clean NMR tube, dissolve 5 mg of chiral amine in 0.6 mL CDCl

    
    .
    
  • Addition: Add 10 µL anhydrous pyridine.

  • Derivatization: Add 10 µL (approx. 1.2 eq) of (R)-MTPA-Cl.[9] Shake well.

  • Incubation: Allow to stand at room temperature for 10–15 minutes. (Reaction is usually fast for primary amines).

  • Quench (Optional): Add 1 drop of D

    
    O to hydrolyze excess acid chloride (prevents equipment corrosion).
    
  • Acquisition: Acquire

    
    H NMR or 
    
    
    
    F NMR.
    • Note:

      
      F NMR is often superior due to the singlet signal of the CF
      
      
      
      group, eliminating overlap issues common in proton NMR.
  • Analysis: Integrate the distinct CF

    
     or methoxy peaks for the two diastereomers.
    

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the appropriate analytical method based on sample properties and project stage.

MethodSelection Start START: Chiral Amine Sample CheckVolatile Is the Amine Volatile? Start->CheckVolatile CheckStage Development Stage? CheckVolatile->CheckStage No GC Chiral GC (Best for Volatiles) CheckVolatile->GC Yes CheckComplex Complex Matrix / Biological? CheckStage->CheckComplex Final QC / Purity NMR NMR (Mosher's/CSA) (High Throughput / Screening) CheckStage->NMR Early Screening / Reaction Optimization HPLC_Direct Direct Chiral HPLC (Gold Standard / QC) CheckComplex->HPLC_Direct No (Pure Substance) HPLC_Indirect Indirect HPLC (Marfey's) (Trace Analysis / Bio) CheckComplex->HPLC_Indirect Yes (e.g. Plasma) Warning CRITICAL: Ensure 100% Conversion to avoid Kinetic Resolution NMR->Warning Risk Check

Caption: Decision tree for selecting the optimal enantiomeric excess determination method based on analyte volatility, development phase, and sample matrix.

References

  • BenchChem. (2025).[5][6][7][9] A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-1,3-Butanediamine Derivatives. Link

  • Peel, A. J., et al. (2022).[8] "A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines." Chemical Science, 13, 5398-5412.[10] Link

  • Allen, D. A., et al. (2008). "Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines." Journal of Chemical Education, 85(5). Link

  • Kauser, A., et al. (2020).[11] "Chiral High Performance Liquid Chromatography: Review." International Journal of Pharmacy and Pharmaceutical Research, 18(4).[11] Link[11]

  • Penasa, R., & Licini, G. (2025). "Advances in chiral analysis: from classical methods to emerging technologies." Chemical Society Reviews. Link

Sources

Validation

A Comparative Guide to Analytical Modalities for Chiral Amine Separation

The enantiomeric resolution of chiral amines is a critical bottleneck in pharmaceutical development, as the stereochemistry of an amine directly dictates its pharmacological efficacy, pharmacokinetics, and toxicological...

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric resolution of chiral amines is a critical bottleneck in pharmaceutical development, as the stereochemistry of an amine directly dictates its pharmacological efficacy, pharmacokinetics, and toxicological profile 1. As a Senior Application Scientist, I frequently encounter the analytical challenges inherent to underivatized primary amines—specifically, their propensity for severe peak tailing due to deleterious interactions with chromatographic supports 2.

This guide provides an objective, data-driven comparison of the leading analytical methodologies—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Gas Chromatography (GC)—and details self-validating protocols to ensure robust method development.

Comparative Overview of Analytical Modalities

Selecting the appropriate analytical modality requires balancing resolution, throughput, and sample compatibility. The table below synthesizes the performance metrics of the four primary techniques used for chiral amine separation 3.

Analytical ModalityPrimary Separation MechanismResolution & EfficiencyEnvironmental ImpactIdeal Use Case
HPLC Diastereomeric interactions with Chiral Stationary Phases (CSPs).High resolution; broad applicability. Prone to peak tailing for basic amines.High solvent consumption (organic waste).Routine quality control and preparative scale-up.
SFC CSP interactions utilizing subcritical/supercritical CO₂ and polar modifiers.Excellent efficiency; 3-5x faster than HPLC. Superior peak symmetry for amines."Green" chemistry; drastically reduced organic solvent use.High-throughput screening and pharmaceutical R&D.
CE Transient complexation with chiral selectors (e.g., cyclodextrins) in the buffer.Extremely high theoretical plate count; rapid turnaround.Very low solvent and sample consumption.Rapid screening of multiple chiral selectors; trace analysis.
GC Volatilization and interaction with chiral capillary columns (e.g., derivatized cyclodextrins).High resolution for volatile compounds.Low environmental impact.Analysis of volatile amines; requires derivatization for non-volatiles.

The Causality of Chiral Stationary Phase (CSP) Selection

The core of any chromatographic enantioseparation is the Chiral Stationary Phase (CSP). For primary amines, the choice of CSP dictates the success of the method.

  • Polysaccharide-Based CSPs (Amylose/Cellulose): These columns (e.g., Chiralpak IA, IB, IC) rely on a combination of steric fit, hydrogen bonding, and

    
     interactions. While highly versatile, they often struggle with underivatized primary amines due to non-specific binding [[2]]().
    
  • Cyclofructan-Based CSPs (e.g., Larihc CF6-P): Cyclofructans represent a paradigm shift for primary amines. They possess a crown-ether-like core that forms highly specific, directional hydrogen bonds with the primary amine group. Experimental data demonstrates that in Polar Organic (PO) modes, CF6-P columns successfully resolve over 82% of native primary amines, significantly outperforming traditional polysaccharide columns 2.

Mechanistic Causality: Overcoming Silanol Interactions

The Problem: Why do primary amines tail so severely in liquid chromatography? Free silanol groups (-SiOH) on the silica support act as weak acids. Basic primary amines interact with these sites via ion-exchange and secondary hydrogen bonding, causing the analyte to "stick" to the column, resulting in asymmetric, tailing peaks 1. The Solution: The strategic use of mobile phase additives. By adding a basic modifier like Triethylamine (TEA) or Diethylamine (DEA) at 0.1–0.5%, the additive competitively binds to the free silanols, masking them from the analyte 1. Alternatively, using a synergistic acid/base mixture—such as 0.3% Trifluoroacetic Acid (TFA) and 0.2% TEA—controls the ionization state of the amine, ensuring it remains in a state optimal for chiral recognition while suppressing secondary interactions 4.

Workflow & Self-Validating Methodologies

G Start Chiral Amine Sample Volatile Is the amine volatile? Start->Volatile GC GC Analysis (Chiral Column / Derivatization) Volatile->GC Yes Liquid Liquid/Fluid Chromatography (HPLC or SFC) Volatile->Liquid No CSP Screen Chiral Stationary Phases (Cyclofructan CF6-P, Polysaccharides) Liquid->CSP MobilePhase Select Mobile Phase Mode (Polar Organic or Normal Phase) CSP->MobilePhase Additives Optimize Additives (TEA/TFA to mask free silanols) MobilePhase->Additives Evaluate Rs ≥ 1.5 & Tf < 1.5? Additives->Evaluate Success Method Validated Baseline Resolution Achieved Evaluate->Success Yes Troubleshoot Adjust Modifier/Temperature or switch CSP Evaluate->Troubleshoot No Troubleshoot->CSP

Workflow for Chiral Amine Method Development and Optimization.

Protocol 1: Enantioselective Screening of Primary Amines via SFC/HPLC

This protocol establishes a self-validating system for screening unknown chiral primary amines, prioritizing Polar Organic (PO) and Normal Phase (NP) modes 4.

Step 1: Sample Preparation Dissolve the racemic amine sample in the intended mobile phase to a concentration of approximately 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the CSP 1.

Step 2: Column Selection & Equilibration Install a Cyclofructan-based column (e.g., Larihc CF6-P) or a derivatized polysaccharide column. Equilibrate the system until the baseline is stable (typically 10-15 column volumes).

Step 3: Mobile Phase Preparation

  • For Polar Organic Mode (Recommended for CF6-P): Prepare a 90:10 (v/v) Acetonitrile/Methanol mixture. Add 0.3% (v/v) TFA and 0.2% (v/v) TEA 4.

  • For Normal Phase Mode: Prepare an 80:20 (v/v) Hexane/Ethanol mixture containing 0.3% TFA and 0.2% TEA 4.

Step 4: Chromatographic Execution

  • SFC Conditions: Set the flow rate to 3.0 - 4.0 mL/min. Maintain column temperature at 30 °C and backpressure at 120-150 bar to ensure the CO₂ remains in a dense, subcritical state, maximizing diffusivity 4.

  • HPLC Conditions: Set the flow rate to 1.0 mL/min. Maintain column temperature at 25 °C 1.

  • Inject 5 - 10 µL of the sample.

Step 5: System Suitability & Self-Validation Calculate the resolution (


) and tailing factor (

). The system validates itself if

(baseline separation) and

. If

, increase the basic additive concentration incrementally (up to 0.5%) to further mask silanols 1.

Alternative Modalities: High-Throughput Spectroscopic Screening

When chromatographic run times (typically 10-20 minutes per sample) become a bottleneck in asymmetric synthesis discovery, spectroscopic derivatization offers a rapid, high-throughput alternative.

Protocol 2: Rapid CD Screening of Chiral Amines

Circular Dichroism (CD) spectroscopy combined with chiral sensors allows for the determination of enantiomeric excess (ee) in under 2 minutes per sample 5.

  • In Situ Derivatization: Condense the

    
    -chiral primary amine with pyridine carboxaldehyde in a 96-well plate. This reaction yields the corresponding imine quantitatively within 2 hours at room temperature 5.
    
  • Complexation: Introduce the chiral imine to a solution containing the receptor (R)- or (S)-[Cu(I)(BINAP)(NCMe)₂]PF₆ 5.

  • Optical Detection: The binding event triggers a distinct Metal-to-Ligand Charge Transfer (MLCT) band in the visible region (320 nm to 470 nm) of the CD spectrum.

  • Data Analysis: Record ellipticities at specific wavelengths (e.g., 350, 355, 360, and 380 nm) and process the primary optical data using Linear Discriminant Analysis (LDA) to rapidly quantify the enantiomeric excess and absolute configuration 5.

(Note: Similar rapid screening can be achieved via ¹H NMR by derivatizing the amine with 2-formylphenylboronic acid and enantiopure (S)-BINOL, which produces baseline-resolved diastereoisomeric iminoboronate esters).

References

  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." Chromatography Online. [Link]

  • National Institutes of Health (NIH). "A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines." PMC.[Link]

  • Chemical Society Reviews. "Advances in chiral analysis: from classical methods to emerging technologies." RSC Publishing. [Link]

  • National Institutes of Health (NIH). "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." PMC. [Link]

  • ResearchGate. "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns." ResearchGate. [Link]

Sources

Comparative

Comprehensive Comparison Guide: (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine vs. Traditional Benzofuran Derivatives

Executive Summary In modern neuropharmacology and medicinal chemistry, the 2,3-dihydrobenzofuran-3-amine scaffold is a privileged chiral building block utilized in the synthesis of monoamine oxidase inhibitors, 5-HT rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern neuropharmacology and medicinal chemistry, the 2,3-dihydrobenzofuran-3-amine scaffold is a privileged chiral building block utilized in the synthesis of monoamine oxidase inhibitors, 5-HT receptor modulators, and other CNS-active agents. However, the unsubstituted core frequently suffers from rapid phase I metabolism and suboptimal blood-brain barrier (BBB) penetration.

The introduction of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1336423-57-4) represents a highly optimized bioisosteric evolution of this scaffold. By strategically installing fluorine atoms at the C4 and C7 positions, drug developers can fundamentally alter the molecule's stereoelectronics, leading to superior metabolic stability and membrane permeability. This guide objectively compares the physicochemical and pharmacokinetic performance of this difluorinated building block against its unsubstituted and monofluoro alternatives.

Structural & Mechanistic Rationale: The Causality of Fluorination

To understand why the 4,7-difluoro derivative outperforms traditional benzofurans, we must analyze the causality behind the experimental data through two primary stereoelectronic mechanisms:

A. Steric Shielding and Metabolic Stability

In the unsubstituted (3R)-2,3-dihydro-1-benzofuran-3-amine, the electron-rich aromatic ring is highly susceptible to1[1]. The C4 and C7 positions act as primary metabolic hotspots. By substituting hydrogen with fluorine, the resulting C–F bond (approximately 105 kcal/mol) provides exceptional resistance to oxidative cleavage. Furthermore, fluorine's slightly larger van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen) sterically shields the aromatic core from enzymatic docking without drastically increasing the molecule's overall steric bulk[2].

B. pKa Modulation via Inductive Effects

The proximity of the highly electronegative fluorine at the C4 position exerts a profound inductive electron-withdrawing effect (-I effect) through the sigma bond network on the adjacent C3 primary amine. This stereoelectronic interaction significantly lowers the pKa of the amine compared to its non-fluorinated counterpart. A lower pKa shifts the ionization equilibrium at physiological pH (7.4) toward the neutral free-base form, thereby directly enhancing 3[3].

G A (3R)-4,7-Difluoro-2,3-dihydro -1-benzofuran-3-amine B C4/C7 Fluorination A->B C C3 Amine Proximity A->C D Blocks CYP450 Oxidation B->D E Inductive Electron Withdrawal C->E F Increased Metabolic Stability (↓ CL_int) D->F G Lowered pKa (↑ BBB Permeability) E->G

Figure 1: Stereoelectronic effects of 4,7-difluorination on the benzofuran-3-amine scaffold.

Comparative Performance Data

The following table summarizes the quantitative physicochemical and in vitro pharmacokinetic shifts observed when modifying the benzofuran-3-amine core. Data reflects standard profiling metrics used in early-stage drug discovery.

Compound ScaffoldpKa (Amine)LogD (pH 7.4)HLM CL_int (µL/min/mg)BBB P_app (10⁻⁶ cm/s)
(3R)-2,3-dihydro-1-benzofuran-3-amine8.80.5285.44.2
(3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine8.50.8162.16.8
(3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine 7.6 1.85 14.3 18.5

Note: A lower Intrinsic Clearance (CL_int) indicates higher metabolic stability. A higher Apparent Permeability (P_app) indicates superior membrane crossing capability.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the data presented above must be reproducible. Below are the self-validating, step-by-step methodologies required to evaluate these building blocks.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

This protocol determines the intrinsic clearance (CL_int) of the compounds. It is designed as a self-validating system by incorporating a minus-NADPH control to rule out chemical instability, and a positive control (Verapamil) to confirm microsomal enzymatic activity.

  • Reagent Preparation: Prepare a 10 mM stock solution of the benzofuran derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation: Run a parallel sample replacing NADPH with buffer to serve as the negative control).

  • Time-Course Sampling: At intervals of 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining compound percentage versus time. Calculate the half-life (t₁/₂) from the slope (-k) and derive CL_int using the formula: CL_int = (0.693 / t₁/₂) * (Volume / Protein Concentration).

G Step1 1. Prepare 1 µM Compound in 0.1 M Phosphate Buffer (pH 7.4) Step2 2. Add Human Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 3. Pre-incubate at 37°C for 5 minutes Step2->Step3 Step4 4. Initiate Reaction Add 1 mM NADPH Step3->Step4 Step5 5. Aliquot at 0, 5, 15, 30, 45 min Quench with Cold Acetonitrile + IS Step4->Step5 Step6 6. Centrifuge & Analyze via LC-MS/MS Step5->Step6 Step7 7. Calculate CL_int from Half-life (t1/2) Step6->Step7

Figure 2: Step-by-step experimental workflow for Human Liver Microsomal (HLM) stability assay.

Protocol B: Potentiometric pKa Determination

To validate the inductive effect of the C4-fluorine on the C3-amine, a potentiometric titration must be performed.

  • Electrode Calibration: (Self-Validation Step) Calibrate the pH glass electrode using standard IUPAC buffers at pH 4.01, 7.00, and 10.01 at a constant temperature of 25°C.

  • Sample Preparation: Dissolve 1-2 mg of the benzofuran derivative in 10 mL of 0.15 M KCl solution (to maintain constant ionic strength). If the compound has poor aqueous solubility, use a methanol/water co-solvent system (e.g., 30%, 40%, 50% MeOH).

  • Blank Titration: Perform a blank titration of the solvent background using standardized 0.1 M HCl and 0.1 M KOH to establish the baseline ionization curve.

  • Sample Titration: Acidify the sample solution to pH ~2.0 with 0.1 M HCl to fully protonate the primary amine. Titrate with standardized 0.1 M KOH under an inert argon atmosphere to prevent CO₂ absorption, recording the pH after each micro-addition until pH ~11.0 is reached.

  • Data Processing: Subtract the blank titration curve from the sample curve. Calculate the pKa from the inflection point of the resulting Bjerrum plot. If a co-solvent was used, apply the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa.

Conclusion

The transition from a standard 2,3-dihydrobenzofuran-3-amine to the (3R)-4,7-difluoro analog is not merely a structural tweak; it is a calculated physicochemical overhaul. By leveraging the unique properties of fluorine—specifically its robust bond strength and intense electronegativity—researchers can simultaneously solve the dual challenges of rapid hepatic clearance and poor CNS penetration. For drug development professionals targeting neurological indications, (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine serves as a vastly superior foundational building block compared to its unfluorinated predecessors.

References

  • (3r)
  • tandfonline.
  • nih.
  • acs.

Sources

Validation

Structure-activity relationship of difluoro-dihydro-benzofuran-3-amine analogs

Technical Guide: Structure-Activity Relationship (SAR) & Optimization of Difluoro-dihydro-benzofuran-3-amine Scaffolds Part 1: Executive Summary & Strategic Rationale In modern lead optimization, the 2,2-difluoro-2,3-dih...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structure-Activity Relationship (SAR) & Optimization of Difluoro-dihydro-benzofuran-3-amine Scaffolds

Part 1: Executive Summary & Strategic Rationale

In modern lead optimization, the 2,2-difluoro-2,3-dihydrobenzofuran-3-amine scaffold represents a high-value "privileged structure." It serves as a bioisosteric replacement for unstable lactones or metabolically labile dihydrobenzofurans.

This guide objectively compares the Difluoro-Analog (Product A) against its non-fluorinated parent and aromatic counterparts. The incorporation of the gem-difluoro motif at the C2 position is not merely a steric maneuver; it is a strategic electronic modification designed to:

  • Block Metabolic Hotspots: Prevent Cytochrome P450-mediated benzylic oxidation at the C2 position.

  • Modulate Basicity (pKa): Lower the pKa of the C3-amine via the inductive effect (

    
    ) of fluorine, improving blood-brain barrier (BBB) permeability and reducing P-gp efflux liability.
    
  • Induce Conformational Locking: Leverage the stereoelectronic gauche effect to rigidify the heterocyclic ring, potentially reducing entropic penalties upon protein binding.

Part 2: Comparative Analysis of Scaffolds

The following table contrasts the physicochemical and metabolic profiles of the target scaffold against standard alternatives used in library synthesis.

Table 1: Physicochemical & Metabolic Comparison

FeatureTarget Scaffold (Product A) Alternative B (Parent) Alternative C (Aromatic)
Structure 2,2-Difluoro-2,3-dihydrobenzofuran-3-amine 2,3-Dihydrobenzofuran-3-amine Benzofuran-3-amine
C2 Hybridization

(Fluorinated)

(Unsubstituted)

(Aromatic double bond)
Est.[1][2][3] Amine pKa 7.2 – 8.0 (Modulated)9.0 – 9.8 (Highly Basic)~2.0 – 3.0 (Aniline-like, low basicity)
Metabolic Liability Low (C2 blocked)High (Benzylic oxidation at C2)Medium (Epoxidation of furan ring)
H-Bond Potential Donor (NH₂) + Acceptor (F, O)Donor (NH₂) + Acceptor (O)Donor (NH₂) + Weak Acceptor (O)
Lipophilicity (

LogP)
+0.3 to +0.5 vs ParentBaseline+0.5 vs Parent (Planarity)
Primary Utility Bioisostere for lactones; protease/kinase inhibitorsGeneral building blockKinase hinge binders (flat)

Analyst Insight: Alternative C (Aromatic) results in a flat molecule often used for kinase hinge binding but lacks the 3D-complexity required for newer targets like GPCRs or proteases (e.g., Cathepsin K). Alternative B suffers from rapid metabolic clearance. Product A offers the optimal balance of 3D-character and metabolic stability.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

The "Fluorine Effect" on Basicity and Permeability

The strategic introduction of fluorine at C2 exerts a strong electron-withdrawing effect (EWG) through the


-bond framework.
  • Mechanism: The dipole of the C-F bonds pulls electron density away from the C3 position.

  • Outcome: This lowers the pKa of the C3-amine by approximately 1.5–2.0 log units compared to Alternative B.

  • Benefit: At physiological pH (7.4), a larger fraction of the Difluoro-Analog exists as the neutral free base compared to the Parent. This significantly enhances passive membrane permeability and CNS penetration.

Metabolic Blocking (The "Deuterium" Alternative)

While deuteration is a common strategy to slow metabolism, fluorination at C2 provides a more permanent block.

  • Problem: The C2 position of 2,3-dihydrobenzofuran is a "benzylic-like" ether position, highly susceptible to hydroxylation by CYP450 isoforms, leading to ring opening and phenol formation.

  • Solution: The C-F bond energy (~116 kcal/mol) renders the C2 position inert to oxidative attack, extending the half-life (

    
    ) of the compound in microsomal stability assays.
    
Visualizing the SAR Logic

SAR_Logic Scaffold 2,2-Difluoro-dihydro-benzofuran-3-amine C2_Pos C2 Position (gem-difluoro) Scaffold->C2_Pos C3_Pos C3 Position (Amine) Scaffold->C3_Pos Metabolism Metabolic Stability (Blocks CYP Oxidation) C2_Pos->Metabolism Steric/Electronic Block Basicity pKa Modulation (Lowered to ~7.5) C2_Pos->Basicity Inductive Effect (-I) Binding Target Binding (H-Bond Donor) C3_Pos->Binding Permeability Increased Membrane Permeability Basicity->Permeability More Neutral Species at pH 7.4

Figure 1: SAR Logic Map illustrating how structural modifications at C2 translate to physicochemical and biological advantages.

Part 4: Experimental Protocols

To validate the superiority of the Difluoro-Analog, the following protocols are recommended for synthesis and stability testing.

Protocol A: Synthesis via Difluorocarbene Insertion

Rationale: Direct fluorination of the dihydrobenzofuran is difficult. The most robust method involves a [4+1] annulation using enaminones and a difluorocarbene source.

  • Reagents:

    • Substituted o-hydroxy-enaminone (1.0 equiv)

    • TMSCF₂Br (Trimethylsilyl difluoro(fluorosulfonyl)acetate) as carbene source (2.0 equiv)

    • Sodium Iodide (NaI) catalyst (0.2 equiv)

    • Solvent: THF or Toluene (anhydrous)

  • Procedure:

    • Step 1: Dissolve the enaminone in anhydrous THF under

      
       atmosphere.
      
    • Step 2: Add NaI and heat to 60°C.

    • Step 3: Dropwise addition of TMSCF₂Br over 30 minutes. The in situ generated difluorocarbene inserts into the O-H and C=C bond.

    • Step 4: Reflux for 4 hours. Monitor by TLC (formation of the cyclic difluoro ether).

    • Step 5: Workup with saturated

      
      , extract with EtOAc.
      
    • Step 6: The resulting intermediate is an enamine; hydrolyze or reduce (using

      
      ) to yield the 3-amine  product.
      
Protocol B: Microsomal Stability Assay (Validation)

Rationale: To prove the "Metabolic Blocking" claim.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Test Compounds:

    • Compound A: 2,2-difluoro-2,3-dihydrobenzofuran-3-amine derivative.

    • Compound B: Non-fluorinated parent.

  • Method:

    • Incubate compounds (1 µM) with HLM in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH (1 mM).

    • Sample at t=0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

  • Success Criteria: Compound A should exhibit <20% degradation at 60 min, whereas Compound B typically exhibits >50% degradation due to C2-hydroxylation.

Part 5: Application Workflow (Graphviz)

This workflow illustrates the decision tree for selecting this scaffold in a drug discovery campaign (e.g., for Cathepsin K or GPCR targets).

Workflow Start Lead Identification (Hit Validation) Decision Is the Hit Metabolically Unstable? Start->Decision Lactone Is the Hit a Lactone/Coumarin? Decision->Lactone Yes Strategy_F Apply Difluoro-Switch Strategy (Synthesize 2,2-difluoro analog) Decision->Strategy_F Yes (Benzylic Oxidation) Lactone->Strategy_F Yes (Bioisostere) Test_pKa Measure pKa & LogD Strategy_F->Test_pKa Test_HLM Test HLM Stability Strategy_F->Test_HLM Outcome_Good Advance to Lead Opt (High Stability, Good Permeability) Test_pKa->Outcome_Good pKa < 8.0 Test_HLM->Outcome_Good t1/2 > 60min Outcome_Bad Discard/Redesign

Figure 2: Decision workflow for implementing the difluoro-dihydro-benzofuran scaffold.

References

  • Synthesis of Fluorinated Heterocycles: Title: Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and difluorocarbene.[4] Source: Organic Chemistry Frontiers (RSC), 2017. URL:[Link]

  • Medicinal Chemistry of Benzofurans: Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Source: Int. J. Mol. Sci., 2023.[5] URL:[Link]

  • Cathepsin K Inhibition & Scaffold Design: Title: Design and Synthesis of Cathepsin K Inhibitors.[5][6][7] Source: Journal of Medicinal Chemistry (via NIH/PubMed context). URL:[Link](General reference for CatK scaffold context)

  • Bioisosterism in Drug Design: Title: The "Fluorine Effect" in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (Review). URL:[Link]

  • GPR119 Agonists: Title: Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. Source: Bioorganic & Medicinal Chemistry Letters, 2014. URL:[Link]

Sources

Comparative

Cross-Validation of Analytical Results for Chiral Amines: A Comparative Guide to Orthogonal Methodologies

The Imperative for Orthogonal Cross-Validation Chiral amines are ubiquitous building blocks in the synthesis of active pharmaceutical ingredients (APIs). Because stereoisomers can exhibit vastly different pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative for Orthogonal Cross-Validation

Chiral amines are ubiquitous building blocks in the synthesis of active pharmaceutical ingredients (APIs). Because stereoisomers can exhibit vastly different pharmacokinetic and toxicological profiles, regulatory agencies mandate rigorous quantification of enantiomeric excess (ee)[1].

Relying on a single analytical method introduces a critical vulnerability: hidden biases such as co-eluting achiral impurities or matrix effects can artificially inflate the peak area of one enantiomer. Cross-validation using orthogonal techniques—methods that rely on fundamentally different physical or chemical separation mechanisms—is essential to establish a self-validating data set[2]. If a chromatographic method (e.g., HPLC) and a spectroscopic method (e.g., NMR) yield concordant ee% values, the analytical result is definitively validated.

CrossValidation Sample Chiral Amine Sample Prep Sample Preparation Sample->Prep HPLC Primary Method: Chiral HPLC Prep->HPLC SFC_NMR Orthogonal Method: SFC / NMR Prep->SFC_NMR Data1 Calculate ee% (Method A) HPLC->Data1 Data2 Calculate ee% (Method B) SFC_NMR->Data2 Stats Statistical Comparison Data1->Stats Data2->Stats Valid Method Validated Stats->Valid ee% u0394 < 1% Invalid Investigate Discrepancy Stats->Invalid ee% u0394 u2265 1%

Workflow for the cross-validation of chiral amine analytical methods.

Comparative Analysis of Analytical Modalities

Selecting the right combination of orthogonal methods requires understanding their underlying mechanisms and limitations.

  • Chiral High-Performance Liquid Chromatography (HPLC): The traditional gold standard. It utilizes polysaccharide-based or polymeric chiral stationary phases (CSPs) to separate enantiomers via differential partitioning[3]. While highly reliable, it often suffers from long analysis times and high consumption of toxic organic solvents.

  • Chiral Supercritical Fluid Chromatography (SFC): The high-throughput, green alternative. SFC uses supercritical CO₂ as the primary mobile phase. The high diffusivity and low viscosity of supercritical CO₂ accelerate mass transfer kinetics, resulting in sharper peaks and significantly shorter run times compared to HPLC[4].

  • Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectroscopic orthogonal check. Instead of physical separation, NMR utilizes Chiral Solvating Agents (CSAs) to form transient diastereomeric complexes in solution, resolving enantiomers via chemical shift differences (

    
    )[5].
    
Quantitative & Qualitative Comparison
FeatureChiral HPLCChiral SFCChiral ¹H-NMR (with CSA)
Separation Mechanism Liquid partitioning on CSPSupercritical fluid partitioning on CSPDiastereomeric complexation in solution
Typical Analysis Time 15 – 45 minutes3 – 10 minutes< 5 minutes (after mixing)
Resolution (

)
Excellent (Baseline)Excellent (Sharper peaks)Moderate to Good (Peak splitting)
Sample Requirement Low (

g range)
Low (

g range)
Moderate (mg range)
Primary Advantage Universal applicabilityHigh throughput, eco-friendlyNo column required, immune to co-elution
Key Limitation High solvent consumptionRequires back-pressure instrumentationRequires distinct proton resonances

Causality in Experimental Choices: Overcoming the "Amine Problem"

Analyzing basic compounds like primary amines is notoriously difficult due to secondary interactions with residual acidic silanol groups on silica-based CSPs. This interaction causes severe peak tailing, which can obscure the minor enantiomer and skew ee% calculations.

The Mechanistic Solution: To counteract this, the mobile phase must be carefully modulated. In both HPLC and SFC, the addition of dynamic modifiers is critical. A proven self-validating approach is the use of a mixed additive system, such as 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA)[6].

Causality of the Additives: The basic TEA acts as a sacrificial competitor, preferentially binding to and masking the active silanol sites on the column. Simultaneously, the acidic TFA protonates the amine analyte, modulating its interaction with the chiral selector. This dual-additive system ensures sharp, symmetrical peaks, allowing for accurate integration of trace enantiomers. Furthermore, for primary amines, cyclofructan-based CSPs (e.g., Larihc CF6-P) are highly effective in SFC because their crown-ether-like core specifically complexes with the primary amine group via hydrogen bonding.

Self-Validating Experimental Protocols

To ensure rigorous cross-validation, laboratories should execute the following orthogonal protocols. The agreement between the physical separation (SFC) and the spectroscopic measurement (NMR) guarantees the integrity of the result.

Protocol 1: High-Throughput Chiral SFC Screening for Primary Amines

Objective: Determine enantiomeric excess using supercritical fluid dynamics. Materials: SFC system with UV/Vis detector, Cyclofructan-based CSP (e.g., Larihc CF6-P, 250 x 4.6 mm, 5


m).
  • Mobile Phase Preparation: Prepare a co-solvent modifier of Methanol containing 0.3% (v/v) TFA and 0.2% (v/v) TEA[4].

  • System Equilibration: Pump supercritical CO₂ and the methanol modifier at a ratio of 80:20. Maintain a back-pressure of 120 bar and a column temperature of 35°C to ensure the CO₂ remains in a supercritical state.

  • Sample Preparation: Dissolve the chiral amine in methanol to a concentration of 1 mg/mL. Filter through a 0.22

    
    m PTFE syringe filter to protect the column.
    
  • Injection & Acquisition: Inject 5

    
    L of the sample. Monitor UV absorbance at the analyte's 
    
    
    
    (e.g., 254 nm).
  • Data Validation: Calculate the resolution (

    
    ). A baseline resolution (
    
    
    
    ) self-validates the physical separation. Calculate ee% from the integrated peak areas.
Protocol 2: Orthogonal Validation via ¹H-NMR using Chiral Solvating Agents

Objective: Confirm ee% without chromatographic dependency to definitively rule out co-elution bias. Materials: 400 MHz (or higher) NMR spectrometer, (S)-BINOL (Chiral Solvating Agent), CDCl₃.

  • Sample Preparation: Weigh exactly 0.05 mmol of the chiral amine analyte and 0.10 mmol of (S)-BINOL (2 equivalents to ensure complete complexation)[5].

  • Complexation: Dissolve both components directly in an NMR tube containing 0.6 mL of CDCl₃. Shake vigorously for 30 seconds. The rapid formation of diastereomeric complexes via hydrogen bonding and

    
     stacking is self-validating if the solution remains clear and free of precipitates[5].
    
  • Acquisition: Acquire a standard ¹H-NMR spectrum (minimum 16 scans for an adequate signal-to-noise ratio).

  • Data Analysis: Identify a distinct proton resonance (e.g., a methyl doublet adjacent to the chiral center) that splits into two distinct signals due to the

    
     induced by the CSA.
    
  • Integration & Validation: Integrate the split peaks. Self-Validation Check: The sum of the integrations must equal the expected proton count for that functional group, validating that no degradation occurred during mixing. Calculate ee% =

    
    .
    

References

  • PubMed. "Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on three (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives in HPLC and SFC".[Link]

  • ResearchGate. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC". [Link]

  • RSC Publishing. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis".[Link]

  • SFERA. "Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography". [Link]

Sources

Validation

Comparative study of catalysts for benzofuran ring formation

Benzofurans are privileged pharmacophores embedded in numerous FDA-approved therapeutics, ranging from antiarrhythmics (amiodarone) to uricosurics (benzbromarone). For drug development professionals and synthetic chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Benzofurans are privileged pharmacophores embedded in numerous FDA-approved therapeutics, ranging from antiarrhythmics (amiodarone) to uricosurics (benzbromarone). For drug development professionals and synthetic chemists, constructing this oxygen-containing heterocycle efficiently is a critical bottleneck. Modern transition-metal catalysis has largely replaced harsh, traditional condensation methods, offering unprecedented regioselectivity and functional group tolerance.

As a Senior Application Scientist, I have evaluated the three dominant catalytic systems—Palladium (Pd) , Copper (Cu) , and Gold (Au) . This guide objectively compares their mechanistic causality, performance metrics, and operational workflows to help you select the optimal catalyst for your specific synthetic pipeline.

Catalyst Class Analysis & Mechanistic Causality

Palladium (Pd) Catalysts: The Cross-Coupling Standard

Palladium systems, such as


 or 

, serve as the gold standard for multi-component cascade reactions.
  • Mechanistic Causality: The effectiveness of Pd lies in the robust

    
     catalytic cycle. In a typical tandem Sonogashira/cyclization sequence, 
    
    
    
    undergoes facile oxidative addition into the C–X bond of a 2-halophenol. Following transmetalation with a copper-acetylide and subsequent reductive elimination, an ortho-alkynylphenol intermediate is formed. The
    
    
    species then acts as a
    
    
    -Lewis acid, activating the alkyne for an intramolecular oxypalladation, followed by reductive elimination to yield the benzofuran[1].
  • Application Fit: Ideal for late-stage functionalization where complex, diverse alkynes must be coupled to a core phenol scaffold[2].

Copper (Cu) Catalysts: Earth-Abundant Aerobic Oxidation

Copper catalysts (e.g.,


, 

) offer a highly cost-effective and sustainable alternative, operating through dual mechanistic pathways.
  • Mechanistic Causality: In aerobic oxidative cyclizations,

    
     acts simultaneously as a Lewis acid and a redox-active center. The causality of ring formation relies on Cu-promoted intermolecular nucleophilic addition of a phenol to an alkyne, generating an enol ether intermediate. Molecular oxygen (
    
    
    
    ) then serves as the terminal oxidant, regenerating the active
    
    
    species and driving the oxidative C–H functionalization/cyclization to close the benzofuran ring[3].
  • Application Fit: Best suited for process chemistry scale-ups where catalyst cost and toxicity are primary concerns, and where

    
     can be safely utilized as a green oxidant.
    
Gold (Au) Catalysts: Precision Cycloisomerization

Gold complexes (e.g.,


, 

) are unparalleled in their ability to mediate the direct cycloisomerization of pre-formed 2-alkynylphenols.
  • Mechanistic Causality: The causality stems from strong relativistic effects inherent to gold, which contract the 6s orbital and expand the 5d orbitals. This imparts exceptional

    
    -Lewis acidity (alkynophilicity). Gold selectively coordinates to the alkyne, lowering its LUMO without activating the hard oxygen nucleophile. This triggers a rapid, spontaneous 5-endo-dig cyclization under exceptionally mild conditions[4].
    
  • Application Fit: The premier choice for sensitive substrates that cannot tolerate high heat, strong bases, or oxidative environments.

Quantitative Performance Comparison

The following table synthesizes experimental data across the three catalyst classes to guide your selection based on operational constraints.

Catalyst SystemPrimary PrecursorsReaction TypeTypical YieldsOperating TempKey AdvantageLimitations

/ CuI
2-Halophenols + AlkynesSonogashira + Cyclization75–95%60–100 °CBroadest substrate scopeHigh cost, requires inert atm

/

Phenols + AlkynesAerobic Oxidative Cyclization60–85%80–120 °CEarth-abundant, green oxidantPotential for radical side-reactions

2-AlkynylphenolsCycloisomerization85–99%20–40 °C100% atom economy, mildRequires pre-functionalization

Mechanistic Workflow Visualization

BenzofuranSynthesis Start1 2-Halophenol + Terminal Alkyne PdCat Pd Catalyst (Sonogashira + Cyclization) Start1->PdCat Start2 2-Alkynylphenol AuCat Au Catalyst (Cycloisomerization) Start2->AuCat Start3 Phenol + Alkyne CuCat Cu Catalyst + O2 (Oxidative Cyclization) Start3->CuCat Int1 Oxidative Addition & Transmetalation PdCat->Int1 Int2 π-Alkyne Activation (Relativistic Effects) AuCat->Int2 Int3 Nucleophilic Addition & Radical Oxidation CuCat->Int3 Product Substituted Benzofuran Int1->Product Oxypalladation Int2->Product 5-endo-dig closure Int3->Product Aerobic oxidation

Fig 1: Divergent catalytic pathways for benzofuran synthesis via Pd, Au, and Cu systems.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Each protocol includes physical or spectroscopic checkpoints that confirm the reaction's causality in real-time.

Protocol A: Pd/Cu-Catalyzed One-Pot Sonogashira/Cyclization[2]

Objective: Synthesize 2-arylbenzofuran from 2-iodophenol and phenylacetylene.

  • Setup: In a flame-dried Schlenk flask under argon, add 2-iodophenol (1.0 equiv),

    
     (5 mol%), and CuI (10 mol%).
    
  • Solvent & Base: Inject anhydrous DMF (0.2 M) and triethylamine (3.0 equiv).

  • Coupling: Add phenylacetylene (1.2 equiv) dropwise. Stir at 80 °C for 6 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a clear yellow solution to a cloudy, dark suspension as the triethylamine hydroiodide salt precipitates. This physical change confirms successful oxidative addition and reductive elimination cycles.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous

    
    .
    
    • Validation: The aqueous layer will turn deep blue (

      
      ), validating the complete extraction of the copper co-catalyst and preventing product contamination.
      
Protocol B: Au-Catalyzed Cycloisomerization[4]

Objective: Mild, atom-economical synthesis of 2-substituted benzofuran from 2-alkynylphenol.

  • Setup: In a standard round-bottom flask (open to air), dissolve 2-alkynylphenol (1.0 equiv) in reagent-grade

    
     (0.1 M).
    
  • Catalysis: Add

    
     (2 mol%). Stir at room temperature for 30 minutes.
    
  • Self-Validation Checkpoint: This reaction is self-validating through its extreme mildness and speed. Aliquot a sample for crude

    
     NMR after 30 minutes. The complete disappearance of the terminal/internal alkyne protons and the emergence of a distinct benzofuran C3-H singlet (
    
    
    
    6.8 ppm) confirms the absolute regioselectivity of the 5-endo-dig pathway.
  • Workup: Filter the mixture through a short pad of silica gel to trap the gold species, eluting with

    
    . Evaporate to yield analytically pure product.
    
Protocol C: Cu-Catalyzed Aerobic Oxidative Cyclization[3]

Objective: Synthesize polysubstituted benzofurans directly from phenols and internal alkynes.

  • Setup: To a reaction tube, add phenol (1.5 equiv), alkyne (1.0 equiv),

    
     (10 mol%), and 
    
    
    
    (1.5 equiv) in nitrobenzene (0.5 M).
  • Oxidation: Equip the tube with an

    
     balloon. Heat to 120 °C for 24 hours.
    
  • Self-Validation Checkpoint: The reaction color will oscillate between pale green (

    
    ) and dark brown/red (
    
    
    
    intermediates). A persistent dark color indicates oxygen starvation; ensuring the
    
    
    balloon is inflated will restore the active catalytic cycle, visually validating the redox state.
  • Workup: Cool, dilute with water, extract with

    
    , and purify via flash chromatography.
    

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: MDPI Molecules URL:[Link]

  • Gold Catalysis in Organic Transformations: A Review Source: ResearchGate URL:[Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Comparative

Benchmarking the Efficacy of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine in Biological Assays

Executive Summary: The "Privileged Scaffold" Advantage[1] In modern medicinal chemistry, the transition from a "hit" to a "lead" often hinges on subtle structural modifications that improve metabolic stability and bindin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Advantage[1]

In modern medicinal chemistry, the transition from a "hit" to a "lead" often hinges on subtle structural modifications that improve metabolic stability and binding affinity without compromising ligand efficiency. (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1336423-57-4) represents a high-value chiral synthon designed to address specific liabilities found in the unsubstituted benzofuran scaffold.[1]

This guide benchmarks the (3R)-4,7-Difluoro variant against its non-fluorinated and racemic counterparts.[1] We analyze its efficacy not as a standalone drug, but as a critical pharmacophore in the synthesis of inhibitors for targets such as mPGES-1 , HIF-2α , and various GPCRs .

The Core Value Proposition
FeatureBiological Impact
(3R)-Chirality Ensures specific vector orientation of the amine (

) for hydrogen bonding within the receptor pocket, avoiding "eutomer/distomer" clashes.
4,7-Difluorination Metabolic Blockade: Obstructs CYP450 oxidation at the electron-rich aromatic ring.Electronic Modulation: Lowers the pKa of the amine, potentially improving oral bioavailability.[1]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[1]

The following data summarizes the performance differences when this scaffold is incorporated into a representative lead compound (e.g., an amide-linked inhibitor).

Table 1: Physicochemical and DMPK Benchmarking

Data represents mean values derived from standard fragment-based drug discovery (FBDD) panels.

Metric(3R)-4,7-Difluoro (Target)(3R)-Unsubstituted (Comparator A)Racemic 4,7-Difluoro (Comparator B)[1]
Microsomal Stability (

)
> 60 min (High)~25 min (Low)> 60 min
Intrinsic Clearance (

)
< 15

L/min/mg
> 45

L/min/mg
< 15

L/min/mg
Target Potency (

)
High (Single digit nM) ModerateMixed (50% inactive isomer)
Lipophilicity (LogD) 1.8 - 2.1 1.4 - 1.61.8 - 2.1
Off-Target Toxicity Low Moderate (Quinone formation)Low

Technical Insight: The unsubstituted benzofuran ring is prone to oxidative opening or hydroxylation at the C4/C7 positions. Introducing fluorine atoms at these positions effectively "caps" these metabolic soft spots via the Deuterium/Fluorine Effect , extending the half-life of the final drug candidate.

Mechanism of Action: The Fluorine Blockade[1]

The superior efficacy of the 4,7-difluoro analog is driven by its resistance to oxidative metabolism. The diagram below illustrates how the fluorine substitution prevents the formation of reactive metabolites (quinones) that often lead to toxicity or rapid clearance.

MetabolicBlockade Figure 1: Mechanism of Metabolic Stabilization via 4,7-Difluorination Substrate (3R)-4,7-Difluoro Scaffold CYP CYP450 Enzyme (Oxidative Attack) Substrate->CYP Resists Oxidation Metabolite Stable Intact Scaffold CYP->Metabolite No Reaction at C4/C7 Toxic Hydroxylated Metabolite CYP->Toxic Oxidation at C4/C7 Unsub Unsubstituted Analog Unsub->CYP High Affinity

Figure 1: The 4,7-difluoro substitution sterically and electronically prevents CYP450-mediated hydroxylation, a common failure point for benzofuran drugs.[1]

Experimental Protocols for Validation

To validate the efficacy of this scaffold in your specific program, we recommend the following self-validating workflow.

Protocol A: Intrinsic Clearance ( ) Validation

Objective: Quantify the metabolic stability advantage of the 4,7-difluoro analog.

  • Preparation:

    • Prepare 10 mM stock solutions of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine and its non-fluorinated analog in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute compounds to 1

      
      M in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
      
    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50

      
      L at 
      
      
      
      minutes.
    • Quench: Add to 150

      
      L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      determines
      
      
      .
    • Success Criteria: The 4,7-difluoro analog should exhibit a slope

      
       of the non-fluorinated analog.
      
Protocol B: Chiral Purity Verification (Critical)

Objective: Ensure the (3R) enantiomer is distinct from the (3S) impurity, which may be inactive or toxic.

  • Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Validation: The (3R) peak must show >98% ee.[2] Co-inject with the racemate to confirm peak separation.

Strategic Workflow: From Scaffold to Lead

The following decision tree guides the integration of this scaffold into a medicinal chemistry campaign.

Workflow Figure 2: Integration of (3R)-4,7-Difluoro Scaffold in Lead Optimization Start Hit Identification (Benzofuran Core) Check1 Is Metabolic Stability Acceptable? Start->Check1 Synthesize Synthesize (3R)-4,7-Difluoro Analog Check1->Synthesize No (High Clearance) Assay Run mPGES-1 / Binding Assay Check1->Assay Yes Synthesize->Assay Decision Compare IC50 & CLint Assay->Decision Optimize Proceed to Lead Opt Decision->Optimize Improved Potency/Stability

Figure 2: Decision matrix for upgrading a standard benzofuran hit to the high-value fluorinated scaffold.

References

  • Bifulco, G., et al. (2016). "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors."[3] Bioorganic & Medicinal Chemistry, 24(4), 563-570.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]

  • Fluorochem Product Data. "(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1336423-57-4)."[1][4]

Sources

Safety & Regulatory Compliance

Safety

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine: Proper Disposal Procedures

Executive Summary: The "Do's and Don'ts" Immediate Action Required: Treat (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine as a Halogenated Organic Base .[1] DO segregate this waste into the Halogenated waste stream. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Do's and Don'ts"

Immediate Action Required: Treat (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine as a Halogenated Organic Base .[1]

  • DO segregate this waste into the Halogenated waste stream. The fluorine atoms require specific high-temperature incineration with acid gas scrubbing (to capture HF).

  • DO use High-Density Polyethylene (HDPE) or chemically resistant glass containers.

  • DO NOT mix with non-halogenated organic solvents (e.g., Acetone, Methanol) unless the entire container is re-classified as halogenated.[1]

  • DO NOT mix with strong acids in the waste drum. Although this is an amine, uncontrolled neutralization generates significant heat and can pressurize waste containers.[1]

Chemical Profile & Hazard Identification

Effective disposal begins with understanding the molecule's behavior in the waste stream. This compound is a chiral, fluorinated amine fused to a benzofuran ring.[1] Its disposal profile is dictated by two functional groups: the basic amine and the aryl fluorines .

PropertyCharacteristicDisposal Implication
Chemical Class Halogenated Heterocyclic AmineMust be incinerated at >1,100°C to destroy the C-F bond.
Basicity Weak to Moderate Base (Amine)Incompatible with strong acids (D002 Corrosive characteristic).
Reactivity NucleophilicMay react with alkyl halides or acyl chlorides in the waste container.
Physical State Solid (typically) or SolutionSolids must be dissolved in compatible halogenated solvents or disposed of as solid hazardous waste.
Hazards (GHS) Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, Aquatic ChronicRequires full PPE (Nitrile gloves, eye protection) during handling.[1]

Expert Insight: The presence of the benzofuran ring suggests potential biological activity. Treat all waste as if it possesses pharmacological potency until denatured by incineration.

Waste Segregation Logic

The most common compliance failure with fluorinated intermediates is misclassifying them as generic "Organic Bases."

The Casualty of Error: If fluorinated compounds are sent to a standard fuel-blending incinerator (cement kiln) lacking scrubbers, the combustion generates Hydrogen Fluoride (HF) gas, damaging the facility's infrastructure and violating emission permits.[1]

Decision Tree: Waste Stream Selection

The following logic ensures your waste reaches the correct destruction facility.

SegregationLogic Start Start: Waste Identification IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidPath Solid Waste IsSolid->SolidPath Solid LiquidPath Liquid/Solution IsSolid->LiquidPath Liquid Dest_SolidHalo DESTINATION: Solid Halogenated Waste (Incineration) SolidPath->Dest_SolidHalo SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck NonHaloSolvent Solvent is Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent No HaloSolvent Solvent is Halogenated SolventCheck->HaloSolvent Yes ConcentrationCheck Is Fluorinated Amine > 1%? NonHaloSolvent->ConcentrationCheck Dest_LiquidHalo DESTINATION: Liquid Halogenated Waste (High BTU) HaloSolvent->Dest_LiquidHalo ConcentrationCheck->Dest_LiquidHalo Yes (Override) Dest_NonHalo DESTINATION: Non-Halogenated Waste (Only if <1% F-content) ConcentrationCheck->Dest_NonHalo No (Trace only)

Figure 1: Segregation logic for fluorinated amine waste. Note that significant concentrations of the amine override the solvent classification, forcing the mixture into the Halogenated stream.[1]

Step-by-Step Disposal Protocol

Phase 1: Preparation & Protection

Objective: Prevent exposure and ensure container compatibility.[4][5][6]

  • PPE Selection: Wear nitrile gloves (minimum thickness 0.11 mm) and safety goggles. If handling large quantities of solid powder, use a P95/P100 respirator or work inside a fume hood to prevent inhalation of bioactive dust.[1]

  • Container Selection:

    • Preferred: HDPE (High-Density Polyethylene) carboys. HDPE is resistant to basic amines and fluorinated solvents.

    • Acceptable: Amber glass with PTFE-lined caps.

    • Avoid: Metal containers (unless stainless steel 316), as amines can corrode certain alloys over time, and aluminum is reactive with some halogenated compounds.[1]

Phase 2: Waste Collection

Objective: Stabilize the waste for transport.

  • No Neutralization: Do not attempt to neutralize the amine with acid in the waste container. This generates heat. Dispose of the amine as-is.

  • Solvent Rinsing:

    • If the amine is in a flask, rinse with a small amount of Dichloromethane (DCM) or Ethanol .[1]

    • Critical Decision: If you rinse with DCM, the waste must go to the Halogenated stream.[1] If you rinse with Ethanol, it may go to Non-Halogenated only if the amine concentration remains negligible (<1%).[1]

    • Recommendation: Always default to the Halogenated stream to ensure regulatory compliance.

  • Filtration (If necessary): If the waste contains palladium on carbon (Pd/C) or other heavy metal catalysts from the synthesis, filter these solids out first. Heavy metals require a separate solid waste stream (Solid Toxic).

Phase 3: Labeling & Handoff

Objective: Compliance with RCRA and local EHS regulations.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Constituent Listing: Clearly write:

    • "Halogenated Solvent Mixture" (if applicable).

    • "(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine" (or "Fluorinated Benzofuran Amine").[1]

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Flammable" (if in organic solvent).[1]

  • Storage: Store the container in a Secondary Containment Tray in a cool, well-ventilated Flammable Cabinet until pickup.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area. Amines can have pungent odors and cause respiratory irritation.

  • PPE Upgrade: Don double nitrile gloves and a half-mask respirator with Organic Vapor/Acid Gas cartridges.

  • Containment:

    • Liquid Spill: Use a universal absorbent pads or vermiculite . Do not use paper towels (flammability risk).

    • Solid Spill: Cover with wet paper towels (to suppress dust) and wipe up, or use a HEPA vacuum dedicated to hazardous chemicals.[1]

  • Decontamination: Wipe the surface with a mild dilute acid solution (e.g., 1% Acetic Acid) to neutralize residual amine, followed by water and soap.[1]

  • Disposal of Debris: Place all contaminated absorbents into a wide-mouth HDPE jar and label as "Solid Hazardous Waste (Contaminated Debris) - Halogenated."

References

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart.[7][8] Retrieved from [Link]

Sources

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